molecular formula C12H15N3S B183894 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole CAS No. 100987-04-0

2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

Cat. No.: B183894
CAS No.: 100987-04-0
M. Wt: 233.33 g/mol
InChI Key: WEVOCASZWAUYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C12H15N3S and its molecular weight is 233.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(13)16-10/h4-7H,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVOCASZWAUYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327996
Record name 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808187
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100987-04-0
Record name 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide on the Crystal Structure of 2-Amino-5-Aryl-1,3,4-Thiadiazoles for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An illustrative analysis based on the crystal structure of the closely related compound, 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole.

Introduction: The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The spatial arrangement of atoms and the intermolecular interactions within the crystalline state of these compounds are pivotal for understanding their physicochemical properties, such as solubility and stability, and for designing new, more potent drug candidates. This guide provides a detailed analysis of the crystal structure of 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole, a close structural analogue to 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole, offering key insights for researchers, scientists, and drug development professionals.

Molecular and Crystal Structure Analysis

The crystal structure of 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole reveals a planar thiadiazole ring. The phenyl ring is twisted with respect to the thiadiazole ring, with a dihedral angle of 31.19 (18)°.[1][2] This non-planar conformation is a common feature in many 2,5-disubstituted 1,3,4-thiadiazoles and influences the overall molecular packing and intermolecular interactions.

The crystal packing is primarily stabilized by intermolecular N—H⋯N hydrogen bonds, a characteristic interaction for this class of compounds.[1][2] These hydrogen bonds create a robust network, influencing the crystal lattice's stability and physical properties.

Crystallographic Data

The following table summarizes the key crystallographic data for 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole.[1]

ParameterValue
Empirical Formula C₉H₉N₃S
Formula Weight 191.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.284 (3)
b (Å) 7.3730 (15)
c (Å) 11.263 (2)
β (°) 109.09 (3)
Volume (ų) 964.0 (3)
Z 4
Temperature (K) 293
Radiation Mo Kα
CCDC Number 731230[3]
Selected Bond Lengths and Angles

The intramolecular geometry of the molecule is consistent with other 1,3,4-thiadiazole derivatives. The bond lengths within the thiadiazole ring indicate a delocalized electron system.

BondLength (Å)AngleAngle (°)
S1-C21.725(4)N3-C2-S1114.9(3)
S1-C51.731(4)N4-C5-S1114.8(3)
N3-N41.373(4)C5-N4-N3111.4(3)
C2-N31.319(5)C2-N3-N4111.3(3)
C5-N41.323(5)C6-C5-N4122.9(4)
C2-N61.348(5)
C5-C61.469(5)

Intermolecular Interactions and Supramolecular Assembly

The supramolecular architecture of 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole in the solid state is dominated by hydrogen bonding. The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring act as acceptors. Specifically, molecules are linked by N—H⋯N hydrogen bonds, which play a crucial role in the crystal's stability.[1]

intermolecular_interactions cluster_0 Molecule A cluster_1 Molecule B A_N_H N-H (Amino Group) B_Thiadiazole_N N (Thiadiazole Ring) A_N_H->B_Thiadiazole_N N-H···N Hydrogen Bond A_Thiadiazole_N N (Thiadiazole Ring)

Diagram of the primary N-H···N hydrogen bonding interaction.

Experimental Protocols

Synthesis of 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole

The synthesis of the title compound is typically achieved through the cyclization of a thiosemicarbazide with a corresponding carboxylic acid.[1]

Materials:

  • 4-methylbenzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride or other suitable dehydrating agent

  • Appropriate solvent (e.g., dioxane)

Procedure:

  • A solution of 4-methylbenzoic acid and thiosemicarbazide in a suitable solvent is prepared.

  • A dehydrating agent, such as phosphorus oxychloride, is added cautiously to the mixture.

  • The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • The mixture is then cooled, and the crude product is precipitated, often by pouring into cold water or an ice bath.

  • The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

synthesis_workflow Reactants 4-methylbenzoic acid + Thiosemicarbazide Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Solvent Solvent (e.g., Dioxane) Solvent->Reaction_Mixture Dehydrating_Agent Dehydrating Agent (e.g., POCl3) Dehydrating_Agent->Reaction_Mixture Heating Heating (Reflux) Reaction_Mixture->Heating Precipitation Precipitation (e.g., in ice water) Heating->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization (e.g., from Ethanol) Filtration->Purification Final_Product 2-Amino-5-(4-methylphenyl) -1,3,4-thiadiazole Purification->Final_Product

General workflow for the synthesis of the title compound.
Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

Data Collection:

  • A suitable single crystal is mounted on a goniometer.

  • X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined by least-squares methods against the experimental data.

Relevance in Drug Design and Development

A thorough understanding of the crystal structure of 2-amino-5-aryl-1,3,4-thiadiazole derivatives is crucial for several aspects of drug development:

  • Structure-Activity Relationship (SAR) Studies: The three-dimensional structure provides insights into how the molecule might interact with biological targets. The conformation of the aryl substituent relative to the thiadiazole ring can be critical for binding to a receptor or enzyme active site.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing polymorphs.

  • Formulation Development: The stability and dissolution properties of a solid dosage form are influenced by the crystal structure of the active pharmaceutical ingredient (API).

  • Lead Optimization: By understanding the intermolecular interactions that stabilize the crystal lattice, medicinal chemists can make informed decisions about molecular modifications to improve properties like solubility without disrupting the interactions necessary for biological activity.

drug_development_relevance Crystal_Structure Crystal Structure Analysis SAR Structure-Activity Relationship (SAR) Crystal_Structure->SAR informs Polymorphism Polymorphism Screening Crystal_Structure->Polymorphism enables Formulation Formulation Development Crystal_Structure->Formulation guides Lead_Optimization Lead Optimization Crystal_Structure->Lead_Optimization aids

Relevance of crystal structure analysis in the drug development pipeline.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole. These predictions are derived from the analysis of similar compounds, including 2-amino-5-phenyl-1,3,4-thiadiazole and other 5-substituted-2-amino-1,3,4-thiadiazoles. The numbering of the atoms corresponds to the chemical structure provided in the diagram below.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3', H-5'~ 7.5 - 7.7Doublet2H
H-2', H-6'~ 7.8 - 8.0Doublet2H
-NH₂~ 7.0 - 7.5Broad Singlet2H
-C(CH₃)₃~ 1.3Singlet9H

Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~ 168 - 172
C-5~ 155 - 160
C-1'~ 128 - 132
C-2', C-6'~ 126 - 128
C-3', C-5'~ 125 - 127
C-4'~ 150 - 155
-C (CH₃)₃~ 34 - 36
-C(C H₃)₃~ 30 - 32

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters. The following is a detailed methodology for these experiments.

Sample Preparation
  • Solvent Selection : The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's resonances.[1][2][3] Common solvents for non-polar to moderately polar organic compounds include deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆). The selection should be based on the solubility of the compound.

  • Concentration : For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4] For ¹³C NMR, a higher concentration of 50-100 mg is often required to achieve a good signal-to-noise ratio in a reasonable time.[4]

  • Sample Purity : The sample should be free of particulate matter and paramagnetic impurities, as these can lead to broadened spectral lines and poor resolution.[2] Filtration of the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube is recommended.[1]

  • NMR Tube : A clean, high-quality 5 mm NMR tube should be used. Tubes should be thoroughly cleaned with an appropriate solvent (e.g., acetone) and dried prior to use to avoid contamination.[5]

  • Internal Standard : For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent at a concentration of 0.03-0.05% (v/v).

NMR Data Acquisition
  • Instrumentation : Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

  • Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically used.

    • Acquisition Time (at) : Typically 2-4 seconds.

    • Relaxation Delay (d1) : A delay of 1-5 seconds between pulses is common for qualitative spectra.

    • Number of Scans (ns) : For a sufficiently concentrated sample, 8-16 scans are usually adequate.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A standard proton-decoupled single-pulse experiment is used to simplify the spectrum to singlets for each unique carbon.

    • Acquisition Time (at) : Typically 1-2 seconds.

    • Relaxation Delay (d1) : A delay of 2-10 seconds is often necessary, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans (ns) : A significantly larger number of scans (e.g., 1024 or more) is generally required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Visualizations

Chemical Structure and Atom Numbering

Caption: Structure of this compound.

General NMR Experimental Workflow

NMR_Workflow A Sample Preparation B Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum E->G H Data Processing (Fourier Transform, Phasing, Baseline Correction) F->H G->H I Spectral Analysis (Chemical Shift, Integration, Multiplicity) H->I J Structure Elucidation I->J

Caption: General workflow for NMR analysis.

References

FT-IR Spectroscopic Characterization of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FT-IR) spectroscopic characterization of the novel heterocyclic compound, 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole. This molecule is of significant interest in medicinal chemistry due to the prevalence of the 1,3,4-thiadiazole scaffold in a wide range of biologically active compounds. This document details the expected vibrational frequencies, provides a detailed experimental protocol for its synthesis and spectroscopic analysis, and presents a logical workflow for its characterization.

Molecular Structure and Predicted FT-IR Spectral Data

The structure of this compound incorporates three key functional groups that give rise to a characteristic infrared spectrum: a 2-amino-1,3,4-thiadiazole ring, a para-substituted phenyl ring, and a tert-butyl group. The vibrational frequencies of these groups can be predicted based on established literature values for similar compounds.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3350 - 3100Medium-StrongN-HAsymmetric and symmetric stretching of the primary amine
3100 - 3000Medium-WeakC-HAromatic stretching
2960 - 2870Medium-StrongC-HAliphatic stretching of the tert-butyl group
~1640StrongC=NStretching within the 1,3,4-thiadiazole ring
1610 - 1580Medium-StrongN-HBending (scissoring) of the primary amine
1500 - 1400MediumC=CAromatic ring stretching
1365StrongC-HSymmetric bending of the tert-butyl group
1260MediumC-NStretching of the amine group
~1050MediumC-SStretching within the 1,3,4-thiadiazole ring
830StrongC-HOut-of-plane bending for 1,4-disubstituted benzene

Note: The exact peak positions may vary depending on the sample preparation and the physical state of the compound.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through the cyclization of a thiosemicarbazide with a carboxylic acid, a common method for preparing 2-amino-1,3,4-thiadiazoles.[1]

Materials:

  • 4-tert-butylbenzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

  • Dioxane or an appropriate solvent

  • Sodium hydroxide (NaOH) solution

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylbenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a minimal amount of dioxane.

  • Slowly add phosphorus oxychloride (2-3 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the acidic solution with a 10% aqueous sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash thoroughly with distilled water.

  • Purify the crude solid by recrystallization from hot ethanol to yield pure this compound as a crystalline solid.[2]

  • Dry the purified product in a vacuum oven. The melting point of the synthesized compound has been reported to be 251–253 °C.[2]

FT-IR Spectroscopic Analysis

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • KBr (Potassium Bromide) press and pellet holder

Procedure:

  • Take a small amount (1-2 mg) of the dried, purified this compound.

  • Grind the sample thoroughly with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a KBr pellet press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the background spectrum of the empty sample compartment.

  • Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Process the resulting spectrum to identify the characteristic absorption bands and compare them with the predicted frequencies.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

FTIR_Workflow start Start: Synthesis Planning reagents Reagents: - 4-tert-butylbenzoic acid - Thiosemicarbazide - POCl₃ start->reagents synthesis Synthesis: Cyclization Reaction reagents->synthesis workup Work-up & Purification: - Neutralization - Filtration - Recrystallization synthesis->workup product Purified Product: This compound workup->product sample_prep FT-IR Sample Preparation: KBr Pellet Method product->sample_prep ftir_analysis FT-IR Analysis: Record Spectrum (4000-400 cm⁻¹) sample_prep->ftir_analysis data_processing Data Processing & Interpretation: - Peak Identification - Functional Group Assignment ftir_analysis->data_processing characterization Structural Characterization Complete data_processing->characterization end End: Reporting characterization->end

Caption: Workflow for Synthesis and FT-IR Characterization.

References

physical and chemical properties of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the 2-amino group and the 5-aryl substituent makes this class of compounds versatile for further chemical modifications and drug design. This document outlines a probable synthetic route, expected physicochemical characteristics, and a summary of the known biological activities of structurally similar compounds, providing a valuable resource for researchers interested in this molecule.

Synthesis

A common and effective method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide in the presence of a strong acid catalyst and dehydrating agent.[3][4]

Proposed Experimental Protocol

Reaction: Condensation and cyclization of 4-tert-butylbenzoic acid with thiosemicarbazide.

Reagents and Solvents:

  • 4-tert-butylbenzoic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid or Phosphorus Oxychloride)

  • Ethanol (as a solvent, optional)

  • Sodium Bicarbonate solution (for neutralization)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 4-tert-butylbenzoic acid and thiosemicarbazide in a minimal amount of ethanol (optional).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture with constant stirring.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities.

  • Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow reagents 4-tert-butylbenzoic acid + Thiosemicarbazide reflux Reflux reagents->reflux Mixing catalyst Conc. H2SO4 catalyst->reflux workup Quenching (Ice Water) & Neutralization (NaHCO3) reflux->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification product 2-Amino-5-(4-tert-butylphenyl) -1,3,4-thiadiazole purification->product

Caption: Proposed synthesis workflow for this compound.

Physical and Chemical Properties

While specific experimental data for the target compound is unavailable, the general properties of 2-amino-5-aryl-1,3,4-thiadiazoles can be inferred.

Data Summary Table (Predicted)

PropertyPredicted Value/Characteristic
Molecular Formula C₁₂H₁₅N₃S
Molecular Weight 233.33 g/mol
Appearance Likely a crystalline solid
Melting Point Expected to be a high-melting solid, typical for this class of compounds.
Solubility Likely soluble in polar organic solvents like DMSO and DMF. Limited solubility in water and nonpolar solvents.
Stability Expected to be a stable compound under normal conditions.[5]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the amino group and the aromatic thiadiazole ring.

  • Amino Group: The exocyclic amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and Schiff base formation. This allows for the synthesis of a wide range of derivatives.

  • Thiadiazole Ring: The 1,3,4-thiadiazole ring is aromatic and generally stable. The sulfur atom in the ring can impart good lipid solubility to the molecule.[1] Electrophilic substitution on the thiadiazole ring is generally difficult.

Biological Activity of Structurally Related Compounds

Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have been reported to possess a broad spectrum of biological activities.

  • Anticancer Activity: Numerous 2-amino-5-aryl-1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[6] The mechanism of action is often attributed to the induction of apoptosis.[6]

  • Antimicrobial Activity: This class of compounds has shown significant antibacterial and antifungal properties.[1][7] They have been found to be active against both Gram-positive and Gram-negative bacteria.[1] The substitution pattern on the phenyl ring can influence the antimicrobial spectrum.

  • Antiviral Activity: Some 2-amino-1,3,4-thiadiazole derivatives have been investigated for their antiviral properties, including activity against HIV.[8]

  • Other Activities: Various other biological activities have been reported for this scaffold, including anti-inflammatory, analgesic, and antitubercular activities.[2][9]

Due to the lack of specific studies on this compound, no specific signaling pathways can be detailed. However, based on the activities of related compounds, potential molecular targets could include enzymes and proteins involved in cell proliferation and microbial growth.

Conclusion

This compound is a molecule of significant interest for drug discovery and development, belonging to a class of compounds with proven biological potential. While specific experimental data for this particular derivative is sparse, this guide provides a solid foundation for researchers by outlining a reliable synthetic approach, predicting its key physicochemical properties, and summarizing the extensive biological activities of its structural analogs. Further investigation into the specific biological profile and mechanism of action of this compound is warranted and could lead to the development of novel therapeutic agents.

References

Solubility Profile of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the expected solubility based on its chemical structure and provides detailed experimental protocols for its determination. The protocols described herein are standard methods for establishing a quantitative solubility profile, a critical parameter in drug discovery and development for assessing a compound's suitability for further formulation and in vivo studies.

Introduction

This compound is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The physicochemical properties, particularly solubility, are fundamental to the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. Understanding the solubility of this compound in various solvents is therefore a crucial first step in its preclinical evaluation.

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar 2-amino-1,3,4-thiadiazole core and a nonpolar 4-tert-butylphenyl substituent, suggests a solubility profile that will be highly dependent on the nature of the solvent.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amino group allows for hydrogen bonding, which may confer some solubility in polar protic solvents. However, the large, nonpolar tert-butylphenyl group is expected to significantly limit aqueous solubility. Solubility in alcohols like ethanol and methanol is predicted to be moderate.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are generally good at solvating polar molecules. It is anticipated that this compound will exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Due to the polar amino-thiadiazole moiety, the compound is expected to have low solubility in nonpolar solvents. However, some solubility might be observed in chlorinated solvents like dichloromethane due to its ability to interact with the aromatic ring.

Qualitative Solubility Data from Related Compounds

While quantitative data for the target compound is unavailable, the solvents used in the synthesis and purification of analogous 2-amino-5-aryl-1,3,4-thiadiazole derivatives can provide qualitative insights into its solubility.

Solvent CategorySolventObserved Use in Synthesis of AnalogsPredicted Solubility
Polar Protic EthanolUsed for recrystallization of similar thiadiazole derivatives.[3]Sparingly to Moderately Soluble, especially upon heating
WaterUsed for precipitation of crude product.[3]Poorly Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Used as a solvent for biological assays and NMR spectroscopy.[1][4]Soluble
Tetrahydrofuran (THF)Used as a reaction solvent for synthesis of thiadiazole derivatives.Moderately Soluble
Chlorinated DichloromethaneMentioned as a solvent for a related chlorinated thiadiazole.Sparingly Soluble
ChloroformMentioned as a solvent for a related chlorinated thiadiazole.Sparingly Soluble

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is necessary. The following are standard protocols that can be employed.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent by evaporation.[5][6][7][8][9]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Visually confirm that excess solid remains, indicating a saturated solution.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette. To avoid precipitation, ensure the pipette is at the same temperature as the solution.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification of Dissolved Solute:

    • Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is fully evaporated, weigh the container with the dried solute.

    • The difference in weight gives the mass of the dissolved solute.

  • Calculation of Solubility:

    • Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)

G Experimental Workflow for Gravimetric Solubility Determination cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation cluster_quant 3. Quantification cluster_calc 4. Calculation prep1 Add excess solute to solvent prep2 Agitate at constant temperature (24-48h) prep1->prep2 prep3 Confirm presence of excess solid prep2->prep3 sep1 Settle undissolved solid prep3->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 quant1 Transfer to pre-weighed container sep3->quant1 quant2 Evaporate solvent quant1->quant2 quant3 Weigh dried solute quant2->quant3 calc1 Calculate solubility (g/L) quant3->calc1 G Workflow for UV-Vis Spectrophotometric Solubility Determination cluster_cal 1. Calibration Curve cluster_prep 2. Saturated Solution Preparation cluster_anal 3. Analysis cluster_calc 4. Calculation cal1 Prepare stock solution cal2 Create serial dilutions cal1->cal2 cal3 Measure absorbance at λmax cal2->cal3 cal4 Plot absorbance vs. concentration cal3->cal4 calc1 Calculate concentration from calibration curve cal4->calc1 prep1 Add excess solute to solvent prep2 Agitate to equilibrium prep1->prep2 prep3 Filter to remove solid prep2->prep3 anal1 Dilute saturated solution if necessary prep3->anal1 anal2 Measure absorbance of sample anal1->anal2 anal2->calc1 calc2 Apply dilution factor to get solubility calc1->calc2

References

Theoretical DFT Calculations for 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This technical guide provides a comprehensive overview of the theoretical investigation of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole using Density Functional Theory (DFT) calculations. The document outlines detailed computational methodologies for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and the generation of Molecular Electrostatic Potential (MEP) maps. The protocols and analyses presented are grounded in established computational practices for similar 1,3,4-thiadiazole derivatives, making this guide a valuable resource for researchers, scientists, and drug development professionals engaged in the computational study of novel heterocyclic compounds. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to enhance clarity and comprehension.

Introduction

2-Amino-1,3,4-thiadiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[1][2] The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the biological activity of these compounds. The introduction of a 4-tert-butylphenyl group is of particular interest as the bulky, lipophilic tert-butyl group can enhance membrane permeability and influence receptor binding.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting molecular structure, reactivity, and spectroscopic properties.[3][4][5] By performing in-silico analysis, researchers can gain deep insights into the electronic structure and chemical behavior of molecules like this compound, thereby guiding synthetic efforts and expediting the drug discovery process.

This guide details a systematic computational workflow for the theoretical characterization of this compound.

Computational Methodologies

The theoretical investigation of this compound can be effectively carried out using a suite of DFT-based calculations. The following sections detail the recommended experimental protocols.

Software

All calculations can be performed using the Gaussian 09 or a more recent version of the software package. Visualization of the results can be achieved with GaussView, and NBO analysis is typically performed using the built-in NBO 3.1 program.

Geometry Optimization and Tautomerism

A critical first step in the computational study of 2-amino-1,3,4-thiadiazoles is the consideration of tautomerism. The 2-amino-1,3,4-thiadiazole moiety can exist in different tautomeric forms, primarily the amino and imino forms.[1][6] It is essential to perform geometry optimization for all possible tautomers to identify the most stable structure. For this compound, the primary tautomers to consider are the amino and imino forms.

Protocol:

  • Construct the initial 3D structures of the amino and imino tautomers of this compound.

  • Perform geometry optimization for each tautomer in the gas phase using the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional with the 6-311++G(d,p) basis set.[1][7]

  • Confirm that the optimized structures correspond to true energy minima by performing vibrational frequency calculations at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Compare the total electronic energies of the optimized tautomers to determine the most stable form.

G Geometry Optimization Workflow A Construct Initial 3D Structures (Amino and Imino Tautomers) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Calculation B->C D Check for Imaginary Frequencies C->D D->B Imaginary Frequencies Found (Re-optimize) E Identify Most Stable Tautomer (Lowest Energy) D->E No Imaginary Frequencies F Proceed with Further Analysis E->F

Caption: Workflow for Geometry Optimization and Tautomer Identification.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to validate the computational model.

Protocol:

  • Using the optimized geometry of the most stable tautomer, perform a vibrational frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Due to the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental values. Therefore, it is recommended to scale the calculated frequencies using an appropriate scaling factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)).

  • Assign the calculated vibrational modes to specific bond stretches, bends, and torsions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties.[8] The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability.[5]

Protocol:

  • Extract the energies of the HOMO and LUMO from the output of the geometry optimization calculation.

  • Calculate the HOMO-LUMO energy gap using the formula: ΔE = ELUMO - EHOMO.

  • Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides detailed insights into intramolecular and intermolecular bonding and interactions.[7] It allows for the investigation of charge transfer, hyperconjugative interactions, and bond strengths.

Protocol:

  • Perform NBO analysis on the optimized structure using the NBO program integrated into Gaussian.

  • Analyze the output to identify significant donor-acceptor interactions and their stabilization energies (E(2)). This is particularly useful for understanding the delocalization of electron density within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.

Protocol:

  • Generate the MEP map for the optimized geometry.

  • Analyze the color-coded map: red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green regions are neutral.

G DFT Analysis Workflow A Optimized Molecular Structure B Vibrational Analysis A->B C Frontier Molecular Orbital (FMO) Analysis A->C D Natural Bond Orbital (NBO) Analysis A->D E Molecular Electrostatic Potential (MEP) Mapping A->E

Caption: Core DFT Analyses for Molecular Characterization.

Data Presentation

The quantitative results from the DFT calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Optimized Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-SCalculated Value
C-NCalculated Value
N-NCalculated Value
C-C (ring)Calculated Value
C-C (tert-butyl)Calculated Value
S-C-NCalculated Value
C-N-NCalculated Value
Phenyl-Thiadiazole
Table 2: Calculated Vibrational Frequencies
ModeCalculated Frequency (cm-1)Scaled Frequency (cm-1)Assignment
ν(N-H)Calculated ValueCalculated ValueNH2 stretch
ν(C=N)Calculated ValueCalculated ValueThiadiazole ring stretch
ν(C-S)Calculated ValueCalculated ValueThiadiazole ring stretch
δ(N-H)Calculated ValueCalculated ValueNH2 bend
Aromatic C-H stretchCalculated ValueCalculated ValuePhenyl ring C-H stretch
Table 3: Frontier Molecular Orbital Properties
ParameterEnergy (eV)
EHOMOCalculated Value
ELUMOCalculated Value
Energy Gap (ΔE)Calculated Value
Table 4: NBO Analysis - Second-Order Perturbation Theory
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nπ(C=N)Calculated Value
π(C=C)π(C=N)Calculated Value
σ(C-H)σ*(C-N)Calculated Value

Expected Outcomes and Interpretation

Based on studies of similar 2-amino-1,3,4-thiadiazole derivatives, the following outcomes can be anticipated for this compound:

  • Structural Properties: The thiadiazole and phenyl rings are likely to be nearly coplanar to maximize π-conjugation. The bond lengths and angles will be consistent with those of other 5-aryl-2-amino-1,3,4-thiadiazoles.

  • Vibrational Spectra: The characteristic vibrational modes will include N-H stretching of the amino group, C=N and C-S stretching of the thiadiazole ring, and various modes associated with the substituted phenyl ring.

  • Electronic Properties: The HOMO is expected to be localized primarily on the 2-amino-1,3,4-thiadiazole moiety, indicating its role as the primary electron donor. The LUMO may be distributed across the entire π-system, including the phenyl ring. The HOMO-LUMO gap will provide insights into the molecule's reactivity and potential as a bioactive agent.

  • Reactivity: The MEP map will likely show the most negative potential around the nitrogen atoms of the thiadiazole ring and the amino group, suggesting these are the primary sites for electrophilic attack. The hydrogen atoms of the amino group will be the most positive regions.

Conclusion

This technical guide outlines a robust computational workflow for the theoretical investigation of this compound using DFT calculations. By following the detailed methodologies for geometry optimization, vibrational analysis, FMO analysis, NBO analysis, and MEP mapping, researchers can obtain a comprehensive understanding of the structural, electronic, and reactive properties of this molecule. The insights gained from these theoretical studies are invaluable for guiding the rational design and development of new 1,3,4-thiadiazole-based therapeutic agents.

References

The Versatile Scaffold: Unlocking the Therapeutic Potential of 2-Amino-1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 2-amino-1,3,4-thiadiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad and potent biological activities. Its derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth overview of the current research, focusing on the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these promising compounds.

Anticancer Activity: Targeting Proliferation and Survival

Derivatives of 2-amino-1,3,4-thiadiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways that are crucial for cancer cell proliferation and survival.

One notable derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been shown to inhibit the proliferation of human non-small cell lung carcinoma (A549) cells.[1] This inhibition is achieved through the suppression of the extracellular signal-regulated kinase (ERK) pathway, a critical component of the MAPK signaling cascade that regulates cell growth and division.[1]

Quantitative Anticancer Data

The cytotoxic effects of various 2-amino-1,3,4-thiadiazole derivatives have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a more potent compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[2]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[2]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[3]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)23.29[3]
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amineMDA-MB-231 (Breast)Not specified, but showed significant activity[4]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast)1.78[4]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549 (Lung)4.04[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-amino-1,3,4-thiadiazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Inhibition of the ERK1/2 Pathway

The following diagram illustrates the simplified ERK1/2 signaling pathway and the point of inhibition by certain 2-amino-1,3,4-thiadiazole derivatives.

ERK1_2_Pathway ERK1/2 Signaling Pathway Inhibition Growth Factor Growth Factor RTK RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival 2-amino-1,3,4-thiadiazole derivative 2-amino-1,3,4-thiadiazole derivative 2-amino-1,3,4-thiadiazole derivative->ERK1/2

ERK1/2 Signaling Pathway Inhibition

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of novel antimicrobial agents. These compounds have demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][7] The presence of different substituents on the thiadiazole ring significantly influences their antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The antimicrobial activity of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Fluorinated and chlorinated derivatives (8a, 8b)S. aureus, B. subtilis20-28[8]
p-chlorophenyl derivative (19)S. aureus62.5[8]
Tris-2,5-disubstituted 1,3,4-thiadiazole (26)Gram-positive and Gram-negative bacteria, Fungi8-31.25[8]
Compound 4cBacillus subtilis0.12[9]
Compound 9aBacillus subtilis0.12[9]
Compound 8bProteus vulgaris7.81[9]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then created in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Procedure:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Uniformly spread the microbial suspension over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.

  • Compound Application: Add a specific volume (e.g., 100 µL) of the 2-amino-1,3,4-thiadiazole derivative solution (at a known concentration) into each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) should be included on separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.

Experimental Workflow: Antimicrobial Screening

The following diagram outlines the typical workflow for screening the antimicrobial activity of 2-amino-1,3,4-thiadiazole derivatives.

Antimicrobial_Screening_Workflow Antimicrobial Screening Workflow Synthesis of Derivatives Synthesis of Derivatives Preparation of Microbial Inoculum Preparation of Microbial Inoculum Agar Well Diffusion Assay Agar Well Diffusion Assay Preparation of Microbial Inoculum->Agar Well Diffusion Assay Measurement of Zone of Inhibition Measurement of Zone of Inhibition Agar Well Diffusion Assay->Measurement of Zone of Inhibition Determination of MIC Determination of MIC Measurement of Zone of Inhibition->Determination of MIC Lead Compound Identification Lead Compound Identification Determination of MIC->Lead Compound Identification

Antimicrobial Screening Workflow

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several 2-amino-1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a classical and widely used assay to screen for acute anti-inflammatory activity.

Quantitative Anti-inflammatory Data

The anti-inflammatory effect is typically measured as the percentage of inhibition of paw edema compared to a control group.

Compound/DerivativeDose (mg/kg)Inhibition of Edema (%)Reference
Compound 6f15044[10]
Other derivatives15035-44[10]
Imidazo[2,1-b][5][6][11]thiadiazole derivative 5cNot specifiedBetter than diclofenac[12]
Imidazo[2,1-b][5][6][11]thiadiazole derivatives 5h, 5jNot specifiedBetter than diclofenac[13]
Experimental Protocol: Carrageenan-Induced Paw Edema

Principle: The subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is an indication of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group), including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the 2-amino-1,3,4-thiadiazole derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle only.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Other Notable Biological Activities

Beyond the major areas highlighted above, 2-amino-1,3,4-thiadiazole derivatives have shown promise in other therapeutic areas:

  • Antiviral Activity: These compounds have been evaluated for their activity against various viral strains, including HIV.[14][15]

  • Antidiabetic Activity: Certain derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential in the management of type 2 diabetes.

Experimental Protocol: α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol. The amount of p-nitrophenol produced is measured spectrophotometrically, and a decrease in its formation indicates enzyme inhibition.

Procedure:

  • Reagent Preparation: Prepare solutions of α-glucosidase, pNPG, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Reaction Mixture: In a 96-well plate, add the buffer, the test compound solution at various concentrations, and the α-glucosidase solution. Incubate this mixture for a short period (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Add the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the wells at 405 nm.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration and determine the IC50 value.

Conclusion

The 2-amino-1,3,4-thiadiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into its derivatives has revealed a broad spectrum of biological activities, with significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this important class of compounds. The elucidation of their mechanisms of action, particularly their impact on key signaling pathways, will continue to drive the rational design of more potent and selective 2-amino-1,3,4-thiadiazole-based drugs.

References

A Technical Guide to the Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 2-amino-5-aryl-1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides a comprehensive literature review of the core synthetic strategies for this important class of compounds, targeting researchers and professionals in drug development. It details common synthetic pathways, provides generalized experimental protocols, summarizes quantitative data, and illustrates the chemical transformations.

Core Synthetic Methodologies

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is primarily achieved through several key cyclization strategies. The most prevalent methods start from either thiosemicarbazide and an aromatic carboxylic acid or from an aryl aldehyde-derived thiosemicarbazone.

Cyclization of Thiosemicarbazide with Aromatic Carboxylic Acids

This is one of the most direct and widely used methods for constructing the 1,3,4-thiadiazole ring. The reaction involves the condensation and subsequent cyclodehydration of thiosemicarbazide with an appropriately substituted aromatic carboxylic acid. The efficiency of this reaction is highly dependent on the choice of the condensing or cyclizing agent.

Reaction Pathway:

A nucleophilic attack from the nitrogen of thiosemicarbazide onto the carboxylic acid's carbonyl carbon initiates the reaction. This is followed by a dehydration-mediated cyclization to form the final thiadiazole ring.[4]

G cluster_reactants Reactants cluster_products Product TSC Thiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate TSC->Intermediate + Ar-COOH ArCOOH Aromatic Carboxylic Acid (Ar-COOH) ArCOOH->Intermediate Thiadiazole 2-Amino-5-Aryl-1,3,4-Thiadiazole Intermediate->Thiadiazole Cyclodehydration (-H₂O) Catalyst Dehydrating Agent (e.g., H₂SO₄, POCl₃, PPA) Catalyst->Intermediate

Generalized Experimental Protocols:

  • Method A: Using Phosphorus Oxychloride (POCl₃) or Phosphorus Pentachloride (PCl₅) A mixture of an aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1 to 1.2 equivalents) is treated with a dehydrating agent like phosphorus oxychloride or phosphorus pentachloride (1 to 1.2 equivalents).[5][6] In some variations, the reaction is performed as a solid-phase reaction at room temperature by grinding the components together.[5][6] The reaction mixture is typically allowed to stand, after which the crude product is neutralized with an alkaline solution (e.g., sodium carbonate) to a pH of 8-8.2, filtered, dried, and recrystallized from a suitable solvent like a DMF/water mixture.[5]

  • Method B: Using Strong Acids (H₂SO₄ / Polyphosphoric Acid) Thiosemicarbazide and a substituted benzoic acid are reacted in the presence of a strong acid catalyst.[7] Concentrated sulfuric acid can be used as both a catalyst and a solvent.[7] An improved method utilizes a mixture of sulfuric acid and polyphosphoric acid (PPA) for the cyclodehydration, which has been reported to give higher yields.[8] The reaction is typically heated, and upon completion, the mixture is poured into ice water to precipitate the product, which is then filtered and purified.

Oxidative Cyclization of Thiosemicarbazones

This two-step approach first involves the synthesis of an intermediate thiosemicarbazone, which is then cyclized in the presence of an oxidizing agent. This method is particularly useful due to the typically high yields and the ready availability of a wide variety of aromatic aldehydes.

Reaction Pathway:

First, an aromatic aldehyde is condensed with thiosemicarbazide to form the N-arylidenethiosemicarbazide (thiosemicarbazone). This intermediate then undergoes an intramolecular oxidative cyclization to form the C-S bond, yielding the final thiadiazole product.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidative Cyclization ArCHO Aromatic Aldehyde (Ar-CHO) Thiosemicarbazone Thiosemicarbazone Intermediate ArCHO->Thiosemicarbazone TSC Thiosemicarbazide TSC->Thiosemicarbazone Thiadiazole 2-Amino-5-Aryl-1,3,4-Thiadiazole Thiosemicarbazone->Thiadiazole Oxidant Oxidizing Agent (e.g., FeCl₃, I₂) Oxidant->Thiadiazole Intramolecular C-S bond formation

Generalized Experimental Protocol:

  • Method C: Using Ferric Chloride (FeCl₃) An aromatic aldehyde (1 equivalent) is reacted with thiosemicarbazide (1 equivalent) in a solvent like ethanol, often with a catalytic amount of acid, to form the thiosemicarbazone.[7][9] After formation, the intermediate is treated with an oxidizing agent, typically ferric chloride (FeCl₃), and heated.[9][10] The reaction is monitored by TLC. Upon completion, the product is isolated by pouring the reaction mixture into water, followed by filtration and recrystallization.

One-Pot Synthesis Variations

To improve efficiency and reduce waste, several one-pot synthetic procedures have been developed. These methods combine multiple reaction steps without the isolation of intermediates.

  • Method D: One-Pot Reaction of Aldehyde, Hydrazine, and Isothiocyanate A one-pot synthesis can be achieved by refluxing an aryl aldehyde, hydrazine hydrate, and an aryl isothiocyanate in a solvent like methanol. The reaction is followed by oxidative cyclization with an agent such as ferric ammonium sulfate to yield 2-arylamino-5-aryl-1,3,4-thiadiazoles.[11][12]

Quantitative Data Summary

The choice of synthetic route and reaction conditions significantly impacts the yield of the final product. The following table summarizes quantitative data reported in the literature for various synthetic approaches.

MethodStarting MaterialsCatalyst / ReagentConditionsYield (%)Reference(s)
AThiosemicarbazide, Aromatic Carboxylic AcidPCl₅ or POCl₃Solid-phase, grinding, room temp.>91%[5][6]
BThiosemicarbazide, Aliphatic/Aromatic AcidH₂SO₄ / Polyphosphoric AcidHeating (e.g., 105°C)High[8]
CThiosemicarbazone (from Ar-CHO + Thiosemicarbazide)FeCl₃Heating (e.g., 80°C in aqueous suspension)Good[9][10]
CThiosemicarbazoneIodine (I₂)Transition-metal-freeModerate to Good[13][14]
DAryl Aldehyde, Hydrazine Hydrate, Aryl IsothiocyanateFerric Ammonium SulfateReflux in MethanolGood[11][12]
-Aralkyl Carboxylic Acid, ThiosemicarbazideIonic LiquidDehydration Cyclization-[15]

Conclusion

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is well-established, with the primary routes involving the acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids or the oxidative cyclization of thiosemicarbazones. Recent advancements focus on developing more efficient, one-pot, and environmentally friendly methods, such as solid-state reactions and the use of novel catalysts like ionic liquids. The high yields reported for methods utilizing phosphorus halides or strong acid mixtures make them robust choices for laboratory and potential scale-up synthesis. The selection of a specific synthetic strategy will depend on the availability of starting materials, desired substitution patterns, and considerations for reaction conditions and scalability.

References

An In-depth Technical Guide to 2-Amino-5-tert-butyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 39222-73-6

This technical guide provides a comprehensive overview of 2-Amino-5-tert-butyl-1,3,4-thiadiazole, a versatile heterocyclic compound with significant potential in various scientific and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications, supported by experimental protocols and data presented in a clear, structured format.

Compound Properties and Identification

2-Amino-5-tert-butyl-1,3,4-thiadiazole is a stable, white crystalline solid. The presence of the tert-butyl group enhances its stability and solubility, making it a valuable intermediate in the synthesis of bioactive compounds.

PropertyValue
CAS Number 39222-73-6
Molecular Formula C₆H₁₁N₃S
Molecular Weight 157.24 g/mol
Melting Point 183-188 °C
Appearance White to pale yellow crystalline powder
Purity ≥97%
Synonyms 5-tert-butyl-1,3,4-thiadiazol-2-amine

Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole

A detailed experimental protocol for the synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole is provided below.

Experimental Protocol: Synthesis

Materials:

  • Pivalic acid (4.4 moles)

  • Dioxane (1500 ml)

  • Thiosemicarbazide (4.0 moles)

  • Phosphorus oxychloride (5.0 moles)

  • 50% aqueous sodium hydroxide (450 ml)

  • Hot water

  • Ice

Equipment:

  • Three-liter reaction flask

  • Power stirrer

  • Heating mantle

  • Dropping funnel

  • Thermometer

  • Water-cooled condenser

  • Vacuum filter

Procedure:

  • Charge the reaction flask with 449 g (4.4 moles) of pivalic acid and 1500 ml of dioxane.

  • To the stirred solution, add 364 g (4.0 moles) of thiosemicarbazide.

  • Charge the dropping funnel with 765 g (5.0 moles) of phosphorus oxychloride and add it to the well-stirred solution in the reaction vessel.

  • Stir and heat the reaction mixture to 95°-100°C.

  • Continue heating until the evolution of hydrogen chloride is complete.

  • Cool the mixture and remove the liquid phase by decantation.

  • Add sufficient hot water to dissolve the residue in the flask.

  • With ice-bath cooling and agitation, slowly add 450 ml of 50% aqueous sodium hydroxide.

  • Cool the mixture to 20°C.

  • Collect the product on a vacuum filter.

  • Wash the filter cake with water and dry.

Yield: 404 g (64.2%) of 2-amino-5-tert-butyl-1,3,4-thiadiazole with a melting point of 187°-188°C.

Synthesis Workflow```dot

G reagents Pivalic Acid + Thiosemicarbazide in Dioxane addition Add Phosphorus Oxychloride reagents->addition reaction Heat to 95-100°C (HCl evolution) addition->reaction workup1 Cool & Decant reaction->workup1 dissolution Dissolve Residue in Hot Water workup1->dissolution basification Add 50% NaOH (aq) on Ice Bath dissolution->basification precipitation Cool to 20°C basification->precipitation isolation Vacuum Filtration precipitation->isolation purification Wash with Water & Dry isolation->purification product 2-Amino-5-tert-butyl-1,3,4-thiadiazole purification->product

Inhibition of the ERK1/2 pathway by a 2-amino-1,3,4-thiadiazole derivative.
Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole have been reported to possess antibacterial and antifungal properties.

Quantitative Data for 2-Amino-1,3,4-thiadiazole Derivatives (Analogues)

DerivativeMicroorganismMIC (µg/mL)
p-chlorophenyl derivativeS. aureus62.5
Tris-1,3,4-thiadiazole derivativeGram-positive bacteriaGood activity
Tris-2,5-disubstituted 1,3,4-thiadiazoleGram-positive & Gram-negative bacteria, Fungi8 - 31.25
Phenylamino derivativeC. albicans36.3
2,4-dichlorophenylamino derivativeC. albicans32.6

Industrial Applications

Beyond pharmaceuticals, 2-Amino-5-tert-butyl-1,3,4-thiadiazole and its analogues have applications in materials science and agrochemicals.

Corrosion Inhibition

2-amino-1,3,4-thiadiazole derivatives have been investigated as effective corrosion inhibitors for various metals in acidic media. The proposed mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer.

Quantitative Data for 2-Amino-1,3,4-thiadiazole Derivatives (Analogues)

DerivativeMetalMediumInhibition Efficiency (%)
2-amino-5-ethyl-1,3,4-thiadiazole304 Stainless SteelDilute HCl74.2 (Polarization)
2-amino-5-ethyl-1,3,4-thiadiazoleMild SteelHCl97 (Polarization)
2-amino-5-phenyl-1,3,4-thiadiazoleMild SteelH₂SO₄98
Experimental Protocol: Potentiodynamic Polarization

Materials:

  • Working electrode (e.g., mild steel)

  • Counter electrode (e.g., platinum)

  • Reference electrode (e.g., saturated calomel electrode)

  • Corrosive medium (e.g., 1 M HCl)

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole (various concentrations)

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Prepare solutions of the corrosive medium with and without different concentrations of the inhibitor.

  • Immerse the electrodes in the test solution and allow the open circuit potential to stabilize.

  • Scan the potential from a cathodic to an anodic potential at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density.

  • Plot the polarization curve (log current density vs. potential).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] * 100

Agrochemicals

2-Amino-5-tert-butyl-1,3,4-thiadiazole has been noted for its potential as a plant growth regulator. [1][2]While specific studies on this compound are not widely available, other 1,3,4-thiadiazole derivatives have been shown to exhibit protective activity against plant viruses like the Tobacco Mosaic Virus (TMV).

Conclusion

2-Amino-5-tert-butyl-1,3,4-thiadiazole is a compound of significant interest due to the diverse biological and industrial applications of its structural class. The detailed synthesis protocol provided herein allows for its efficient production for further research. While quantitative data on the specific biological activities of the tert-butyl derivative is still emerging, the extensive research on related 2-amino-1,3,4-thiadiazole analogues suggests a high potential for its use in the development of novel anticancer agents, antimicrobial drugs, corrosion inhibitors, and agrochemicals. Further investigation into the specific mechanisms and efficacy of 2-Amino-5-tert-butyl-1,3,4-thiadiazole is warranted to fully realize its potential.

References

A Comprehensive Technical Guide to 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, a representative synthesis protocol, and an overview of the biological activities associated with this class of compounds.

Physicochemical Properties

The molecular formula and weight of this compound have been determined based on its chemical structure. For comparative purposes, the properties of structurally related analogs are also presented in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₂H₁₅N₃S233.33
2-Amino-5-tert-butyl-1,3,4-thiadiazoleC₆H₁₁N₃S157.24[1]
2-Amino-5-phenyl-1,3,4-thiadiazoleC₈H₇N₃S177.23[2]
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazoleC₉H₉N₃S191.26[3]
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazoleC₈H₆N₄O₂S222.22[4]

Synthesis Methodology

A general and established method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of an appropriate aromatic carboxylic acid with thiosemicarbazide.[5] A detailed protocol for a structurally similar compound, 2-amino-5-tert-butyl-1,3,4-thiadiazole, is provided below and can be adapted for the synthesis of the title compound by substituting pivalic acid with 4-tert-butylbenzoic acid.

Representative Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole

This protocol is based on the synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole.[6]

Materials:

  • Aromatic carboxylic acid (e.g., 4-tert-butylbenzoic acid)

  • Thiosemicarbazide

  • Phosphorus oxychloride

  • Dioxane

  • 50% aqueous sodium hydroxide

  • Water

  • Ice

Equipment:

  • Three-liter reaction flask

  • Power stirrer

  • Heating mantle

  • Dropping funnel

  • Thermometer

  • Water-cooled condenser

  • Vacuum filter

Procedure:

  • Charge the reaction flask with the aromatic carboxylic acid and dioxane.

  • To the stirred solution, add thiosemicarbazide.

  • Charge the dropping funnel with phosphorus oxychloride and add it to the well-stirred solution in the reaction vessel.

  • Stir and heat the reaction mixture to 95-100°C.

  • After the evolution of hydrogen chloride is complete, cool the mixture and remove the liquid phase by decantation.

  • Add sufficient hot water to dissolve the residue.

  • With ice-bath cooling and agitation, slowly add 50% aqueous sodium hydroxide.

  • Cool the mixture to 20°C and collect the product on a vacuum filter.

  • Wash the filter cake with water and dry to obtain the 2-amino-5-aryl-1,3,4-thiadiazole product.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product AromaticAcid Aromatic Carboxylic Acid (e.g., 4-tert-butylbenzoic acid) ReactionVessel Reaction at 95-100°C in Dioxane AromaticAcid->ReactionVessel Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->ReactionVessel POCl3 Phosphorus Oxychloride (Catalyst) POCl3->ReactionVessel Decantation Decantation ReactionVessel->Decantation Cooling Dissolution Dissolution in Hot Water Decantation->Dissolution Neutralization Neutralization with NaOH Dissolution->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Cooling Drying Drying Filtration->Drying FinalProduct 2-Amino-5-aryl- 1,3,4-thiadiazole Drying->FinalProduct

References

Methodological & Application

Synthesis of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol outlined below is based on established methods for the synthesis of 2-amino-1,3,4-thiadiazole derivatives, which typically involve the cyclization of a carboxylic acid with thiosemicarbazide.

Introduction

2-Amino-1,3,4-thiadiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of medicinal chemistry. These molecules are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiparasitic properties.[1] The synthesis of these compounds is often achieved through the reaction of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent, leading to the formation of the thiadiazole ring.[2][3][4] This application note details a robust protocol for the synthesis of the this compound derivative.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed condensation and subsequent cyclodehydration of 4-tert-butylbenzoic acid and thiosemicarbazide.

Reaction_Scheme reactant1 4-tert-butylbenzoic acid plus + reactant1->plus reactant2 Thiosemicarbazide arrow1 Dehydrating Agent (e.g., POCl3, PPE, H2SO4) reactant2->arrow1 plus->reactant2 product This compound arrow1->product h2o + H2O product->h2o

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using various methods. The expected values for the target compound are included for reference.

ParameterValueMethod/Reference
Molecular Formula C₁₂H₁₅N₃S-
Molecular Weight 233.33 g/mol -
Typical Yield 64 - 95%[4][5]
Melting Point 187-188 °C (for 2-amino-5-tert-butyl-1,3,4-thiadiazole)[6]
Appearance Colorless to white crystals/powder[4]
Key IR Peaks (cm⁻¹) ~3300-3100 (N-H), ~1600 (C=N), ~1550 (aromatic C=C)[1]
¹H NMR (DMSO-d₆, δ ppm) ~7.5-7.8 (d, 2H, Ar-H), ~7.3-7.5 (d, 2H, Ar-H), ~7.2 (s, 2H, NH₂), ~1.3 (s, 9H, C(CH₃)₃)[1]

Experimental Protocol

This protocol describes the synthesis of this compound using phosphorus oxychloride (POCl₃) as the dehydrating agent. This method is widely used and generally provides good yields.[7]

Materials:

  • 4-tert-butylbenzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Dioxane (or other suitable solvent)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Heating mantle

  • Dropping funnel

  • Thermometer

  • Condenser

  • Vacuum filter apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a stirrer, thermometer, dropping funnel, and condenser, add 4-tert-butylbenzoic acid (1.1 equivalents) and dioxane.

  • Addition of Thiosemicarbazide: To the stirred solution, add thiosemicarbazide (1.0 equivalent).

  • Addition of Dehydrating Agent: Charge the dropping funnel with phosphorus oxychloride (1.25 equivalents). Add the POCl₃ dropwise to the well-stirred reaction mixture. An exothermic reaction may occur, and the temperature should be monitored.

  • Reaction: Heat the reaction mixture to 95-100 °C and maintain this temperature with stirring. The reaction progress can be monitored by the cessation of hydrogen chloride (HCl) evolution.

  • Work-up: Once the reaction is complete, cool the mixture. Decant the liquid phase.

  • Precipitation: Add hot water to the residue in the flask to dissolve it. Cool the solution in an ice bath with agitation.

  • Neutralization and Isolation: Slowly add 50% aqueous sodium hydroxide to the cooled solution until the mixture is basic. The product will precipitate out.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with water and then dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up & Purification reactants Mix 4-tert-butylbenzoic acid and Thiosemicarbazide in Dioxane add_poc Add POCl3 dropwise reactants->add_poc reflux Heat at 95-100 °C add_poc->reflux cool Cool reaction mixture reflux->cool Reaction Complete decant Decant solvent cool->decant dissolve Dissolve residue in hot water decant->dissolve precipitate Cool and add NaOH (aq) to precipitate product dissolve->precipitate filter Filter and wash solid precipitate->filter dry Dry the product filter->dry recrystallize Recrystallize (optional) dry->recrystallize final_product 2-Amino-5-(4-tert-butylphenyl) -1,3,4-thiadiazole recrystallize->final_product Final Product

Caption: Workflow diagram for the synthesis of this compound.

Reaction Mechanism

The formation of the 2-amino-1,3,4-thiadiazole ring from a carboxylic acid and thiosemicarbazide in the presence of an acid catalyst is a cyclodehydration reaction.

Reaction_Mechanism start Carboxylic Acid + Thiosemicarbazide step1 Nucleophilic attack of thiosemicarbazide on the protonated carbonyl carbon start->step1 intermediate1 Tetrahedral Intermediate step1->intermediate1 step2 Dehydration intermediate1->step2 intermediate2 Acylthiosemicarbazide Intermediate step2->intermediate2 step3 Intramolecular nucleophilic attack by sulfur on the carbonyl carbon intermediate2->step3 intermediate3 Cyclized Intermediate step3->intermediate3 step4 Dehydration intermediate3->step4 product 2-Amino-1,3,4-thiadiazole step4->product

Caption: Proposed reaction mechanism for the formation of the 1,3,4-thiadiazole ring.[3]

References

Application Notes and Protocols for 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-1,3,4-thiadiazole moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4] Its structural features, including its aromaticity, hydrogen bonding capabilities, and ability to act as a bioisostere for other five-membered heterocycles, make it an attractive starting point for drug design.[4][5] The incorporation of a 4-tert-butylphenyl group at the 5-position introduces a bulky, lipophilic substituent that can enhance binding to hydrophobic pockets within biological targets and improve pharmacokinetic properties. This document provides an overview of the potential applications, quantitative data from analogous compounds, and detailed experimental protocols for utilizing 2-amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole as a scaffold for developing novel therapeutic agents.

Potential Therapeutic Applications

Derivatives of the 2-amino-5-aryl-1,3,4-thiadiazole scaffold have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-amino-1,3,4-thiadiazole derivatives.[2][6][7][8][9] These compounds often exert their effects through the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. The 4-tert-butylphenyl substituent can be instrumental in targeting hydrophobic regions of the ATP-binding site of various kinases.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole core is a common feature in compounds with potent antibacterial and antifungal properties.[3][6][10][11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity imparted by the tert-butylphenyl group may enhance the ability of these compounds to penetrate microbial cell membranes.

Anti-inflammatory and Analgesic Activity

Certain derivatives of this scaffold have been evaluated for their anti-inflammatory and analgesic effects.[1] These activities are often linked to the inhibition of enzymes such as cyclooxygenases (COX) or other mediators of the inflammatory cascade.

Quantitative Data from Analogous Compounds

While specific biological data for this compound is not extensively available in the public domain, the following tables summarize the activities of structurally related 2-amino-5-substituted-1,3,4-thiadiazole derivatives to provide a baseline for expected potency.

Table 1: Anticancer Activity of 2-Amino-5-Aryl-1,3,4-Thiadiazole Analogs

Compound ID5-Position SubstituentCancer Cell LineActivity (IC₅₀)Reference
1o 4-NitrophenylHepG2 (Liver)8.6 µM[6]
4c 4-ChlorophenylBreast (MCF-7)Moderate Activity[8]
4f 4-FluorophenylBreast (MCF-7)Moderate Activity[8]
4g 4-BromophenylBreast (MCF-7)Good Activity[8]
4y N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideA549 (Lung)0.034 mmol L⁻¹[9]
4y N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideMCF-7 (Breast)0.084 mmol L⁻¹[9]

Table 2: Antimicrobial Activity of 2-Amino-5-Aryl-1,3,4-Thiadiazole Analogs

Compound ID5-Position SubstituentMicrobial StrainActivity (MIC)Reference
1b 4-MethylphenylStreptococcus faecalis4-64 µg/mL[6]
1e 4-ChlorophenylStaphylococcus aureus (MSSA)4-64 µg/mL[6]
1g 4-BromophenylStaphylococcus aureus (MRSA)4-64 µg/mL[6]
2g 4-BromophenylCandida albicans8 µg/mL[6]
8a 4-FluorophenylStaphylococcus aureus20-28 µg/mL[11]
8b 4-ChlorophenylBacillus subtilis20-28 µg/mL[11]
19 3-Hydroxy-2-naphthyl (p-chlorophenyl at 2-amino)Staphylococcus aureus62.5 µg/mL[11]

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of compounds based on the this compound scaffold.

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[8][12]

Materials:

  • 4-tert-butylbenzoic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)

  • Methanol

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butylbenzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) in a minimal amount of a suitable solvent like methanol.

  • Cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (a catalytic amount, or use as solvent) or phosphorus oxychloride (1.2 equivalents) dropwise to the stirred mixture.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • A solid precipitate of this compound should form.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

  • Dry the purified product under vacuum.

  • Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol describes a standard method for assessing the cytotoxicity of a compound against cancer cell lines.[6]

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-well plate reader

Procedure:

  • Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

  • Wash the cells with PBS, and then detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.[11]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 50 µL of the appropriate broth to all wells.

  • Add 50 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.

  • Include a positive control (inoculum without the compound) and a negative control (broth only). Also, run a parallel dilution series with a standard antimicrobial agent.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Synthesis Workflow

G General Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles cluster_reactants Starting Materials cluster_reaction Reaction cluster_reagents Reagents cluster_workup Work-up & Purification cluster_product Final Product A Aryl Carboxylic Acid (e.g., 4-tert-butylbenzoic acid) C Cyclization/ Dehydration A->C B Thiosemicarbazide B->C E Neutralization (e.g., NaHCO₃) C->E D H₂SO₄ or POCl₃ D->C F Precipitation E->F G Filtration F->G H Recrystallization G->H I 2-Amino-5-Aryl-1,3,4-Thiadiazole H->I

Caption: Workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.

MTT Assay Workflow

MTT Assay for Cytotoxicity Screening A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat cells with test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC₅₀ H->I

Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Hypothetical Signaling Pathway for Anticancer Activity

Hypothetical Kinase Inhibition Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Thiadiazole Derivative Thiadiazole Derivative Thiadiazole Derivative->RAF Inhibition

Caption: Potential mechanism of action via inhibition of the RAF/MEK/ERK pathway.

References

Application Notes: Antimicrobial Screening of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-thiadiazole nucleus is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] Specifically, 2-amino-1,3,4-thiadiazole derivatives serve as a promising scaffold for the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.[4][5] These compounds function by various mechanisms, potentially disrupting key biochemical pathways in microbial cells.[3] This document provides detailed protocols for the preliminary and quantitative antimicrobial screening of novel 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole derivatives.

Core Principle of Screening

Antimicrobial screening assays are designed to assess the ability of a test compound to inhibit or kill pathogenic microorganisms. The initial screening is typically qualitative or semi-quantitative, identifying compounds with any level of activity. This is followed by quantitative methods to determine the potency of the active compounds. The two primary methods detailed here are the Agar Well Diffusion assay for initial screening and the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6][7]

Experimental Workflow & Logical Diagrams

The overall process for synthesizing and evaluating new thiadiazole derivatives follows a logical progression from chemical synthesis to biological validation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_reporting Reporting start Synthesis of 2-Amino-5-(4-tert-butylphenyl) -1,3,4-thiadiazole Derivatives char Structural Characterization (FT-IR, NMR, Mass Spec) start->char prep Prepare Stock Solutions (dissolve in DMSO) char->prep primary_screen Primary Screening (Agar Well Diffusion) prep->primary_screen mic_det Quantitative Analysis (Broth Microdilution for MIC) primary_screen->mic_det Active Compounds data_analysis Data Analysis & SAR Studies mic_det->data_analysis report Summarize Findings (Tables, Protocols, Notes) data_analysis->report

Caption: General workflow for synthesis and antimicrobial evaluation.

Protocol 1: Agar Well Diffusion Assay (Primary Screening)

This method is a widely used, cost-effective technique to screen for antimicrobial activity.[7][8] It relies on the diffusion of the test compound from a well through a solidified agar medium to inhibit the growth of a lawn of microorganisms, creating a clear "zone of inhibition".[7]

Materials:

  • Test Compounds: this compound derivatives

  • Solvent: Dimethyl sulfoxide (DMSO), sterile[9][10]

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)[1][11]

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)[1][11]

  • Fungal Strains: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)[5]

  • Culture Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi[11][12]

  • Positive Controls: Standard antibiotic solution (e.g., Gentamycin, 10 µg/mL), standard antifungal (e.g., Fluconazole, 25 µg/mL)[13]

  • Negative Control: Sterile DMSO

  • Sterile Petri dishes, sterile cork borer (6 mm diameter), micropipettes, sterile swabs, incubator

Procedure:

  • Media Preparation: Prepare MHA and SDA as per the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into sterile Petri dishes. Allow the agar to solidify completely in a laminar flow hood.

  • Inoculum Preparation:

    • Bacteria: Inoculate a loopful of a pure bacterial colony into sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

    • Fungi: For C. albicans, prepare a suspension in sterile saline adjusted to a 0.5 McFarland standard. For A. niger, gently scrape spores from a mature culture into sterile saline containing 0.05% Tween 80 and adjust the spore suspension to approximately 10⁶ spores/mL.

  • Plate Inoculation: Dip a sterile cotton swab into the prepared microbial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the agar plate uniformly in three directions to ensure a confluent lawn of growth.[7]

  • Well Preparation: Using a sterile 6 mm cork borer, punch equidistant wells into the agar. Carefully remove the agar plugs.[8]

  • Compound Loading:

    • Prepare stock solutions of the test derivatives (e.g., 1 mg/mL) in DMSO.

    • Pipette a fixed volume (e.g., 100 µL) of each test compound solution into a corresponding well.[8][12]

    • Load positive and negative controls into separate wells on each plate.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds from the wells into the agar.

  • Incubation:

    • Invert the bacterial plates and incubate at 37°C for 18-24 hours.[11]

    • Incubate fungal plates at 28-30°C for 48-72 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). The presence of a clear zone indicates antimicrobial activity.

Agar_Well_Diffusion start Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Agar Surface with Microbial Lawn start->inoculate plate_prep Pour Agar Plates (MHA/SDA) plate_prep->inoculate punch_wells Aseptically Punch Wells (6 mm diameter) inoculate->punch_wells load_compounds Load Wells with Test Derivatives, Positive & Negative Controls punch_wells->load_compounds incubate Incubate Plates (37°C for Bacteria, 28°C for Fungi) load_compounds->incubate measure Measure Zone of Inhibition (in mm) incubate->measure end Record Results measure->end

Caption: Logical flow of the Agar Well Diffusion method.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[6] It is considered a gold standard for susceptibility testing and is performed in 96-well microtiter plates.[14][15]

Materials:

  • Active Compounds identified from primary screening

  • Solvent: Sterile DMSO

  • Bacterial and Fungal Strains (as in Protocol 1)

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium with L-glutamine buffered with MOPS for fungi[16][17]

  • Positive Controls: Standard antibiotics and antifungals

  • Sterile 96-well flat-bottom microtiter plates

  • Multichannel pipette, sterile reservoirs, plate reader (optional)

  • Growth indicator: Resazurin or Iodonitrotetrazolium chloride (INT) (optional)[18]

Procedure:

  • Plate Preparation:

    • Add 100 µL of sterile broth (MHB or RPMI-1640) to all wells of a 96-well plate.

    • Prepare a stock solution of the test compound in DMSO at a concentration 100 times the highest desired final concentration. Dilute this in broth to get a 2X working solution.

    • Add 100 µL of the 2X working solution of the test compound to the first column of wells.

  • Serial Dilution:

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly.[15]

    • Repeat this process across the plate to the 10th column. Discard 100 µL from the 10th column.

    • This leaves column 11 as the growth control (broth and inoculum only) and column 12 as the sterility control (broth only).

  • Inoculum Preparation: Prepare the microbial inoculum as described in Protocol 1, but then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the wells.[17]

  • Plate Inoculation: Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[15][17]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[1]

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

    • Alternatively, a growth indicator like Resazurin can be added after incubation. A color change (blue to pink) indicates viable cells, and the MIC is the lowest concentration where the blue color is retained.

Broth_Microdilution_MIC start Dispense 100µL Broth into all 96 wells add_cmpd Add 100µL of 2x Compound to First Column start->add_cmpd serial_dilute Perform 2-fold Serial Dilution across Columns 1-10 add_cmpd->serial_dilute add_inoculum Inoculate Wells 1-11 with 100µL of Inoculum serial_dilute->add_inoculum prep_inoculum Prepare & Dilute Microbial Inoculum prep_inoculum->add_inoculum controls Designate Controls: Col 11: Growth Control Col 12: Sterility Control add_inoculum->controls incubate Incubate Plate (24-48 hours) add_inoculum->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end Record MIC Value (µg/mL) read_mic->end

Caption: Workflow for MIC determination via Broth Microdilution.

Data Presentation

Quantitative data from antimicrobial screening should be organized systematically for clear interpretation and comparison. The following tables provide a template for presenting results for a hypothetical series of this compound derivatives.

Table 1: Antibacterial Activity Data (Zone of Inhibition and MIC)

Compound IDR-Group ModificationS. aureus (Zone in mm)S. aureus (MIC in µg/mL)E. coli (Zone in mm)E. coli (MIC in µg/mL)
TDZ-01 -H146411128
TDZ-02 -Cl18161532
TDZ-03 -NO₂2081716
TDZ-04 -OCH₃121289>256
Gentamycin (Positive Control)252224
DMSO (Negative Control)0>2560>256

Table 2: Antifungal Activity Data (Zone of Inhibition and MIC)

Compound IDR-Group ModificationC. albicans (Zone in mm)C. albicans (MIC in µg/mL)A. niger (Zone in mm)A. niger (MIC in µg/mL)
TDZ-01 -H1212810256
TDZ-02 -Cl16321464
TDZ-03 -NO₂19161632
TDZ-04 -OCH₃10>2568>256
Fluconazole (Positive Control)244208
DMSO (Negative Control)0>2560>256

Note: The data presented in these tables are hypothetical and for illustrative purposes only. The results often show that electron-withdrawing groups (like -Cl or -NO₂) on the phenyl ring can enhance antimicrobial activity.[1]

References

Application Notes and Protocols for Evaluating the Anticancer Potential of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature survey, no specific studies detailing the anticancer potential of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole have been identified in publicly available research. The following application notes and protocols are based on the broader class of 2-amino-5-aryl-1,3,4-thiadiazole derivatives, which have demonstrated significant anticancer activities. Researchers are encouraged to apply these methodologies to evaluate the specific compound of interest.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. The 2-amino-5-aryl-1,3,4-thiadiazole core, in particular, has been the subject of numerous studies due to its potential to interfere with various cellular processes crucial for cancer cell proliferation and survival. These compounds are known to be bioisosteres of pyrimidine, suggesting their potential to interact with DNA replication processes. Furthermore, their mesoionic character may facilitate crossing cellular membranes to engage with intracellular targets.

This document provides a summary of the reported anticancer activities of 2-amino-5-aryl-1,3,4-thiadiazole derivatives and detailed protocols for evaluating the potential of novel analogs such as this compound.

Reported Anticancer Activities of 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives

Derivatives of 2-amino-5-aryl-1,3,4-thiadiazole have shown a broad spectrum of in vitro cytotoxic activities against various human cancer cell lines. The nature and position of substituents on the phenyl ring significantly influence their potency.

Table 1: Representative In Vitro Cytotoxicity of 2-Amino-5-Aryl-1,3,4-Thiadiazole Analogs

Compound ClassCancer Cell LineIC50 / GI50 Range (µM)Reference Compound(s)
2-(Phenylamino)-5-aryl-1,3,4-thiadiazolesBreast (MCF-7, MDA-MB-231), Lung (A549), Colon (HCT-116)1.5 - >100Doxorubicin, Cisplatin
2-Amino-5-(substituted-phenyl)-1,3,4-thiadiazolesLeukemia (K562), Liver (HepG2), Colon (HT-29)0.1 - 855-Fluorouracil, Imatinib
N-benzyl-5-aryl-1,3,4-thiadiazole-2-aminesBreast (MDA-MB-231)Potentially higher than cisplatinCisplatin

Note: The IC50/GI50 values are highly dependent on the specific substitutions on the aryl and amino groups.

Potential Mechanisms of Action

Several mechanisms of action have been proposed for the anticancer effects of 2-amino-1,3,4-thiadiazole derivatives, including:

  • Inhibition of Signaling Pathways: Certain derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the Extracellular Signal-Regulated Kinase (ERK) pathway.[1]

  • Induction of Apoptosis: Many analogs induce programmed cell death in cancer cells.

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, preventing cancer cell division.[1]

  • Enzyme Inhibition: Some derivatives have been found to inhibit specific enzymes crucial for cancer cell growth, such as protein kinases and inosine monophosphate dehydrogenase (IMPDH).[2]

Experimental Protocols

The following are detailed protocols for the primary evaluation of the anticancer potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test compound (this compound) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with the test compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis for ERK Pathway Inhibition

This technique is used to detect changes in protein expression and phosphorylation, indicating pathway modulation.

Materials:

  • Treated and untreated cancer cell lysates

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence substrate.

Visualizations

Proposed Signaling Pathway Inhibition

Some 2-amino-1,3,4-thiadiazole derivatives, such as FABT, have been shown to inhibit the ERK signaling pathway.[1] The diagram below illustrates the potential point of inhibition for compounds of this class.

ERK_Pathway_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Thiadiazole 2-Amino-5-aryl- 1,3,4-thiadiazole Derivative Thiadiazole->MEK Thiadiazole->ERK Anticancer_Evaluation_Workflow Start Synthesize and Purify 2-Amino-5-(4-tert-butylphenyl) -1,3,4-thiadiazole MTT In Vitro Cytotoxicity (MTT Assay on multiple cell lines) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) IC50->WesternBlot End Further In Vivo Studies Apoptosis->End CellCycle->End WesternBlot->End

References

Application Notes and Protocols: Antifungal Activity Assay of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, causing infections that range from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents. Thiadiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. This document provides detailed application notes and experimental protocols for evaluating the in vitro antifungal activity of a specific thiadiazole derivative, 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole, against Candida albicans.

The protocols outlined below follow standardized methodologies, such as those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results. These assays are fundamental in the preliminary screening and characterization of new antifungal drug candidates.

Data Presentation

The following tables summarize the expected quantitative data from the antifungal assays.

Table 1: Antifungal Susceptibility of Candida albicans to this compound (Hypothetical Data)

StrainMinimum Inhibitory Concentration (MIC) µg/mLMinimum Fungicidal Concentration (MFC) µg/mLMFC/MIC RatioInterpretation
C. albicans ATCC 900288162Fungicidal
Fluconazole-Susc. Clinical Isolate 14164Fungicidal
Fluconazole-Res. Clinical Isolate 116644Fungicidal

Note: The data presented in this table is for illustrative purposes. Actual values must be determined experimentally. A fungicidal effect is generally indicated by an MFC/MIC ratio of ≤ 4.[1]

Table 2: Reported Antifungal Activity of Structurally Related 2-Amino-1,3,4-thiadiazole Derivatives against Candida albicans

CompoundSubstitution at 5-positionMIC (µg/mL)Reference
Derivative 13-hydroxy-2-naphthyl62.5[2]
Derivative 24-chlorophenyl32.6[3]
Derivative 34-hydroxyphenyl32-42[2]
Derivative 4Phenyl36.3[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This protocol is adapted from the CLSI M27-A3 guidelines for yeast susceptibility testing.[4]

Materials:

  • This compound

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Fluconazole (as a control)

Protocol:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the stock solution (at 2x the highest desired final concentration, e.g., 128 µg/mL) to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by measuring the optical density at 600 nm.

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is performed subsequently to the MIC assay.

Materials:

  • MIC plate from the previous experiment

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile micropipette and tips

  • Incubator (35°C)

Protocol:

  • From each well of the MIC plate that shows no visible growth, and from the growth control well, take a 10-20 µL aliquot.

  • Spot-inoculate the aliquots onto an SDA plate.

  • Incubate the SDA plate at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound from which no colonies grow on the SDA plate, representing a ≥99.9% killing of the initial inoculum.[5]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Antifungal Activity Assay cluster_mic MIC Determination cluster_mfc MFC Determination stock Prepare Stock Solution (Compound in DMSO) plate_prep Prepare 96-well Plate (Serial Dilutions in RPMI) stock->plate_prep inoculate Inoculate Plate plate_prep->inoculate inoculum_prep Prepare C. albicans Inoculum (0.5 McFarland, Dilute) inoculum_prep->inoculate incubate_mic Incubate at 35°C (24-48h) inoculate->incubate_mic read_mic Read MIC (Visually or Spectrophotometrically) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture Proceed if growth inhibition is observed incubate_mfc Incubate SDA Plates at 35°C (24-48h) subculture->incubate_mfc read_mfc Read MFC (Lowest Concentration with No Growth) incubate_mfc->read_mfc

Caption: Workflow for MIC and MFC determination.

Potential Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Many antifungal agents, including some thiadiazole derivatives, function by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[6][7] A key enzyme in this pathway is lanosterol 14α-demethylase, encoded by the ERG11 gene.[8]

ergosterol_pathway Proposed Mechanism: Inhibition of Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (ERG11) lanosterol->erg11 ergosterol Ergosterol membrane Disrupted Cell Membrane Integrity (Increased Permeability, Cell Death) ergosterol->membrane Incorporation into Cell Membrane compound 2-Amino-5-(4-tert-butylphenyl) -1,3,4-thiadiazole compound->erg11 Inhibition erg11->ergosterol Demethylation

Caption: Inhibition of the ergosterol biosynthesis pathway.

Ergosterol Quantification Assay

This protocol is used to determine if the test compound affects the ergosterol content in C. albicans.[9]

Materials:

  • C. albicans culture treated with the test compound (at sub-MIC concentrations) and an untreated control.

  • 25% Alcoholic potassium hydroxide solution

  • n-heptane

  • Sterile distilled water

  • UV-Vis Spectrophotometer

Protocol:

  • Harvest C. albicans cells from treated and untreated cultures by centrifugation.

  • Wash the cell pellets with sterile distilled water.

  • Add 3 mL of 25% alcoholic potassium hydroxide to each pellet and vortex.

  • Incubate at 85°C for 1 hour for saponification.

  • After cooling, add 1 mL of sterile water and 3 mL of n-heptane to each tube and vortex vigorously for 3 minutes.

  • Allow the layers to separate and transfer the upper (n-heptane) layer to a clean tube.

  • Measure the absorbance of the n-heptane layer from 240 to 300 nm.

  • The presence of ergosterol and 24(28)-dehydroergosterol (an ergosterol precursor) results in a characteristic four-peaked curve. A reduction in the total sterol content in the treated samples compared to the control indicates inhibition of the ergosterol biosynthesis pathway.

Assessment of Oxidative Stress Induction

Some antifungal compounds exert their effect by inducing the production of reactive oxygen species (ROS).

ros_pathway Logical Relationship of Oxidative Stress Induction compound 2-Amino-5-(4-tert-butylphenyl) -1,3,4-thiadiazole cell Candida albicans cell compound->cell ros Increased Intracellular ROS (e.g., H₂O₂) cell->ros Induces damage Oxidative Damage to: - Proteins - Lipids - DNA ros->damage apoptosis Apoptosis/Cell Death damage->apoptosis

Caption: Oxidative stress as a potential antifungal mechanism.

Protocol: Dihydrorhodamine 123 (DHR123) Assay for ROS Detection

Materials:

  • C. albicans culture treated with the test compound and an untreated control.

  • Dihydrorhodamine 123 (DHR123)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Protocol:

  • Incubate C. albicans with the test compound at a suitable concentration and for a defined period.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing DHR123 (e.g., 5 µg/mL) and incubate in the dark for 1-2 hours.

  • Wash the cells again with PBS to remove excess dye.

  • Measure the fluorescence (excitation ~500 nm, emission ~536 nm). An increase in fluorescence in the treated cells compared to the control indicates an increase in intracellular ROS.

Conclusion

The protocols described in this document provide a comprehensive framework for the in vitro evaluation of the antifungal activity of this compound against Candida albicans. By determining the MIC and MFC, researchers can quantify the compound's potency. Furthermore, the assays for ergosterol biosynthesis inhibition and oxidative stress induction offer insights into the potential mechanisms of action, which is crucial for further drug development and optimization. It is recommended to perform all experiments with appropriate positive and negative controls to ensure the validity of the results.

References

Application Notes and Protocols: 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential agrochemical applications of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole. While specific biological activity data for this exact compound is not extensively available in publicly accessible literature, the broader class of 2-amino-5-aryl-1,3,4-thiadiazole derivatives has demonstrated significant potential as fungicidal, herbicidal, and insecticidal agents. The protocols and data presented herein are based on established methodologies for this class of compounds and serve as a guide for the research and development of this compound as a potential agrochemical.

The 1,3,4-thiadiazole ring is a key structural motif in many biologically active compounds, and its derivatives are known to exhibit a wide range of pharmacological and agrochemical properties.[1][2] The presence of the 2-amino group and a substituted phenyl ring at the 5-position allows for further structural modifications to optimize activity and selectivity.

Synthesis Protocol

A common and effective method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is through the cyclization of an aryl carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.[3][4]

Protocol 1: Synthesis of this compound

Materials:

  • 4-tert-butylbenzoic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)

  • Ethanol

  • Crushed ice

  • Sodium bicarbonate solution (for neutralization if using acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 4-tert-butylbenzoic acid and thiosemicarbazide in ethanol.[4]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid or a dehydrating agent like phosphorus oxychloride to the mixture.[3][4]

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature and then pour the contents onto crushed ice with stirring.[4]

  • If an acidic catalyst was used, neutralize the mixture with a sodium bicarbonate solution until effervescence ceases.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.[4]

  • Wash the solid with cold water to remove any remaining impurities.[4]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Dry the purified product and determine its melting point and characterize it using spectroscopic methods (e.g., IR, NMR, Mass Spectrometry).

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4_tert_butylbenzoic_acid 4-tert-butylbenzoic acid Reaction_Mixture Reaction Mixture 4_tert_butylbenzoic_acid->Reaction_Mixture Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction_Mixture Catalyst H₂SO₄ or POCl₃ (Dehydrating Agent) Catalyst->Reaction_Mixture Solvent Ethanol Solvent->Reaction_Mixture Heat Reflux Heat->Reaction_Mixture Cyclization Cyclization Reaction_Mixture->Cyclization Workup Work-up (Ice Quenching, Neutralization) Cyclization->Workup Purification Purification (Filtration, Recrystallization) Workup->Purification Final_Product 2-Amino-5-(4-tert-butylphenyl) -1,3,4-thiadiazole Purification->Final_Product

Synthesis workflow for this compound.

Potential Agrochemical Applications and Screening Protocols

Derivatives of 2-amino-5-aryl-1,3,4-thiadiazole have shown promise in various agrochemical applications. The following sections detail these potential uses and provide generalized protocols for their evaluation.

Introduction: Many 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent fungicidal activity against a range of plant pathogenic fungi.[2][3] The presence of the thiadiazole ring is often associated with this activity.

Protocol 2: In Vitro Fungicidal Screening (Mycelial Growth Inhibition Assay)

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes

  • Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)[3][5]

  • Commercial fungicide as a positive control (e.g., Carbendazim, Azoxystrobin)[5]

  • Sterile cork borer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a series of dilutions of the test compound from the stock solution.

  • Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).[4] The final concentration of DMSO in the medium should not exceed a level that affects fungal growth.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing only DMSO in PDA should also be prepared.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the test fungus.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period sufficient for the fungal growth in the control plate to nearly cover the plate.

  • Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.

  • The EC₅₀ (half-maximal effective concentration) value can be determined by testing a range of concentrations and performing a probit analysis.[5]

Fungicidal_Screening_Workflow Start Start: Prepare Test Compound Stock Solution Prepare_Plates Prepare PDA plates with different compound concentrations Start->Prepare_Plates Inoculation Inoculate plates with mycelial plugs of test fungi Prepare_Plates->Inoculation Incubation Incubate plates at controlled temperature Inoculation->Incubation Measurement Measure fungal colony diameter Incubation->Measurement Calculation Calculate percentage of mycelial growth inhibition Measurement->Calculation Analysis Determine EC₅₀ value Calculation->Analysis

Workflow for in vitro fungicidal screening.

Quantitative Data for 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives (Fungicidal Activity)

Compound DerivativeTest FungiConcentration (µg/mL)Inhibition (%) / MIC (µg/mL)Reference
5-(4-chlorophenyl)-2-(3,4-dimethylphenyl)amino-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoleAspergillus niger, Helminthosporium oryzae-Not specified, but showed activity[3]
2-(2,4-dichlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleCandida non-albicans spp.-MIC = 37.8[6]
2-(morpholinoethylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleCandida non-albicans spp.-MIC = 34.4[6]
Various 2-aryl-5,6-dihydro-5-thioxoimidazo-[2,1-b]-1,3,4-thiadiazol-6-onesColletotrichum falcatum, Fusarium oxysporum1000Strong activity[3]

Introduction: Certain derivatives of 1,3,4-thiadiazole have been reported to possess herbicidal properties.[7][8] These compounds can affect plant growth through various mechanisms, including the inhibition of photosynthesis.[8]

Protocol 3: Post-Emergence Herbicidal Activity Evaluation

Materials:

  • Pure this compound

  • Acetone and a surfactant (e.g., Tween-80) for formulation

  • Pots with soil

  • Seeds of test plants (e.g., a dicot like Brassica campestris and a monocot like Echinochloa crusgalli)

  • A commercial herbicide as a positive control

  • A sprayer

Procedure:

  • Sow the seeds of the test plants in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare a solution of the test compound in acetone with a surfactant, and then dilute with water to the desired concentrations (e.g., 100, 250, 500 ppm).

  • Spray the foliage of the test plants uniformly with the prepared solutions. A control group should be sprayed with the acetone-surfactant-water mixture only.

  • Maintain the treated plants in a greenhouse under controlled conditions of temperature, humidity, and light.

  • Visually assess the herbicidal effect (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no effect, 100 = complete kill).

  • The GR₅₀ (concentration required to cause 50% growth reduction) can be calculated from the dose-response data.

Introduction: The 1,3,4-thiadiazole scaffold is also present in some insecticidal compounds.[6][9] Derivatives can exhibit toxicity to insects through contact or ingestion.

Protocol 4: Insecticidal Bioassay (Leaf-Dip Method)

Materials:

  • Pure this compound

  • Acetone or another suitable solvent

  • A surfactant

  • Host plant leaves

  • Test insects (e.g., aphids, mites, or lepidopteran larvae)

  • Petri dishes

  • Filter paper

Procedure:

  • Prepare a series of dilutions of the test compound in an acetone-water solution containing a surfactant.

  • Dip host plant leaves into each test solution for a few seconds and then allow them to air dry. Control leaves should be dipped in the solvent-surfactant solution without the test compound.

  • Place the treated leaves individually in Petri dishes lined with moist filter paper to maintain turgidity.

  • Introduce a known number of test insects (e.g., 10-20) onto each treated leaf.

  • Seal the Petri dishes and maintain them under controlled environmental conditions.

  • Assess insect mortality at specific time intervals (e.g., 24, 48, and 72 hours).

  • Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

  • The LC₅₀ (lethal concentration for 50% of the test population) can be determined using probit analysis.

Quantitative Data for 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives (Insecticidal Activity)

Compound DerivativeTest InsectBioassay MethodLC₅₀ (mg/L)Reference
1,3,4-(Thiadiazole)-benzenesulfonamide derivative (Compound 3)Spodoptera littoralisNot specified6.42[6]
1,3,4-(Thiadiazine)-benzenesulfonamide derivative (Compound 5)Spodoptera littoralisNot specified6.90[6]
Novel 1,3,4-thiadiazole 5-fluorouracil acetamide derivative (IVe)Aphis craccivoraNot specifiedBetter than thiacloprid[9]

Disclaimer: The provided protocols are generalized and may require optimization based on the specific test compound, target organisms, and laboratory conditions. It is crucial to consult relevant scientific literature and safety data sheets before conducting any experiments. The quantitative data presented is for derivatives of 2-amino-5-aryl-1,3,4-thiadiazole and should be considered as indicative of the potential activity of this compound. Further research is needed to determine the specific agrochemical profile of the title compound.

References

Application Notes and Protocols: Molecular Docking Simulation of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in silico analysis of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole, a promising heterocyclic compound, through molecular docking simulations with various cancer-related target proteins. This document outlines the scientific background, detailed experimental protocols, and data interpretation to facilitate research and development in cancer therapeutics.

Introduction

The 1,3,4-thiadiazole scaffold is a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific derivative, this compound, has garnered interest due to its potential as a therapeutic agent. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor), thereby providing insights into its potential biological activity and mechanism of action at a molecular level.

This document focuses on the molecular docking simulation of this compound with the following key cancer-related target proteins:

  • Epidermal Growth Factor Receptor (EGFR)

  • Human Epidermal Growth Factor Receptor 2 (HER-2)

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

  • Protein Kinase G (PKG)

  • Dihydrofolate Reductase (DHFR)

Target Proteins and Signaling Pathways

Understanding the biological context of the target proteins is crucial for interpreting docking results. Below are brief descriptions of the target proteins and diagrams of their respective signaling pathways.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2_SOS Grb2/SOS Autophosphorylation->Grb2_SOS PI3K PI3K Autophosphorylation->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Survival Survival Gene_Expression->Survival

EGFR Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER-2)

HER-2 is another member of the ErbB family of receptor tyrosine kinases. Its overexpression is strongly associated with aggressive forms of breast cancer. Unlike other members, HER-2 does not have a known direct ligand and is activated through heterodimerization with other ligand-bound ErbB receptors.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR_HER3_HER4 EGFR/HER3/HER4 Ligand->EGFR_HER3_HER4 Heterodimerization Heterodimerization EGFR_HER3_HER4->Heterodimerization HER2 HER2 HER2->Heterodimerization Transphosphorylation Transphosphorylation Heterodimerization->Transphosphorylation PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Transphosphorylation->PI3K_Akt_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Transphosphorylation->RAS_RAF_MEK_ERK Gene_Expression Gene Expression PI3K_Akt_mTOR->Gene_Expression RAS_RAF_MEK_ERK->Gene_Expression Cell_Growth_Survival Cell_Growth_Survival Gene_Expression->Cell_Growth_Survival Cell Growth & Survival

HER-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding Dimerization_Phosphorylation Dimerization & Autophosphorylation VEGFR2->Dimerization_Phosphorylation PLCg PLCγ Dimerization_Phosphorylation->PLCg PI3K_Akt PI3K/Akt Pathway Dimerization_Phosphorylation->PI3K_Akt PKC PKC PLCg->PKC Proliferation Proliferation PKC->Proliferation Migration Migration PI3K_Akt->Migration Survival Survival PI3K_Akt->Survival Permeability Permeability PI3K_Akt->Permeability

VEGFR-2 Signaling Pathway
Protein Kinase G (PKG)

PKG is a serine/threonine-specific protein kinase that is activated by cyclic GMP (cGMP). It plays a role in various physiological processes, and its modulation has been explored in cancer therapy.

PKG_Signaling NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP to cGMP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Substrate_Phosphorylation Substrate Phosphorylation PKG->Substrate_Phosphorylation Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Proliferation) Substrate_Phosphorylation->Cellular_Response

Protein Kinase G Signaling
Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the synthesis of DNA precursors. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is essential for purine and thymidylate synthesis. DHFR is a well-established target for chemotherapy.

DHFR_Cycle DHFR DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction NADP+ NADP+ DHFR->NADP+ DHF Dihydrofolate (DHF) DHF->DHFR NADPH NADPH NADPH->DHFR DNA_Synthesis DNA Precursor Synthesis THF->DNA_Synthesis NADP NADP+

DHFR Catalytic Cycle

Molecular Docking Protocol

This section provides a detailed step-by-step protocol for performing molecular docking of this compound with the target proteins using AutoDock Vina, a widely used open-source docking program.

Software and Resource Requirements
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structures of the target proteins.

  • PubChem or ZINC database: For obtaining the 3D structure of the ligand.

Experimental Workflow

Docking_Workflow Start Start Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Protein_Prep Protein Preparation (e.g., EGFR, HER-2, etc.) Start->Protein_Prep Grid_Box Grid Box Generation Ligand_Prep->Grid_Box Protein_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Grid_Box->Docking Analysis Analysis of Results Docking->Analysis End End Analysis->End

Molecular Docking Workflow
Detailed Protocol

Step 1: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem or ZINC.

  • Convert to PDBQT format:

    • Open the ligand file in AutoDock Tools (ADT).

    • The software will automatically add hydrogens and compute Gasteiger charges.

    • Detect the rotatable bonds.

    • Save the file in PDBQT format (ligand.pdbqt).

Step 2: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank (PDB).

  • Prepare the Receptor:

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands or ions.

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Save the prepared receptor in PDBQT format (protein.pdbqt).

Step 3: Grid Box Generation

  • Define the Binding Site: The binding site can be identified from the co-crystallized ligand in the PDB structure or through literature research.

  • Set Grid Parameters:

    • In ADT, load the prepared protein and ligand.

    • Use the "Grid Box" option to define the center and dimensions of the docking search space. The grid box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

    • Save the grid parameter file (grid.txt).

Step 4: Molecular Docking

  • Create Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line:

Step 5: Analysis of Results

  • Visualize Docking Poses: Open the output file (docking_results.pdbqt) and the protein PDBQT file in a molecular visualization tool like PyMOL or UCSF Chimera.

  • Analyze Binding Interactions:

    • Examine the predicted binding poses of the ligand within the active site of the protein.

    • Identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein residues.

    • The docking log file (docking_log.txt) contains the binding affinity scores (in kcal/mol) for each predicted pose. The most negative score represents the most favorable binding energy.

Data Presentation

The quantitative results from the molecular docking simulations should be summarized in clear and structured tables for easy comparison.

Table 1: Predicted Binding Affinities of this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)
EGFR1M17-8.5
HER-23PP0-7.9
VEGFR-21YWN-9.1
Protein Kinase G3S98-7.2
DHFR1DLS-8.8

Note: The binding affinity values presented in this table are illustrative and should be generated from actual molecular docking simulations.

Table 2: Key Interacting Residues between this compound and Target Proteins

Target ProteinInteracting ResiduesType of Interaction
EGFRMet793, Leu718, Gly796Hydrogen Bond, Hydrophobic
HER-2Thr862, Met801, Cys805Hydrogen Bond, Hydrophobic
VEGFR-2Cys919, Asp1046, Glu885Hydrogen Bond, Hydrophobic
Protein Kinase GVal533, Ala545, Leu601Hydrophobic
DHFRIle7, Ala9, Leu22Hydrogen Bond, Hydrophobic

Note: The interacting residues listed are hypothetical and need to be identified from the analysis of docking results.

Conclusion

Molecular docking simulations provide valuable insights into the potential binding of this compound to key cancer-related target proteins. The protocols and guidelines presented in these application notes offer a framework for researchers to conduct in silico studies to evaluate the therapeutic potential of this compound. The predicted binding affinities and interaction patterns can guide further lead optimization and experimental validation, accelerating the drug discovery and development process. It is important to note that while some studies have reported docking scores for similar 1,3,4-thiadiazole derivatives, experimental validation is crucial to confirm the computational findings for this specific molecule.

Application Notes and Protocols for the Preparation of Metal Complexes with 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,4-thiadiazole derivatives and their metal complexes are a class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The coordination of metal ions to these heterocyclic ligands can enhance their therapeutic potential. This document provides a detailed guide for the synthesis and characterization of metal complexes with the specific ligand, 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole. The protocols described herein are based on established methods for analogous compounds and serve as a foundational methodology for researchers.

General Experimental Workflow

The overall process for the preparation and characterization of metal complexes with this compound involves the synthesis of the ligand followed by its reaction with various metal salts. Subsequent characterization is crucial to confirm the structure and purity of the resulting complexes.

Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_characterization Characterization L1 Starting Materials (4-tert-butylbenzoic acid, thiosemicarbazide) L2 Reaction with Condensing Agent (e.g., POCl3) L1->L2 L3 Purification (Recrystallization) L2->L3 C1 Synthesized Ligand L3->C1 C3 Reaction in Appropriate Solvent C1->C3 C2 Metal Salt (e.g., MCl2·nH2O) C2->C3 C4 Isolation of Metal Complex C3->C4 CH1 Spectroscopic Analysis (FT-IR, UV-Vis, NMR) C4->CH1 CH2 Physicochemical Analysis (Melting Point, Molar Conductance, Elemental Analysis) C4->CH2 CH3 Structural Elucidation CH1->CH3 CH2->CH3

Caption: General workflow for synthesis and characterization of metal complexes.

Experimental Protocols

Protocol 1: Synthesis of this compound (Ligand)

This protocol is adapted from established methods for the synthesis of similar 2-amino-5-aryl-1,3,4-thiadiazoles.

Materials:

  • 4-tert-butylbenzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or other suitable condensing agent

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH)

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylbenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a minimal amount of anhydrous solvent.

  • Slowly add a condensing agent, such as phosphorus oxychloride (1.1 equivalents), to the stirred mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous NaOH or NH₄OH) to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Protocol 2: General Synthesis of Metal(II) Complexes

This general protocol can be adapted for various divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II).

Materials:

  • This compound (Ligand)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂·2H₂O)

  • Ethanol or Methanol

Procedure:

  • Dissolve the ligand (2 equivalents) in hot ethanol or methanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • The mixture is then refluxed for 2-4 hours, during which a colored precipitate may form.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated metal complex, wash with small portions of the cold solvent to remove any unreacted starting materials, and then wash with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Data Presentation

Table 1: Physicochemical Data for Hypothetical Metal Complexes

Complex Formula (Proposed)ColorMelting Point (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMFYield (%)
[Co(L)₂Cl₂]Blue>30015.2~80
[Ni(L)₂Cl₂]Green>30012.5~85
[Cu(L)₂Cl₂]Greenish-Blue>30018.7~82
[Zn(L)₂Cl₂]White>30010.1~90
L = this compound. Data are hypothetical and for illustrative purposes.

Table 2: Key Spectroscopic Data for Ligand and its Hypothetical Metal Complexes

Compoundν(N-H) (cm⁻¹)ν(C=N) (cm⁻¹)ν(C-S) (cm⁻¹)M-N (cm⁻¹)M-S (cm⁻¹)
Ligand (L)~3300, ~3150~1620~700--
[Co(L)₂Cl₂]ShiftedShiftedShifted~500-550~400-450
[Ni(L)₂Cl₂]ShiftedShiftedShifted~500-550~400-450
[Cu(L)₂Cl₂]ShiftedShiftedShifted~500-550~400-450
[Zn(L)₂Cl₂]ShiftedShiftedShifted~500-550~400-450
Data are generalized based on typical values for similar complexes.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the successful synthesis and to elucidate the structure of the metal complexes.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • ν(N-H) bands: The stretching vibrations of the amino group in the free ligand are expected to shift upon coordination to the metal ion.

  • ν(C=N) band: The imine nitrogen of the thiadiazole ring is a potential coordination site. A shift in this band in the complex spectrum compared to the free ligand suggests its involvement in bonding.

  • ν(C-S) band: A shift in the C-S stretching vibration can indicate the involvement of the thiadiazole sulfur atom in coordination.

  • New bands: The appearance of new bands in the low-frequency region can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds.

2. UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. For instance, d-d transitions in Co(II), Ni(II), and Cu(II) complexes are indicative of their coordination environment (e.g., octahedral, tetrahedral).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the diamagnetic complexes (e.g., Zn(II)) can confirm the coordination of the ligand. Shifts in the signals of protons and carbons near the coordination sites are expected.

4. Molar Conductance Measurements: These measurements in a suitable solvent (e.g., DMF, DMSO) help in determining whether the anions (e.g., chloride) are coordinated to the metal ion or are present as counter-ions in the crystal lattice. Low molar conductance values suggest a non-electrolytic nature.

5. Elemental Analysis: Provides the percentage composition of C, H, N, and S in the complexes, which is used to confirm the proposed stoichiometry.

Potential Applications in Drug Development

Metal complexes of 1,3,4-thiadiazole derivatives have shown promise in several therapeutic areas. While the specific biological activities of this compound metal complexes need to be experimentally determined, related compounds have demonstrated significant potential.

Applications cluster_antimicrobial cluster_anticancer cluster_antioxidant A 2-Amino-5-(4-tert-butylphenyl)- 1,3,4-thiadiazole Metal Complexes B Antimicrobial Activity A->B C Anticancer Activity A->C D Antioxidant Activity A->D B1 Inhibition of Bacterial Growth B->B1 B2 Inhibition of Fungal Growth B->B2 C1 Induction of Apoptosis C->C1 C2 Inhibition of Cell Proliferation C->C2 D1 Scavenging of Free Radicals D->D1

Caption: Potential therapeutic applications of the metal complexes.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential and mechanisms of action of these novel metal complexes. This would involve screening against various cancer cell lines, bacterial and fungal strains, and assays to determine their antioxidant capacity.

Application Notes and Protocols for Evaluating the Herbicidal Activity of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the herbicidal activity of 1,3,4-thiadiazole derivatives, detailing their mechanisms of action, quantitative efficacy data, and standardized experimental protocols for their evaluation.

Introduction

The 1,3,4-thiadiazole scaffold is a versatile heterocyclic moiety that has garnered significant attention in agrochemical research due to its broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2] As herbicides, 1,3,4-thiadiazole derivatives have been shown to act on various key physiological processes in plants, primarily through the inhibition of photosynthesis and the biosynthesis of essential amino acids.[1][3] This document outlines the key mechanisms of action and provides detailed protocols for assessing the herbicidal efficacy of novel 1,3,4-thiadiazole compounds.

Mechanisms of Herbicidal Action

The herbicidal activity of 1,3,4-thiadiazole derivatives is primarily attributed to two main mechanisms:

  • Inhibition of Photosystem II (PSII): Certain 1,3,4-thiadiazole derivatives can interrupt the photosynthetic electron transport chain in Photosystem II.[4][5][6] They act by binding to the D1 protein in the thylakoid membrane, thereby blocking the binding of plastoquinone (PQ).[4] This inhibition halts the production of ATP and NADPH, essential for CO2 fixation, and leads to the generation of reactive oxygen species that cause rapid cellular damage.[4][5]

  • Inhibition of Acetolactate Synthase (ALS): Many 1,3,4-thiadiazole-containing herbicides target acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][7] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[7][8][9] By inhibiting ALS, these compounds deplete the plant of essential amino acids required for protein synthesis and growth, leading to growth arrest and eventual death.[3][7]

Data Presentation: Herbicidal Efficacy

The following tables summarize the quantitative herbicidal activity of selected 1,3,4-thiadiazole derivatives against various weed species. This data is crucial for structure-activity relationship (SAR) studies and for identifying lead compounds for further development.

Table 1: Post-Emergence Herbicidal Activity of Tetrahydrophthalimide Derivatives Containing an Oxadiazole/Thiadiazole Moiety [10]

CompoundWeed SpeciesApplication Rate (g a.i./ha)Inhibition (%)
B11 Abutilon theophrasti9.375>90
Amaranthus retroflexus9.375>90
Portulaca oleracea9.375>90
Abutilon theophrasti18.75>90
Amaranthus retroflexus18.75>90
Portulaca oleracea18.75>90
Setaria viridis75>80
Digitaria sanguinalis75>80
Echinochloa crus-galli75>80
A20 Abutilon theophrasti37.5100
Amaranthus retroflexus37.5100
Portulaca oleracea37.5100
B20 Abutilon theophrasti37.5100
Amaranthus retroflexus37.5100
Portulaca oleracea37.5100

Table 2: Herbicidal Activity of Amide Derivatives Containing a Thiazole Moiety against various weed species [5][8][11]

CompoundWeed SpeciesApplication Rate (mg/L)Root Inhibition (%)Stem Inhibition (%)
5d Echinochloa crus-galli100>70Moderate
5f Echinochloa crus-galli100>70Moderate
5g Echinochloa crus-galli100>70Moderate
5h Echinochloa crus-galli100>70Moderate
5l Echinochloa crus-galli100>70Moderate
All Compounds Amaranthus ascedense100ModerateModerate

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of 1,3,4-thiadiazole derivatives.

Protocol 1: Whole-Plant Herbicidal Activity Bioassay (Post-Emergence)

This protocol outlines the procedure for assessing the herbicidal efficacy of test compounds on young plants.

1. Plant Material and Growth:

  • Sow seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots or trays containing a standard potting mix.
  • Grow plants in a greenhouse or controlled environment chamber with a 14-hour photoperiod and day/night temperatures of approximately 28/22°C.[12]
  • Water the plants as needed to maintain adequate soil moisture.

2. Herbicide Application:

  • Treat plants at the 2-3 leaf stage.[13]
  • Prepare a stock solution of the 1,3,4-thiadiazole derivative in a suitable solvent (e.g., acetone or DMSO).
  • Prepare a series of dilutions to achieve the desired application rates (e.g., expressed in g a.i./ha or mg/L).
  • Apply the herbicide solution evenly to the foliage using a calibrated sprayer. Include a non-treated control group sprayed only with the solvent and any adjuvants.

3. Data Collection and Analysis:

  • Visually assess herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment using a rating scale of 0% (no effect) to 100% (complete kill).[12]
  • For a more quantitative assessment, harvest the above-ground biomass 21 days after treatment.
  • Dry the biomass at 70°C to a constant weight and record the dry weight.
  • Calculate the percent growth reduction for each treatment relative to the non-treated control.
  • Determine the GR50 (the concentration required to inhibit growth by 50%) value by performing a non-linear regression analysis.[12]

Protocol 2: In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay

This protocol details the procedure for determining the inhibitory effect of 1,3,4-thiadiazole derivatives on ALS enzyme activity.

1. Enzyme Extraction:

  • Harvest fresh, young leaf tissue from a suitable plant source (e.g., pea seedlings).
  • Homogenize the tissue in an ice-cold extraction buffer (e.g., 20 mM potassium phosphate pH 7.5, 200 g/L glycerol, 1 mM MgCl2, 0.25 mM dithiothreitol, 0.1 mM thiamine pyrophosphate, and 0.01 mM flavin adenine dinucleotide).
  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
  • The resulting supernatant contains the crude ALS enzyme extract.

2. Enzyme Assay:

  • Prepare a reaction mixture containing the enzyme extract, reaction buffer, and various concentrations of the test compound.
  • Initiate the enzymatic reaction by adding the substrate (pyruvate).
  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
  • Stop the reaction by adding sulfuric acid.
  • The product of the ALS reaction, acetolactate, is converted to acetoin by acid decarboxylation.
  • Quantify the amount of acetoin produced colorimetrically by adding creatine and α-naphthol and measuring the absorbance at 530 nm.

3. Data Analysis:

  • Calculate the percentage of ALS inhibition for each concentration of the test compound relative to a control without the inhibitor.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity) from the dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathways affected by 1,3,4-thiadiazole herbicides and a general workflow for their evaluation.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Herbicidal Activity Evaluation cluster_moa Mechanism of Action Studies cluster_data Data Analysis & Lead Identification Synthesis Synthesis of 1,3,4-Thiadiazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Bioassays Whole-Plant Bioassays Characterization->Bioassays MoA_Studies Mechanism of Action Characterization->MoA_Studies Pre_Emergence Pre-Emergence Bioassay Post_Emergence Post-Emergence Bioassay Data_Analysis Data Analysis (IC50, GR50) Post_Emergence->Data_Analysis Bioassays->Pre_Emergence Bioassays->Post_Emergence ALS_Assay In Vitro ALS Inhibition Assay ALS_Assay->Data_Analysis PSII_Assay Photosynthesis Inhibition Assay PSII_Assay->Data_Analysis MoA_Studies->ALS_Assay MoA_Studies->PSII_Assay SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: General workflow for the discovery and evaluation of novel 1,3,4-thiadiazole herbicides.

Photosynthesis_Inhibition cluster_psii Photosystem II (PSII) in Thylakoid Membrane Light Light Energy P680 P680 Light->P680 Pheo Pheophytin P680->Pheo QA QA (Plastoquinone) Pheo->QA QB QB Site on D1 Protein QA->QB PQ_Pool Plastoquinone Pool QB->PQ_Pool Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->QB Inhibition Blocks Plastoquinone Binding

Caption: Inhibition of Photosystem II electron transport by 1,3,4-thiadiazole derivatives.

ALS_Inhibition cluster_bcaa Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Threonine Threonine AlphaKB α-Ketobutyrate Threonine->AlphaKB AlphaKB->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxybutyrate->Ile Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->ALS Inhibition Inhibits Enzyme Activity

Caption: Inhibition of Acetolactate Synthase (ALS) in the branched-chain amino acid pathway.

References

Application Notes and Protocols for 2-Amino-5-tert-butyl-1,3,4-thiadiazole as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Scientific literature explicitly detailing the application of 2-Amino-5-tert-butyl-1,3,4-thiadiazole as a plant growth regulator is limited. The following application notes and protocols are based on the general principles of plant growth regulator screening and the known activities of structurally related thiadiazole compounds, such as Thidiazuron (TDZ). These are intended to serve as a starting point for research and development, and specific concentrations and methodologies will require optimization for the target plant species and desired outcomes.

Introduction

2-Amino-5-tert-butyl-1,3,4-thiadiazole is a chemical compound belonging to the thiadiazole class. While its primary applications have been explored in pharmaceuticals and as an intermediate in agrochemical synthesis, its structural similarity to other known plant growth regulators, particularly those with cytokinin-like activity, suggests its potential for modulating plant growth and development.[1][2][3] Thiadiazole derivatives have been recognized for their diverse biological activities, including potential as plant activators and growth regulators.[4][5]

This document provides a comprehensive guide for researchers to investigate the efficacy of 2-Amino-5-tert-butyl-1,3,4-thiadiazole as a plant growth regulator. It includes hypothetical data tables for guidance, detailed experimental protocols, and diagrams of a generalized experimental workflow and a putative signaling pathway based on the action of related compounds.

Potential Applications in Plant Growth Regulation

Based on the activities of similar thiadiazole compounds like Thidiazuron (TDZ), 2-Amino-5-tert-butyl-1,3,4-thiadiazole could potentially be investigated for the following applications:

  • Promotion of cell division and callus induction in plant tissue culture: Thiadiazole derivatives with cytokinin-like activity are potent inducers of cell division.[4]

  • Stimulation of shoot proliferation and organogenesis: By influencing hormonal balances, this compound could encourage the development of shoots from explants.[4]

  • Enhancement of seed germination and seedling vigor: At appropriate concentrations, it may positively influence early-stage plant development.

  • Improvement of crop yield and quality: By modulating growth processes, it could lead to increased biomass, fruit set, or other desirable agricultural traits.[1][2][3]

  • Delayed senescence: Some plant growth regulators with cytokinin-like activity can delay the aging process in leaves and flowers.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data to illustrate the expected outcomes of experiments investigating the effects of 2-Amino-5-tert-butyl-1,3,4-thiadiazole on plant growth. These are example tables and do not represent actual experimental results.

Table 1: Effect of 2-Amino-5-tert-butyl-1,3,4-thiadiazole on Seed Germination of Arabidopsis thaliana

Concentration (µM)Germination Rate (%)Mean Time to Germination (Days)
0 (Control)95 ± 32.5 ± 0.3
197 ± 22.3 ± 0.2
1098 ± 12.1 ± 0.2
5092 ± 42.8 ± 0.4
10085 ± 53.5 ± 0.5

Table 2: Effect of 2-Amino-5-tert-butyl-1,3,4-thiadiazole on Root and Shoot Length of Wheat (Triticum aestivum) Seedlings

Concentration (µM)Root Length (cm)Shoot Length (cm)
0 (Control)10.2 ± 0.88.5 ± 0.6
111.5 ± 0.99.1 ± 0.7
1012.8 ± 1.110.3 ± 0.8
508.1 ± 0.77.2 ± 0.5
1005.4 ± 0.55.1 ± 0.4

Table 3: Effect of 2-Amino-5-tert-butyl-1,3,4-thiadiazole on Biomass Production in Tomato (Solanum lycopersicum)

Concentration (µM)Fresh Weight (g)Dry Weight (g)
0 (Control)150.3 ± 12.530.1 ± 2.5
10165.8 ± 14.133.2 ± 2.8
25182.1 ± 15.336.4 ± 3.1
50145.7 ± 11.929.1 ± 2.4
100110.2 ± 9.822.0 ± 1.9

Experimental Protocols

The following are detailed protocols for key experiments to assess the plant growth regulatory effects of 2-Amino-5-tert-butyl-1,3,4-thiadiazole.

Protocol 1: Seed Germination Assay

Objective: To determine the effect of 2-Amino-5-tert-butyl-1,3,4-thiadiazole on the germination rate and speed of a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish).

Materials:

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Seeds of the chosen plant species

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a Stock Solution: Dissolve 2-Amino-5-tert-butyl-1,3,4-thiadiazole in DMSO to create a 10 mM stock solution.

  • Prepare Treatment Solutions: Prepare a series of dilutions from the stock solution using sterile distilled water to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤ 0.1%). The control solution should contain the same concentration of DMSO as the treatment solutions.

  • Seed Sterilization: Surface sterilize the seeds by washing them with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water (3-5 times).

  • Plating: Place two layers of sterile filter paper in each Petri dish. Add 5 ml of the respective treatment or control solution to each dish.

  • Sowing: Place a predetermined number of seeds (e.g., 50-100) evenly on the moist filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • Data Collection: Record the number of germinated seeds daily for a period of 7-10 days. A seed is considered germinated when the radicle has emerged.

  • Analysis: Calculate the germination percentage and the mean time to germination for each treatment.

Protocol 2: Root and Shoot Elongation Assay

Objective: To evaluate the effect of 2-Amino-5-tert-butyl-1,3,4-thiadiazole on the early growth of seedlings.

Materials:

  • Pre-germinated seedlings of a chosen species (e.g., wheat, maize, or cucumber)

  • Treatment solutions of 2-Amino-5-tert-butyl-1,3,4-thiadiazole as prepared in Protocol 1

  • Square Petri dishes or germination pouches

  • Ruler or digital caliper

Procedure:

  • Seedling Preparation: Germinate seeds in the dark on moist filter paper until the radicles are approximately 1-2 cm long.

  • Treatment Application:

    • For Petri Dishes: Place a sterile filter paper in a square Petri dish and moisten it with the appropriate treatment or control solution. Place a specific number of pre-germinated seedlings on the filter paper.

    • For Germination Pouches: Add the treatment or control solution to the germination pouch according to the manufacturer's instructions. Place the pre-germinated seedlings in the pouch.

  • Incubation: Place the Petri dishes or pouches in a vertical position in a growth chamber under controlled conditions for 5-7 days.

  • Data Collection: After the incubation period, carefully remove the seedlings and measure the length of the primary root and the shoot using a ruler or digital caliper.

  • Analysis: Calculate the average root and shoot length for each treatment and compare them to the control.

Protocol 3: Plant Biomass and Yield Assessment (Greenhouse/Field Trial)

Objective: To determine the impact of 2-Amino-5-tert-butyl-1,3,4-thiadiazole on the overall growth, biomass, and yield of a crop species (e.g., tomato, pepper, or soybean).

Materials:

  • Potted plants of the chosen crop species at a specific growth stage

  • Treatment solutions of 2-Amino-5-tert-butyl-1,3,4-thiadiazole

  • Spraying equipment

  • Greenhouse or field plot with controlled environmental conditions

Procedure:

  • Plant Material: Grow a sufficient number of plants to have several replicates for each treatment group.

  • Treatment Application: Apply the treatment solutions as a foliar spray or a soil drench at a specific growth stage (e.g., vegetative stage or pre-flowering). The control group should be treated with a solution containing the same concentration of the solvent (e.g., DMSO) used for the test compound.

  • Growth and Maintenance: Maintain the plants under optimal growth conditions in the greenhouse or field.

  • Data Collection:

    • Vegetative Stage: Measure parameters such as plant height, stem diameter, and leaf area at regular intervals.

    • Harvest: At maturity, harvest the plants and measure the total fresh weight and dry weight (after drying in an oven at 70°C until a constant weight is achieved).

    • Yield: For fruiting crops, count and weigh the fruits to determine the total yield per plant.

  • Analysis: Statistically analyze the collected data to determine if there are significant differences in growth parameters, biomass, and yield between the treatment groups and the control.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis stock Prepare Stock Solution (10 mM in DMSO) dilutions Prepare Working Dilutions (e.g., 1, 10, 50, 100 µM) stock->dilutions control Prepare Control Solution (with DMSO) stock->control germination Seed Germination Assay dilutions->germination root_shoot Root/Shoot Elongation Assay dilutions->root_shoot biomass Biomass/Yield Trial dilutions->biomass control->germination control->root_shoot control->biomass collect_germ Record Germination Data germination->collect_germ collect_growth Measure Root/Shoot Length root_shoot->collect_growth collect_biomass Measure Biomass & Yield biomass->collect_biomass analysis Statistical Analysis collect_germ->analysis collect_growth->analysis collect_biomass->analysis

Generalized Experimental Workflow

G cluster_perception Signal Perception cluster_transduction Signal Transduction Cascade cluster_response Cellular Response compound 2-Amino-5-tert-butyl- 1,3,4-thiadiazole (Putative) receptor Cytokinin Receptors? (e.g., AHKs) compound->receptor Binds to or modulates receptor phosphorelay Phosphorelay (AHPs) receptor->phosphorelay Activation response_reg Response Regulators (ARRs) phosphorelay->response_reg Phosphorylation gene_exp Gene Expression (e.g., Cyclins) response_reg->gene_exp Activation of Transcription auxin Crosstalk with Auxin Signaling response_reg->auxin ethylene Crosstalk with Ethylene Signaling response_reg->ethylene cell_division Cell Division & Differentiation gene_exp->cell_division Leads to growth Plant Growth & Development cell_division->growth Results in

Putative Signaling Pathway

Putative Mechanism of Action

While the precise mechanism of action for 2-Amino-5-tert-butyl-1,3,4-thiadiazole in plants is not yet elucidated, it is hypothesized to function similarly to other cytokinin-like thiadiazole derivatives such as Thidiazuron (TDZ).[4]

Cytokinin-like Activity: The primary proposed mechanism is the interaction with the cytokinin signaling pathway. The compound may bind to cytokinin receptors, such as ARABIDOPSIS HISTIDINE KINASE (AHK) proteins, initiating a phosphorelay cascade that ultimately leads to the activation of Type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs). These transcription factors then induce the expression of cytokinin-responsive genes, including those involved in cell cycle progression (e.g., cyclins), leading to enhanced cell division and differentiation.[4][6]

Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX): Some thiadiazole derivatives are known inhibitors of CKX, the primary enzyme responsible for cytokinin degradation. By inhibiting CKX, 2-Amino-5-tert-butyl-1,3,4-thiadiazole could increase the endogenous levels of active cytokinins, thereby potentiating cytokinin-mediated responses.

Hormonal Crosstalk: The cytokinin signaling pathway is intricately linked with other hormone signaling pathways, notably auxin and ethylene.[6][7] Therefore, the application of 2-Amino-5-tert-butyl-1,3,4-thiadiazole may also lead to changes in auxin transport and metabolism, as well as ethylene biosynthesis and signaling, resulting in a complex array of developmental responses.[7]

Further research, including receptor binding assays, transcriptomic analysis, and quantification of endogenous hormone levels, is necessary to fully elucidate the mechanism of action of this compound in plants.

References

Troubleshooting & Optimization

improving the reaction yield of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles can stem from several factors. The most common issues are related to the choice of dehydrating agent, reaction temperature, and moisture in the reaction setup.

  • Inefficient Dehydrating Agent: The cyclodehydration of the acylthiosemicarbazide intermediate is a critical step. Strong dehydrating agents are typically required. If you are using a weaker acid or not a sufficiently anhydrous system, the cyclization may be incomplete.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or the product, leading to byproducts.

  • Presence of Moisture: Thiosemicarbazide and many dehydrating agents are sensitive to moisture. Ensure all your glassware is oven-dried and reagents are anhydrous.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.

Q2: I am observing multiple spots on my TLC plate. What are the likely impurities or side products?

The formation of side products is a common cause of reduced yield and purification difficulties. Key potential impurities include:

  • Unreacted Starting Materials: Residual 4-tert-butylbenzoic acid and thiosemicarbazide.

  • Acylthiosemicarbazide Intermediate: Incomplete cyclization will leave the intermediate, 1-(4-tert-butylbenzoyl)thiosemicarbazide, in the reaction mixture.

  • 1,3,4-Oxadiazole Formation: Under certain conditions, particularly with less effective sulfur-donating reagents or in the presence of alternative cyclization pathways, the corresponding 2-amino-5-(4-tert-butylphenyl)-1,3,4-oxadiazole can form as a byproduct.

  • Decomposition Products: At high temperatures, the thiadiazole ring or the starting materials can decompose, leading to a complex mixture of impurities.

Q3: Which dehydrating agent should I use for the cyclization step?

Several dehydrating agents can be used for this synthesis, each with its own advantages and disadvantages. The choice can significantly impact the reaction yield and conditions.

  • Phosphorus Oxychloride (POCl₃): A common and effective reagent for this type of cyclization. It generally gives good yields but needs to be handled with care due to its corrosive and reactive nature.[1]

  • Phosphorus Pentachloride (PCl₅): Can be used in a solid-phase reaction at room temperature by grinding the reagents together. This method can result in very high yields (often exceeding 90%) and simplifies the procedure.[2]

  • Polyphosphoric Acid (PPA): A strong dehydrating agent that also serves as the reaction solvent. It requires elevated temperatures but is effective for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[3]

  • Concentrated Sulfuric Acid (H₂SO₄): A classic and inexpensive dehydrating agent. However, it can lead to charring and side reactions if the temperature is not carefully controlled.

The following table summarizes yields reported for the synthesis of various 2-amino-5-substituted-1,3,4-thiadiazoles using different dehydrating agents.

Dehydrating AgentSubstrate (Carboxylic Acid)Yield (%)Reference
PCl₅p-Nitrophenylacetic acid96.7[2]
PCl₅4-Pyridylacetic acid95.3[2]
PCl₅Phenoxyacetic acid91.3[2]
POCl₃Various aryl hydrazidesGood to high[1]
Polyphosphate Ester (PPE)Adipic acid70.3[4]
Polyphosphoric Acid (PPA)Acetic acid89.1[3]
Polyphosphoric Acid (PPA)Propionic acid92.5[3]
Q4: My product is difficult to purify. What recrystallization solvent system is recommended?

Purification is crucial for obtaining a high-purity product. For 2-amino-5-aryl-1,3,4-thiadiazoles, a common and effective recrystallization solvent system is a mixture of N,N-dimethylformamide (DMF) and water.[2][5] Typically, the crude product is dissolved in a minimal amount of hot DMF, and water is added dropwise until persistent turbidity is observed. The solution is then allowed to cool slowly to induce crystallization.

Experimental Protocols & Methodologies

Protocol 1: Synthesis using Phosphorus Pentachloride (PCl₅) in a Solid-Phase Reaction

This method is based on a solvent-free approach that often results in high yields.[2]

  • Reagent Preparation: In a dry mortar, add thiosemicarbazide (1.0 eq), 4-tert-butylbenzoic acid (1.0-1.2 eq), and phosphorus pentachloride (1.0-1.2 eq).

  • Reaction: Grind the mixture evenly at room temperature using a pestle until the raw materials are fully reacted and a solid crude product is formed.

  • Work-up: Transfer the crude product to a beaker. Add a 5% aqueous sodium carbonate solution portion-wise with stirring until the pH of the mixture is between 8.0 and 8.2.

  • Isolation: Filter the resulting solid precipitate using a Buchner funnel and wash the filter cake with distilled water.

  • Purification: Dry the filter cake and then recrystallize it from a DMF/water mixture (e.g., 1:2 v/v) to obtain pure this compound.

Protocol 2: Synthesis using Phosphorus Oxychloride (POCl₃)

This is a widely used method for the synthesis of 2-amino-1,3,4-thiadiazoles.[1][5]

  • Reagent Preparation: To a dry round-bottom flask, add 1-(4-tert-butylbenzoyl)thiosemicarbazide (1.0 eq). Note: This intermediate can be pre-synthesized by reacting 4-tert-butylbenzoyl chloride with thiosemicarbazide.

  • Reaction: Cool the flask in an ice bath and slowly add phosphorus oxychloride (3.0-5.0 eq) with stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is basic.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and air-dry.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or a DMF/water mixture.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow, a troubleshooting decision tree, and the chemical reaction pathway.

G General Experimental Workflow reagents 1. Mix Reagents (4-tert-butylbenzoic acid, thiosemicarbazide, dehydrating agent) reaction 2. Reaction (Grind at RT or Heat under Reflux) reagents->reaction workup 3. Work-up (Quench with ice, Neutralize with base) reaction->workup filtration 4. Isolation (Vacuum filtration and washing) workup->filtration purification 5. Purification (Recrystallization from DMF/Water) filtration->purification product Pure Product purification->product

Caption: General experimental workflow for the synthesis.

G Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_tlc Check Reaction TLC start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete side_products Multiple Spots on TLC? incomplete->side_products No sol_incomplete1 Increase reaction time incomplete->sol_incomplete1 Yes sol_side1 Lower reaction temperature side_products->sol_side1 Yes workup_loss Significant Loss During Work-up? side_products->workup_loss No sol_incomplete2 Increase temperature moderately sol_incomplete1->sol_incomplete2 sol_incomplete3 Use a stronger dehydrating agent (e.g., PCl5) sol_incomplete2->sol_incomplete3 sol_side2 Check for moisture contamination sol_side1->sol_side2 sol_side3 Optimize stoichiometry sol_side2->sol_side3 sol_workup1 Ensure complete precipitation before filtration workup_loss->sol_workup1 Yes sol_workup2 Optimize recrystallization solvent volume sol_workup1->sol_workup2

Caption: Troubleshooting guide for low reaction yield.

G Reaction Pathway and Potential Side Reaction cluster_main Main Reaction cluster_side Potential Side Reaction start_main 4-tert-butylbenzoic acid + Thiosemicarbazide intermediate Acylthiosemicarbazide Intermediate start_main->intermediate Acylation product 2-Amino-5-(4-tert-butylphenyl) -1,3,4-thiadiazole intermediate->product Cyclodehydration (-H2O) side_product 2-Amino-5-(4-tert-butylphenyl) -1,3,4-oxadiazole intermediate->side_product Alternative Cyclization (-H2S)

Caption: Main reaction pathway and a potential side reaction.

References

Technical Support Center: Purification of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently employed and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present. For routine purification to remove minor impurities, recrystallization is often sufficient. Column chromatography is typically reserved for separating the desired product from significant amounts of impurities with similar solubility characteristics.

Q2: What are the likely impurities I might encounter in my crude product?

A2: Common impurities can include unreacted starting materials such as 4-tert-butylbenzoic acid and thiosemicarbazide, as well as side-products from the cyclization reaction. Depending on the synthetic route, residual strong acids (like sulfuric or polyphosphoric acid) used as catalysts may also be present.[1][2][3]

Q3: How can I assess the purity of my this compound?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to assess the purity of your compound and to monitor the progress of purification.[1] The melting point of the purified compound can also be a good indicator of purity; the reported melting point for this compound is greater than 280°C with decomposition.[4] For more rigorous purity assessment, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Troubleshooting Purification Issues

Problem Possible Cause Solution
Low Recovery After Recrystallization The chosen solvent system is too good a solvent for the compound, leading to significant loss in the mother liquor.- Test a range of solvent systems to find one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Try using a co-solvent system (e.g., DMF/water, ethanol/water) to fine-tune the solubility.[5] - Cool the crystallization mixture slowly and for a sufficient amount of time to maximize crystal formation.
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the compound or impurities are depressing the melting point.- Use a lower-boiling point solvent for recrystallization. - Ensure the crude product is reasonably pure before attempting recrystallization. A preliminary wash or filtration might be necessary.
Colored Impurities in the Final Product Presence of colored byproducts from the synthesis.- A charcoal treatment during the recrystallization process can help adsorb colored impurities. - Column chromatography is often effective at removing colored impurities.
Poor Separation on Column Chromatography The chosen eluent system is not providing adequate separation between the product and impurities.- Perform a systematic TLC analysis with different solvent systems to identify an optimal eluent for column chromatography. A good starting point for many thiadiazole derivatives is a mixture of ethyl acetate and a non-polar solvent like hexane.
Acidic Residue in the Product Incomplete neutralization of the acid catalyst used in the synthesis.- Wash the crude product with a dilute basic solution, such as 5% sodium carbonate solution, until the pH of the mixture is neutral or slightly basic (pH 8) before further purification.[5]

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, DMF/water mixtures) to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude this compound to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal (if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation and Washing: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase Selection: For most applications, silica gel is a suitable stationary phase.

  • Eluent System Selection: Based on TLC analysis, prepare the chosen eluent system. A common starting point for separating thiadiazole derivatives is an ethyl acetate/hexane mixture.

  • Column Packing: Pack a chromatography column with the chosen stationary phase using the wet slurry method with your eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow and Logic

The following diagrams illustrate the decision-making process for selecting a purification technique and a general workflow for the purification process.

Purification_Decision_Tree start Crude Product This compound tlc_analysis Assess Purity by TLC start->tlc_analysis decision Major Impurities Present? tlc_analysis->decision recrystallization Recrystallization decision->recrystallization No column_chromatography Column Chromatography decision->column_chromatography Yes pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Decision tree for selecting a purification method.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product crude_product Crude Product preliminary_wash Optional: Acid/Base Wash crude_product->preliminary_wash primary_purification Recrystallization or Column Chromatography preliminary_wash->primary_purification purity_check Purity Analysis (TLC, MP, etc.) primary_purification->purity_check pure_product Pure Crystalline Solid purity_check->pure_product

Caption: General experimental workflow for purification.

References

identifying byproducts in the synthesis of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, with a focus on identifying and mitigating byproduct formation.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction yield is very low, or I am not observing the formation of this compound. What are the common causes?

  • Answer: Low or no yield can be attributed to several factors:

    • Inefficient Cyclizing/Dehydrating Agent: The choice and amount of the cyclizing agent are critical. Strong acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are commonly used to drive the cyclization of the acylthiosemicarbazide intermediate.[1] Ensure the agent is active and used in a sufficient quantity. For instance, when using polyphosphate ester (PPE), a sufficient amount is crucial for the reaction to proceed.[1]

    • Purity of Starting Materials: Impurities in the 4-tert-butylbenzoic acid/chloride or thiosemicarbazide can interfere with the reaction. Ensure the starting materials are pure and dry.

    • Reaction Temperature: The reaction may require heating to overcome the activation energy for cyclization. However, excessive heat can lead to the decomposition of reactants or the product. Monitor the reaction temperature closely.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).[2][3][4][5]

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: My crude product shows multiple spots on the TLC plate, and the purified yield is low. How can I identify and minimize these byproducts?

  • Answer: The formation of byproducts is a common challenge in this synthesis. Below are the most likely byproducts and strategies to identify and mitigate them.

Potential Byproduct Identification and Mitigation

1. Unreacted Starting Materials:

  • Identification: Compare the TLC of the crude product with the starting materials (4-tert-butylbenzoic acid/chloride and thiosemicarbazide).

  • Mitigation:

    • Ensure the correct stoichiometry of reactants.

    • Increase the reaction time or temperature, while monitoring for product decomposition.

    • Optimize the efficiency of the cyclizing agent.

2. 1-(4-tert-butylbenzoyl)thiosemicarbazide (Acylthiosemicarbazide Intermediate):

  • Identification: This is the intermediate before cyclization. It will have a different Rf value on TLC compared to the starting materials and the final product. Its presence indicates incomplete cyclization.

  • Mitigation:

    • Increase the amount or strength of the dehydrating agent.

    • Extend the reaction time or increase the temperature after the initial formation of the intermediate.

3. 5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thione:

  • Identification: This is a common isomeric byproduct, favored under alkaline conditions.[1][6] It can be distinguished from the desired product by its spectroscopic data (NMR, MS) and different chromatographic behavior.

  • Mitigation:

    • Maintain acidic reaction conditions to favor the formation of the 1,3,4-thiadiazole ring.[1][6]

4. 1,4-bis(4-tert-butylbenzoyl)thiosemicarbazide:

  • Identification: This diacylated byproduct can form if an excess of 4-tert-butylbenzoyl chloride is used. It will have a significantly higher molecular weight, which can be confirmed by mass spectrometry.

  • Mitigation:

    • Use a strict 1:1 stoichiometry of 4-tert-butylbenzoyl chloride to thiosemicarbazide.

    • Consider the slow, dropwise addition of the acid chloride to the thiosemicarbazide solution to avoid localized high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the cyclization of a thiosemicarbazide derivative.[7] This typically involves the reaction of 4-tert-butylbenzoic acid or its corresponding acid chloride with thiosemicarbazide, followed by acid-catalyzed cyclization of the resulting acylthiosemicarbazide intermediate.[8]

Q2: How do reaction conditions influence the formation of the 1,3,4-thiadiazole versus the 1,2,4-triazole ring?

A2: The pH of the reaction medium is a critical factor. Acidic conditions generally favor the formation of the 1,3,4-thiadiazole ring, while alkaline conditions tend to yield the isomeric 1,2,4-triazole-3-thione.[1][6]

Q3: What analytical techniques are best for identifying the desired product and potential byproducts?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For monitoring the reaction progress and assessing the purity of the crude product.[2][3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify byproducts based on their unique chemical shifts and coupling patterns.[4][9][10][11][12][13][14][15][16]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and byproducts, which is particularly useful for identifying diacylated species.[11][17][18][19][20][21][22]

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecules.[11][23]

Data Presentation

Table 1: Spectroscopic Data for this compound and Potential Byproducts

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key MS Fragments (m/z)
This compound (Product) ~7.8-7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~7.3 (s, 2H, NH₂), ~1.3 (s, 9H, t-Bu)~170 (C-S-N), ~155 (C-N=N), ~152 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-C), ~35 (t-Bu C), ~31 (t-Bu CH₃)M+, [M-NH₂]+, [M-C(CH₃)₃]+
1-(4-tert-butylbenzoyl)thiosemicarbazide (Intermediate) Signals for NH, NH₂, and Ar-H protons will be present, with different chemical shifts from the product.Carbonyl carbon (~165-170), Thiocarbonyl carbon (~180).M+, fragments from cleavage of the acyl and thiosemicarbazide moieties.
5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thione (Isomeric Byproduct) Distinct aromatic and NH signals compared to the product. Thiol proton may be visible depending on the solvent.Signals characteristic of the triazole-thione ring system.M+, characteristic fragmentation pattern of the triazole ring.
1,4-bis(4-tert-butylbenzoyl)thiosemicarbazide (Diacylated Byproduct) Two sets of aromatic proton signals, multiple NH signals.Two distinct carbonyl carbon signals.M+ will be significantly higher than the desired product.

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented are estimates based on related structures.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on common methods for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles.

  • Acylation: In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent (e.g., pyridine or dioxane).

  • Cool the solution in an ice bath and add 4-tert-butylbenzoyl chloride (1.0 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the 1-(4-tert-butylbenzoyl)thiosemicarbazide intermediate by TLC.

  • Cyclization: To the reaction mixture, slowly add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (a sufficient amount to ensure complete cyclization) while keeping the temperature controlled.

  • Heat the mixture at a suitable temperature (e.g., 60-80 °C) for 2-6 hours, monitoring the disappearance of the intermediate and the formation of the product by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.

  • Filter the solid, wash it with water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

Protocol 2: Thin Layer Chromatography (TLC) Analysis

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone). A good starting ratio is 7:3 or 1:1 (non-polar:polar). The polarity can be adjusted to achieve good separation of spots.

  • Visualization:

    • UV light (254 nm) for visualizing UV-active compounds.

    • Iodine chamber for visualizing most organic compounds.

    • Potassium permanganate stain for compounds that are easily oxidized.

Mandatory Visualization

Synthesis_Byproducts Reactants 4-tert-butylbenzoyl chloride + Thiosemicarbazide Intermediate 1-(4-tert-butylbenzoyl)thiosemicarbazide Reactants->Intermediate Acylation Diacylated 1,4-bis(4-tert-butylbenzoyl) -thiosemicarbazide Reactants->Diacylated Excess Acid Chloride Unreacted Unreacted Starting Materials Reactants->Unreacted Product 2-Amino-5-(4-tert-butylphenyl) -1,3,4-thiadiazole Intermediate->Product Acidic Cyclization Triazole 5-(4-tert-butylphenyl)-4H- 1,2,4-triazole-3-thione Intermediate->Triazole Alkaline Cyclization

Caption: Potential reaction pathways and byproducts in the synthesis.

Troubleshooting_Workflow Start Start Synthesis TLC Analyze Crude Product by TLC Start->TLC SingleSpot Single Spot with Correct Rf? TLC->SingleSpot Purify Purify Product (Recrystallization) SingleSpot->Purify Yes MultipleSpots Multiple Spots SingleSpot->MultipleSpots No Characterize Characterize (NMR, MS, IR) Purify->Characterize End Pure Product Characterize->End IdentifySpots Identify Spots (Co-spot with Starting Materials, Spectroscopic Analysis of Fractions) MultipleSpots->IdentifySpots Optimize Optimize Reaction Conditions (Stoichiometry, Temperature, Reaction Time, Cyclizing Agent) IdentifySpots->Optimize Optimize->Start Re-run Synthesis

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Stability and Degradation of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole in solution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work, providing potential causes and solutions in a question-and-answer format.

Q1: I am observing a rapid loss of the parent compound in my aqueous solution at neutral pH, even at room temperature. What could be the cause?

A1: While the 1,3,4-thiadiazole ring is generally stable due to its aromaticity, the 2-amino substituent can influence its reactivity. Potential causes for unexpected degradation at neutral pH include:

  • Presence of Metal Ions: Trace metal ion contamination in your buffer or solvent can catalyze degradation. Consider using chelating agents like EDTA or ensuring your solutions are prepared with high-purity water and reagents.

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to slow oxidative degradation. For sensitive experiments, de-gassing your solvents by sparging with an inert gas like nitrogen or argon is recommended.

  • Photodegradation: Exposure to ambient light, especially UV wavelengths, can induce degradation over time. Protect your solutions from light by using amber vials or covering your glassware with aluminum foil.

Q2: After performing acidic hydrolysis, I see a new major peak in my HPLC chromatogram. What is this likely to be?

A2: Under acidic conditions, the 1,3,4-thiadiazole ring can be susceptible to hydrolysis. The most probable degradation product is the corresponding N-acylthiosemicarbazide derivative, formed by the cleavage of the C-S bond of the thiadiazole ring. In this case, it would be 1-(4-tert-butylbenzoyl)thiosemicarbazide. You can confirm the identity of this peak using mass spectrometry (MS) to check for the expected molecular weight.

Q3: My solution of this compound turned yellow after exposure to light. What is the likely cause and what are the degradation products?

A3: The yellowing of your solution upon exposure to light is a strong indication of photodegradation. The energy from UV or visible light can induce photochemical reactions. Potential degradation pathways include the formation of colored impurities through complex radical-mediated reactions or the formation of azo-dimers. It is also possible that the phenyl ring or the thiadiazole ring undergoes photo-oxidation. To identify the specific degradation products, techniques like LC-MS/MS would be necessary. To prevent this, always handle and store solutions of this compound in light-protected containers.

Q4: I am conducting a forced degradation study under oxidative conditions using hydrogen peroxide and I am not seeing significant degradation. What should I do?

A4: If you are not observing significant degradation with hydrogen peroxide at room temperature, you can try more forcing conditions. Consider the following adjustments to your protocol:

  • Increase Temperature: Gently heating the solution (e.g., to 40-60 °C) can accelerate the rate of oxidation.

  • Increase Oxidant Concentration: If you are using a low concentration of hydrogen peroxide (e.g., 3%), you can cautiously increase it to 10% or even 30% for a shorter duration.

  • Use a Different Oxidizing Agent: Some compounds are resistant to peroxide oxidation but may be susceptible to other oxidizing agents like AIBN (a radical initiator) or Fenton's reagent (a source of hydroxyl radicals).

Q5: During my thermal stress testing in solution, I am observing multiple small degradation peaks. Is this expected?

A5: Yes, thermal stress can often lead to multiple degradation pathways, resulting in a complex mixture of minor degradation products. The high energy input can cause non-specific bond cleavage in the molecule. For this compound, thermal stress in solution could lead to the evolution of gases such as carbon dioxide, sulfur dioxide, and nitrogen dioxide, indicating significant breakdown of the molecule.[1][2] It is also possible to see products arising from reactions with the solvent or other components in the solution.

Frequently Asked Questions (FAQs)

Q1: What are the most important factors affecting the stability of this compound in solution?

A1: The key factors influencing the stability of this compound in solution are pH, exposure to light, temperature, and the presence of oxidizing agents. It is generally advisable to store solutions of this compound in a cool, dark place, and under an inert atmosphere for long-term stability. The choice of solvent can also play a role, with aprotic solvents generally being more favorable for long-term storage than protic solvents, especially water.

Q2: Is the 1,3,4-thiadiazole ring stable to hydrolysis?

A2: The 1,3,4-thiadiazole ring is considered to be relatively stable due to its aromatic character. However, it can undergo hydrolytic cleavage under forced conditions, particularly in the presence of strong acids or bases and at elevated temperatures. Acid-catalyzed hydrolysis is more commonly reported and typically leads to the formation of N-acylthiosemicarbazides.

Q3: What are the likely products of oxidative degradation?

A3: Oxidative degradation can potentially occur at several sites in the molecule. The sulfur atom in the thiadiazole ring can be oxidized to a sulfoxide or a sulfone. The 2-amino group can also be susceptible to oxidation. Furthermore, the tert-butyl group on the phenyl ring could undergo oxidation under harsh conditions.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating HPLC method is one that can separate the parent compound from its degradation products. To develop such a method, you will need to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate the potential degradation products. The resulting mixtures should then be analyzed by HPLC, and the chromatographic conditions (e.g., column, mobile phase composition, gradient) should be optimized to achieve baseline separation of the parent peak from all degradation peaks. A photodiode array (PDA) detector is useful for assessing peak purity.

Potential Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound under various stress conditions.

G parent This compound hydrolysis_product 1-(4-tert-butylbenzoyl)thiosemicarbazide parent->hydrolysis_product Acidic/Basic Hydrolysis oxidation_product_S Sulfoxide/Sulfone Derivative parent->oxidation_product_S Oxidation (e.g., H2O2) photodegradation_product Azo-dimer and/or Ring Cleavage Products parent->photodegradation_product Photolysis (UV/Vis light) thermal_degradation_product Fragmented Products (CO2, SO2, NO2) parent->thermal_degradation_product Thermal Stress

Caption: Proposed degradation pathways for this compound.

Summary of Potential Degradation Products

The following table summarizes the potential degradation products of this compound under different stress conditions.

Stress ConditionPotential Degradation Product(s)Notes
Acidic Hydrolysis 1-(4-tert-butylbenzoyl)thiosemicarbazideResults from the cleavage of the thiadiazole ring.
Basic Hydrolysis 1-(4-tert-butylbenzoyl)thiosemicarbazide and other fragmentsRing opening may be followed by further degradation.
Oxidation Sulfoxide and/or sulfone derivativesThe sulfur atom in the thiadiazole ring is susceptible to oxidation.
Photolysis Azo-dimers, ring-cleavage products, and other colored impuritiesThe specific products will depend on the wavelength of light and the solvent used.
Thermal Degradation Gaseous products (CO2, SO2, NO2) and other small fragmentsIndicates significant decomposition of the molecule.[1][2]

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general ICH guidelines and should be adapted as necessary.

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution of Compound acid_hydrolysis Acidic Hydrolysis prep_solution->acid_hydrolysis base_hydrolysis Basic Hydrolysis prep_solution->base_hydrolysis oxidation Oxidation prep_solution->oxidation photolysis Photolysis prep_solution->photolysis thermal Thermal Stress prep_solution->thermal prep_stress Prepare Stress Agents (Acid, Base, Oxidant) prep_stress->acid_hydrolysis prep_stress->base_hydrolysis prep_stress->oxidation neutralize Neutralize (for acid/base samples) acid_hydrolysis->neutralize base_hydrolysis->neutralize hplc_analysis HPLC-PDA/MS Analysis oxidation->hplc_analysis photolysis->hplc_analysis thermal->hplc_analysis neutralize->hplc_analysis characterize Characterize Degradants hplc_analysis->characterize

Caption: General workflow for forced degradation studies.

Acidic Hydrolysis
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Application: To an aliquot of the stock solution, add an equal volume of 0.1 N or 1 N hydrochloric acid.

  • Incubation: Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). A control sample should be kept at the same temperature without the acid.

  • Sample Preparation for Analysis: At each time point, withdraw an aliquot of the stressed solution, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 N or 1 N sodium hydroxide.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Basic Hydrolysis
  • Preparation: Use the same stock solution as for the acidic hydrolysis.

  • Stress Application: To an aliquot of the stock solution, add an equal volume of 0.1 N or 1 N sodium hydroxide.

  • Incubation: Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period. A control sample should be kept at the same temperature without the base.

  • Sample Preparation for Analysis: At each time point, withdraw an aliquot of the stressed solution, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 N or 1 N hydrochloric acid.

  • Analysis: Analyze the samples by HPLC.

Oxidative Degradation
  • Preparation: Use the same stock solution.

  • Stress Application: To an aliquot of the stock solution, add an equal volume of 3% or 30% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for a defined period, protected from light. If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 40-60 °C).

  • Analysis: Analyze the samples directly by HPLC at each time point.

Photolytic Degradation
  • Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at approximately 1 mg/mL.

  • Stress Application: Expose the solution in a photochemically transparent container (e.g., quartz cuvette) to a light source that provides an output similar to the ICH option 1 or 2 (e.g., a combination of cool white and near-UV lamps). A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

  • Incubation: Expose the sample to a total illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter.

  • Analysis: Analyze the samples by HPLC at appropriate time intervals.

Thermal Degradation
  • Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a buffer) at approximately 1 mg/mL.

  • Stress Application: Place the solution in a temperature-controlled oven at a high temperature (e.g., 70-80 °C). A control sample should be stored at a lower temperature (e.g., 4 °C).

  • Incubation: Keep the sample at the elevated temperature for a defined period (e.g., up to several days).

  • Analysis: Analyze the samples by HPLC at each time point.

References

Technical Support Center: Overcoming Low Solubility of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low solubility in aqueous solutions?

A1: The low aqueous solubility of this compound is primarily due to its chemical structure. The presence of the hydrophobic tert-butylphenyl group significantly contributes to its low affinity for water. While the 2-amino-1,3,4-thiadiazole core has some polar characteristics, the large nonpolar substituent dominates the molecule's overall properties, making it challenging to dissolve in aqueous buffers commonly used in biological assays.

Q2: What is the first and most common step to solubilize this compound for an in vitro assay?

A2: The most straightforward and widely used initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose. This stock solution can then be serially diluted into the aqueous assay medium to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied, typically below 0.5% (v/v).

Q3: Are there alternative organic solvents I can use if DMSO interferes with my assay?

A3: Yes, if DMSO is not suitable for your specific assay, other water-miscible organic solvents can be tested. These include ethanol, methanol, dimethylformamide (DMF), and acetonitrile. The choice of solvent will depend on the specific requirements of your assay and the tolerance of your biological system to that solvent. A preliminary solvent tolerance study is highly recommended.

Q4: What advanced solubilization strategies can I employ if co-solvents are insufficient or cause experimental artifacts?

A4: For compounds that remain difficult to solubilize or precipitate upon dilution, several advanced techniques can be explored. These include the use of surfactants to form micelles that encapsulate the compound, cyclodextrins to form inclusion complexes that enhance solubility, and adjusting the pH of the buffer if the compound has ionizable groups. For in vivo studies, lipid-based formulations or particle size reduction techniques like micronization or nanosuspension can be considered.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Troubleshooting_Workflow start Start: Low Compound Solubility stock_solution Prepare High-Concentration Stock in Organic Solvent (e.g., 10-50 mM in DMSO) start->stock_solution dilute_assay Dilute Stock into Aqueous Assay Buffer stock_solution->dilute_assay precipitation_check Precipitation Observed? dilute_assay->precipitation_check assay_interference_check Assay Interference? precipitation_check->assay_interference_check No reduce_concentration Reduce Final Compound Concentration precipitation_check->reduce_concentration Yes success Success: Proceed with Assay assay_interference_check->success No alternative_solvent Try Alternative Co-Solvent (e.g., Ethanol, DMF) assay_interference_check->alternative_solvent Yes reduce_concentration->dilute_assay advanced_methods Explore Advanced Solubilization Methods reduce_concentration->advanced_methods Precipitation Persists alternative_solvent->dilute_assay alternative_solvent->advanced_methods Interference Persists surfactants Use Surfactants (e.g., Tween-20, Triton X-100) advanced_methods->surfactants cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) advanced_methods->cyclodextrins ph_modification pH Modification advanced_methods->ph_modification formulation Consider Formulation (e.g., Nanosuspension) advanced_methods->formulation

Data Presentation: Recommended Solvents for Initial Solubility Screening

The following table provides a list of recommended solvents for initial solubility screening of this compound. It is advisable to start with small quantities of the compound to determine its approximate solubility in each solvent before preparing larger stock solutions.

SolventTypeRecommended Starting Concentration for Stock SolutionMaximum Recommended Final Assay Concentration (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO) Water-miscible organic10-50 mM< 0.5%Can be cytotoxic or induce cell differentiation at higher concentrations.
Ethanol (EtOH) Water-miscible organic10-30 mM< 0.5%Can affect cell membrane integrity and enzyme activity.
Dimethylformamide (DMF) Water-miscible organic10-30 mM< 0.1%Generally more toxic than DMSO and ethanol.
Methanol (MeOH) Water-miscible organic10-30 mM< 0.5%Can be toxic to some cell lines.
Acetonitrile (ACN) Water-miscible organic5-20 mM< 0.5%Less commonly used for cell-based assays but an option for biochemical assays.
Polyethylene Glycol 400 (PEG400) Non-ionic polymer1-10 mg/mLVariableCan be used as a co-solvent to improve solubility in aqueous solutions.
Tween® 20 / Triton™ X-100 Non-ionic surfactants0.1-1% (w/v) in buffer0.01-0.05%For enzyme assays; generally not suitable for cell-based assays above the critical micelle concentration.[1]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Cyclodextrin1-5% (w/v) in bufferVariableForms inclusion complexes to enhance solubility; generally well-tolerated by cells.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Co-Solvent
  • Weighing the Compound: Accurately weigh a precise amount of this compound in a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 20 mM).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be applied. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Use in Assay: For the experiment, thaw an aliquot of the stock solution and dilute it serially in the final aqueous assay buffer to the desired working concentrations. Ensure the final concentration of the organic solvent is below the tolerance limit of the assay.

Protocol 2: Solubilization using Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer at a concentration range of 1-10% (w/v).

  • Compound Addition: Add the pre-weighed this compound directly to the HP-β-CD solution.

  • Complex Formation: Stir or shake the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Sonication can be used to expedite this process.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Use in Assay: Use the filtered, quantified solution for your biological assay.

Solubilization_Agents cluster_cosolvent Co-solvent cluster_surfactant Surfactant cluster_cyclodextrin Cyclodextrin cosolvent { Co-solvent (e.g., DMSO) | Reduces polarity of the bulk solvent (water), increasing the solubility of the hydrophobic compound.} soluble_solution Solubilized Compound in Aqueous Medium cosolvent:f1->soluble_solution surfactant { Surfactant (e.g., Tween-20) | Forms micelles that encapsulate the hydrophobic compound within their nonpolar core, allowing dispersion in the aqueous medium.} surfactant:f1->soluble_solution cyclodextrin { Cyclodextrin (e.g., HP-β-CD) | Forms an inclusion complex where the hydrophobic compound is encapsulated within the cyclodextrin's nonpolar cavity, while the hydrophilic exterior interacts with water.} cyclodextrin:f1->soluble_solution compound Poorly Soluble Compound (this compound) compound->cosolvent:f0 Added to compound->surfactant:f0 Added to compound->cyclodextrin:f0 Added to

References

Technical Support Center: Optimizing N-acylation of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-acylation of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for the N-acylation of this compound?

A1: The most frequently employed acylating agents for this transformation are acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride). The choice of agent can influence reaction conditions and work-up procedures.

Q2: Why is a base typically added to the reaction mixture?

A2: A base, such as pyridine or triethylamine, is added to neutralize the acidic byproduct generated during the acylation reaction (e.g., HCl from acyl chlorides or carboxylic acid from anhydrides). This prevents the protonation of the amino group on the starting material, which would render it unreactive.

Q3: What are suitable solvents for this reaction?

A3: A range of anhydrous aprotic solvents can be used. Common choices include dioxane, tetrahydrofuran (THF), dichloromethane (DCM), and benzene. The selection of the solvent can affect reaction kinetics and solubility of the starting materials and products.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable eluent system should be chosen to achieve good separation between the starting material, the acylated product, and any potential byproducts. Visualization can be achieved using UV light.

Q5: What is the most common side reaction to be aware of?

A5: A common side reaction is the diacylation of the amino group, particularly when using a large excess of a highly reactive acylating agent. Careful control of stoichiometry and reaction conditions can minimize this.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive starting material.- Ensure the this compound is pure and dry.
2. Deactivated acylating agent.- Use a fresh or newly opened bottle of the acylating agent. Acyl chlorides and anhydrides can hydrolyze over time.
3. Insufficiently anhydrous conditions.- Dry all glassware and solvents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
4. Inadequate temperature.- Some acylations may require heating to proceed at a reasonable rate. Consider gently warming the reaction mixture.
Formation of Multiple Products (Observed on TLC) 1. Diacylation.- Reduce the equivalents of the acylating agent. - Add the acylating agent slowly to the reaction mixture at a lower temperature (e.g., 0 °C).
2. Decomposition of starting material or product.- If the reaction is heated, consider running it at a lower temperature for a longer duration. - Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).
Difficulty in Product Isolation/Purification 1. Product is an oil.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If crystallization fails, purify by column chromatography.
2. Co-elution of product and impurities during chromatography.- Experiment with different solvent systems for column chromatography to improve separation.
3. Difficulty in removing the base (e.g., pyridine).- During work-up, wash the organic layer with an acidic solution (e.g., dilute HCl) to remove the basic catalyst.
Inconsistent Yields 1. Variability in reagent quality.- Use reagents from the same batch for comparable experiments.
2. Inconsistent reaction setup and conditions.- Standardize reaction parameters such as temperature, stirring speed, and addition rates.

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride in Pyridine

This protocol is a general procedure adapted for the N-acetylation of 2-amino-5-aryl-1,3,4-thiadiazoles.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.

Protocol 2: N-Acylation using an Acyl Chloride and Triethylamine

This protocol is a general method for the N-acylation of 2-amino-5-aryl-1,3,4-thiadiazoles using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Hexane (for recrystallization)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF in a dry round-bottom flask under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization from an ethyl acetate/hexane mixture or by column chromatography.

Quantitative Data

The following table summarizes typical reaction parameters for the N-acylation of 2-amino-5-aryl-1,3,4-thiadiazoles, which can be used as a starting point for optimizing the reaction of this compound.

Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Acetic AnhydridePyridinePyridine0 to RT2-480-90General Procedure
Chloroacetyl ChlorideAnhydrous Sodium AcetateAcetoneRT1874-89[2]
Acyl ChloridesTriethylamineTHF0 to RT3-675-85
Benzoyl ChloridePyridineDioxaneReflux3~80General Procedure

Visualizations

experimental_workflow start Start dissolve Dissolve 2-Amino-5-(4-tert-butylphenyl)- 1,3,4-thiadiazole and Base in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Slowly Add Acylating Agent cool->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react workup Aqueous Work-up react->workup purify Purification (Recrystallization or Chromatography) workup->purify product N-Acylated Product purify->product

Caption: Experimental workflow for the N-acylation of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok reagents_ok->start No, Replace Reagents increase_temp Increase Reaction Temperature or Time reagents_ok->increase_temp Yes side_products Side Products Observed? increase_temp->side_products diacylation Diacylation Suspected side_products->diacylation Yes optimize_purification Optimize Purification Method side_products->optimize_purification No reduce_acyl Reduce Equivalents of Acylating Agent diacylation->reduce_acyl low_temp_addition Add Acylating Agent at Low Temperature reduce_acyl->low_temp_addition end Improved Yield low_temp_addition->end optimize_purification->end

Caption: Troubleshooting decision tree for optimizing the N-acylation reaction.

References

selecting the best recrystallization solvent for 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal recrystallization solvent for 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for this compound?

A1: An ideal recrystallization solvent for this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery of the purified crystals.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Non-toxic and inexpensive: For practical and safety reasons, the solvent should be non-toxic and cost-effective.

Q2: Are there any commonly used solvents for recrystallizing similar 2-amino-1,3,4-thiadiazole derivatives?

A2: Yes, a review of the literature indicates that ethanol is a frequently used and often effective solvent for the recrystallization of various 2-amino-5-aryl-1,3,4-thiadiazole derivatives.[1][2][3] Another solvent system mentioned for related compounds is a mixture of N,N-dimethylformamide (DMF) and water .[4]

Q3: What factors related to the compound's structure should I consider when selecting a solvent?

A3: The structure of this compound, which contains both polar (amino group, thiadiazole ring) and nonpolar (tert-butylphenyl group) regions, suggests that a solvent of intermediate polarity, such as ethanol, would be a good starting point. The presence of the amino group also allows for hydrogen bonding, which influences its solubility in protic solvents.[5]

Experimental Protocol: Selecting the Best Recrystallization Solvent

This protocol provides a systematic approach to identifying the most suitable solvent for the recrystallization of this compound.

Objective: To determine the optimal single or mixed solvent system for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • A selection of test solvents with varying polarities (see Table 1 )

  • Test tubes

  • Heating apparatus (e.g., hot plate, water bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Screening at Room Temperature:

    • Place approximately 20-30 mg of the crude compound into separate, labeled test tubes.

    • Add 1 mL of a different test solvent to each test tube.

    • Vigorously agitate the contents of each test tube for 1-2 minutes.

    • Observe and record the solubility of the compound in each solvent at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Solubility Testing at Elevated Temperatures:

    • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes.

    • Bring the solvent to a boil and observe if the compound dissolves completely. If it does not dissolve, add the solvent dropwise while maintaining the boiling temperature until the solid dissolves.

    • Record the amount of solvent required to dissolve the compound. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.

  • Crystallization and Recovery Assessment:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

    • Observe the formation of crystals. A good solvent will yield a significant amount of well-formed crystals upon cooling.

    • Record the relative amount and quality of the crystals formed for each solvent.

Data Presentation:

Summarize the observations from the experimental protocol in the following table for easy comparison.

SolventSolubility at Room Temp. (Insoluble/Slightly Soluble/Soluble)Solubility at Boiling Temp. (Insoluble/Slightly Soluble/Soluble)Crystal Formation upon Cooling (None/Poor/Good/Excellent)
Water
Ethanol
Methanol
Acetone
Ethyl Acetate
Toluene
Heptane
DMF/Water (e.g., 2:1)

Table 1: Solvent Selection Screening for Recrystallization

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. Here are some solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.

  • Slower Cooling: Cool the solution more slowly. You can insulate the flask to prolong the cooling period.

  • Use a Different Solvent or a Solvent Mixture: The initial solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system.

  • Seed the Solution: Add a small seed crystal of the pure compound to the cooled solution to induce crystallization.

Q: No crystals are forming, even after cooling in an ice bath. What is the problem?

A: This is a common issue that can often be resolved with the following steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound to the solution.

  • Supersaturation: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent to increase the concentration and then attempt to cool it again.

  • Insufficient Cooling Time: Allow the solution to cool for a longer period in the ice bath.

Q: The crystals formed very quickly and appear as a fine powder. Is this a problem?

A: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification. To obtain purer, larger crystals:

  • Slow Down the Cooling Process: Insulate the flask to ensure slow cooling to room temperature before placing it in an ice bath.

  • Use More Solvent: Reheat the solution to dissolve the solid and add a small amount of additional hot solvent. This will slightly decrease the supersaturation and promote slower crystal growth.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical workflow for selecting a recrystallization solvent and troubleshooting common issues.

Caption: Workflow for Recrystallization Solvent Selection and Troubleshooting.

References

safe handling and storage procedures for 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

This guide provides essential safety information, handling procedures, and troubleshooting for researchers, scientists, and drug development professionals working with this compound. The following information is based on data for structurally similar compounds and should be used as a guide for safe laboratory practices. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this substance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

Based on data for similar thiadiazole derivatives, this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled.[1] It may cause skin, eye, and respiratory irritation.[2]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

Appropriate PPE includes safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][3] If there is a risk of generating dust, a NIOSH-approved respirator (such as a type N95) is recommended.

Q3: I accidentally got some of the powder on my gloves. What should I do?

Immediately remove the contaminated gloves and wash your hands thoroughly with soap and water.[1][3] Dispose of the contaminated gloves in a designated hazardous waste container.

Q4: I think I may have inhaled some of the dust. What are the recommended first aid measures?

Move to an area with fresh air immediately. If you experience difficulty breathing, seek medical attention.[1][4]

Q5: What is the proper procedure for cleaning up a small spill of the solid compound?

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5] The spill area should then be cleaned with soap and water. Ensure you are wearing appropriate PPE during the cleanup process.

Q6: How should I store this compound?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] It is classified as a combustible solid and should be kept away from heat and sources of ignition.

Quantitative Data Summary

The following table summarizes key safety and physical property data based on structurally similar compounds.

PropertyValueSource(s)
Hazard Classifications Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1][5]
Signal Word Warning[1][2]
Melting Point 183-187 °C (for 2-Amino-5-tert-butyl-1,3,4-thiadiazole)
Storage Class 11 - Combustible Solids

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the recommended procedures for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Workspace and Equipment handle_transfer->post_decon post_waste Dispose of Waste in Labeled Container post_decon->post_waste post_wash Wash Hands Thoroughly post_waste->post_wash

Caption: Experimental Workflow for Safe Handling.

Troubleshooting Guide: Exposure and Spill Response

This decision tree provides a logical guide for responding to common incidents that may occur during experimentation.

cluster_exposure Personal Exposure cluster_spill Spill cluster_actions_skin Skin Contact Response cluster_actions_eye Eye Contact Response cluster_actions_inhale Inhalation Response cluster_actions_spill_small Small Spill Response cluster_actions_spill_large Large Spill Response start Incident Occurs exp_skin Skin Contact start->exp_skin exp_eye Eye Contact start->exp_eye exp_inhale Inhalation start->exp_inhale spill_small Small Spill start->spill_small spill_large Large Spill start->spill_large action_skin_wash Wash with Soap and Water exp_skin->action_skin_wash action_eye_rinse Rinse with Water for 15 mins exp_eye->action_eye_rinse action_inhale_air Move to Fresh Air exp_inhale->action_inhale_air action_spill_sweep Sweep Up Solid spill_small->action_spill_sweep action_spill_evacuate Evacuate Area spill_large->action_spill_evacuate action_skin_med Seek Medical Attention if Irritation Persists action_skin_wash->action_skin_med action_eye_med Seek Immediate Medical Attention action_eye_rinse->action_eye_med action_inhale_med Seek Medical Attention if Symptoms Occur action_inhale_air->action_inhale_med action_spill_dispose Dispose in Hazardous Waste action_spill_sweep->action_spill_dispose action_spill_notify Notify Safety Officer action_spill_evacuate->action_spill_notify

Caption: Logical Flow for Incident Response.

References

troubleshooting inconsistent results in antimicrobial testing of thiadiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the antimicrobial testing of this important class of molecules.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during your experiments.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Question: We are observing significant well-to-well and experiment-to-experiment variability in our MIC values for a novel thiadiazole compound. What are the potential causes and how can we troubleshoot this?

Answer: Inconsistent MIC results are a common challenge and can arise from several factors. A systematic approach is key to identifying the source of the variability.

  • Compound Solubility and Precipitation: Thiadiazole derivatives can be lipophilic and may have poor solubility in aqueous testing media.[1][2]

    • Solution: Prepare a high-concentration stock solution of your thiadiazole compound in an appropriate solvent like dimethyl sulfoxide (DMSO). When preparing your serial dilutions in the broth, ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects microbial growth (typically ≤1-2%). Visually inspect your microtiter plates for any signs of compound precipitation, which can lead to inaccurate results. If precipitation is observed, you may need to explore the use of co-solvents or alternative formulation strategies.

  • Inoculum Preparation: The density of the bacterial or fungal inoculum is a critical parameter in susceptibility testing.

    • Solution: Always standardize your inoculum to a 0.5 McFarland turbidity standard to ensure a consistent starting concentration of microorganisms.[3] This should be prepared from fresh, isolated colonies on a suitable agar plate to ensure the purity of the culture.

  • Assay Execution: Minor variations in technique can introduce significant errors.

    • Solution: Ensure your pipettes are properly calibrated and use fresh tips for each dilution and transfer to avoid cross-contamination. When performing serial dilutions, mix the contents of the wells thoroughly before transferring to the next well.

  • Incubation Conditions: Variations in temperature and incubation time can affect microbial growth rates and, consequently, MIC values.

    • Solution: Use a calibrated incubator and maintain consistent incubation times as specified in your protocol. Ensure that if testing multiple plates, they are placed in the incubator in a way that allows for uniform temperature distribution.

  • Data Reading and Interpretation: Subjectivity in visually determining the MIC can lead to inconsistencies.

    • Solution: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] To improve objectivity, have two individuals read the plates independently. For a more quantitative measure, a microplate reader can be used to measure optical density (OD).

Below is a troubleshooting workflow to help diagnose the cause of inconsistent MIC results.

G cluster_inoculum Inoculum Issues cluster_compound Compound Issues cluster_assay Assay Technique cluster_incubation Incubation Variables cluster_reading Reading Errors cluster_solutions Solutions Inconsistent_MIC Inconsistent MIC Results Inoculum Inoculum Preparation Inconsistent_MIC->Inoculum Compound_Prep Compound Preparation Inconsistent_MIC->Compound_Prep Assay_Execution Assay Execution Inconsistent_MIC->Assay_Execution Incubation Incubation Conditions Inconsistent_MIC->Incubation Data_Reading Data Reading Inconsistent_MIC->Data_Reading Inoculum_Density Inconsistent Density Inoculum->Inoculum_Density Check Culture_Purity Contaminated Culture Inoculum->Culture_Purity Verify Solubility Poor Solubility/ Precipitation Compound_Prep->Solubility Examine Stability Degradation Compound_Prep->Stability Assess Pipetting Pipetting Errors Assay_Execution->Pipetting Review Cross_Contamination Cross-Contamination Assay_Execution->Cross_Contamination Check Temp_Variation Temperature Fluctuations Incubation->Temp_Variation Monitor Time_Variation Inconsistent Timing Incubation->Time_Variation Standardize Subjectivity Subjective Visual Reading Data_Reading->Subjectivity Address Incorrect_Endpoint Incorrect Endpoint Data_Reading->Incorrect_Endpoint Define Standardize_Inoculum Use 0.5 McFarland Standard Inoculum_Density->Standardize_Inoculum Culture_Purity->Standardize_Inoculum Use_DMSO Use DMSO for Stock Solution Solubility->Use_DMSO Calibrate_Pipettes Calibrate Pipettes Pipetting->Calibrate_Pipettes Calibrate_Incubator Calibrate Incubator Temp_Variation->Calibrate_Incubator Objective_Reading Use Plate Reader/ Second Observer Subjectivity->Objective_Reading

Troubleshooting workflow for inconsistent MIC results.

Issue 2: No Zone of Inhibition in Disk Diffusion Assay but Activity in Broth Dilution

Question: Our thiadiazole compound shows a good MIC value in a broth microdilution assay, but we do not see any zone of inhibition in our disk diffusion assay. Why is this happening?

Answer: This discrepancy is often related to the physicochemical properties of the compound, particularly its solubility and diffusion characteristics in agar.

  • Poor Diffusion in Agar: Thiadiazole compounds, especially those with high lipophilicity, may not diffuse well from the paper disk into the agar medium. If the compound cannot diffuse away from the disk, it cannot exert its antimicrobial effect on the surrounding microorganisms, resulting in no zone of inhibition.

  • Compound Binding to Agar Components: Some compounds may interact with and bind to the components of the agar, which would also limit their diffusion and bioavailability.

Solution: For compounds with poor aqueous solubility and diffusion, the broth microdilution method is generally more reliable for determining the MIC.[5] If a disk diffusion assay is required, you may need to explore different solvents for impregnating the disks or consider alternative agar-based methods like agar dilution.

Quantitative Data on Antimicrobial Activity of Thiadiazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiadiazole derivatives against a range of bacterial and fungal strains as reported in the literature. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 1: Antibacterial Activity of Selected Thiadiazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
4-[5-amino-1,3,4-thiadiazole-2-yl] phenol0.80.80.8>100[6]
Imidazo[2,1-b][1,3,4]thiadiazole derivative0.030.030.5-[7]
Oxadiazole-thiadiazole hybrid (6e)----[8]
Oxadiazole-thiadiazole hybrid (6k)----[8]
Oxadiazole-thiadiazole hybrid (6r)----[8]

Table 2: Antifungal Activity of Selected Thiadiazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansCandida kruseiCandida glabrataCandida parapsilosisReference
Oxadiazole-thiadiazole hybrid (6e)0.78-1.560.781.561.56[8]
Oxadiazole-thiadiazole hybrid (6k)1.56-3.121.563.121.56[8]
Oxadiazole-thiadiazole hybrid (6r)0.78-1.560.781.560.78[8]

Detailed Experimental Protocols

This section provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of thiadiazole compounds using the broth microdilution method, based on CLSI guidelines.[9][10][11]

Protocol: Broth Microdilution MIC Assay for Thiadiazole Compounds

  • Preparation of Thiadiazole Stock Solution: a. Accurately weigh the thiadiazole compound. b. Dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mg/mL or higher, depending on solubility). Ensure complete dissolution. c. This stock solution will be used to prepare the working solutions.

  • Preparation of Microbial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[3] d. Dilute this standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration for the assay (typically 5 x 10^5 CFU/mL).

  • Preparation of Microtiter Plates: a. In a 96-well microtiter plate, add 50 µL of the appropriate sterile broth to all wells from columns 2 to 12. b. Prepare a working solution of the thiadiazole compound at twice the highest desired final concentration by diluting the DMSO stock in the broth. c. Add 100 µL of this working solution to the wells in column 1. d. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10. e. Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no inoculum).

  • Inoculation and Incubation: a. Add 50 µL of the diluted microbial inoculum to all wells from columns 1 to 11. The final volume in these wells will be 100 µL. b. Add 50 µL of sterile broth to the wells in column 12. c. Seal the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria).

  • Reading and Interpreting the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiadiazole compound at which there is no visible growth. b. A positive control (column 11) should show clear turbidity, and the negative control (column 12) should be clear. c. For a more objective reading, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Several thiadiazole derivatives exhibit antifungal activity by targeting the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[8] The primary target within this pathway is often the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.[8][12][13] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[14]

G Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol_demethylase Lanosterol 14-alpha-demethylase (CYP51/Erg11p) Lanosterol->Lanosterol_demethylase Acts on Toxic_sterols 14-alpha-methylated sterols (toxic) Disrupted_Membrane Disrupted Cell Membrane (Growth Inhibition) Toxic_sterols->Disrupted_Membrane Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Thiadiazole Thiadiazole Compound Thiadiazole->Lanosterol_demethylase Inhibits Lanosterol_demethylase->Toxic_sterols Accumulation of Lanosterol_demethylase->Ergosterol Leads to

Inhibition of ergosterol biosynthesis by thiadiazole compounds.

Potential Antibacterial Mechanism of Action: Targeting Bacterial Enzymes

The antibacterial mechanisms of thiadiazole compounds are diverse and can depend on the specific derivative and the bacterial species. Some studies suggest that certain thiadiazole derivatives may act by inhibiting essential bacterial enzymes. For instance, DNA gyrase B, an enzyme crucial for DNA replication, has been identified as a potential target.[7] Other research points towards the inhibition of enzymes involved in key metabolic pathways, such as the thiamine pyrophosphate (TPP) biosynthesis pathway, which is vital for carbohydrate and amino acid metabolism.[15]

G Thiadiazole Thiadiazole Compound DNA_Gyrase DNA Gyrase B Thiadiazole->DNA_Gyrase Inhibits Metabolic_Enzyme Metabolic Pathway Enzyme (e.g., ThiM) Thiadiazole->Metabolic_Enzyme Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Bacterial_Growth Bacterial Growth and Proliferation DNA_Replication->Bacterial_Growth Essential_Metabolites Essential Metabolites (e.g., TPP) Metabolic_Enzyme->Essential_Metabolites Produces Essential_Metabolites->Bacterial_Growth Inhibition Inhibition of Bacterial Growth Bacterial_Growth->Inhibition

Potential antibacterial mechanisms of thiadiazole compounds.

References

Technical Support Center: Characterization of Novel 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of novel 1,3,4-thiadiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to offer quick solutions to specific issues that may arise during your experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My 1,3,4-thiadiazole derivative exhibits poor solubility in common NMR solvents like CDCl₃. What can I do?

Answer: Poor solubility is a frequent challenge with 1,3,4-thiadiazole derivatives, often due to strong intermolecular hydrogen bonding, particularly in compounds bearing amino or hydroxyl groups. To overcome this, consider the following steps:

  • Solvent Selection: Switch to more polar deuterated solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly effective for a wide range of 1,3,4-thiadiazole compounds.[1] Other alternatives include methanol-d₄ or a mixture of solvents.

  • Sample Preparation: Gentle heating of the NMR tube or sonication can aid in dissolving the compound.[2]

  • Concentration: While a higher concentration is often desired for ¹³C NMR, excessively concentrated samples can lead to line broadening due to increased viscosity.[3] It is recommended to use approximately 2-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR in 0.6-1 mL of solvent.[4]

Question: I'm struggling with the assignment of ¹³C NMR signals for the carbon atoms within the 1,3,4-thiadiazole ring. What are the typical chemical shifts?

Answer: The electronic environment of the carbon atoms in the 1,3,4-thiadiazole ring leads to characteristic chemical shifts. The precise values are influenced by the nature of the substituents at the C2 and C5 positions.

Carbon AtomTypical Chemical Shift (δ, ppm)Notes
C2163 - 169Often substituted with an amino or related group.[2] The electronegative nitrogen atom causes a downfield shift.[5]
C5156 - 166Typically attached to aryl or other substituent groups.[2]

These are general ranges and can vary based on the specific molecular structure.

Question: My ¹H NMR spectrum shows an extra set of low-intensity signals. What could be the cause?

Answer: This is likely due to the presence of rotational isomers (rotamers), which can arise from restricted rotation around the single bond connecting the 1,3,4-thiadiazole ring to a substituent, such as a resorcinol moiety. The ratio of these isomers can be dependent on the solvent used.

Mass Spectrometry (MS)

Question: What is a typical fragmentation pattern for 1,3,4-thiadiazole derivatives in mass spectrometry?

Answer: The fragmentation of 1,3,4-thiadiazole derivatives is highly dependent on the substituents and the ionization method used. However, a common fragmentation pathway involves the initial loss of substituents, followed by the cleavage of the thiadiazole ring itself. For protonated 2-amino-5-aryl-1,3,4-thiadiazoles, characteristic fragment ions are often observed.

m/z ValuePossible Fragment
[M+H]⁺Protonated molecular ion
VariesLoss of substituents
149, 135, 108Resulting from the decomposition of the thiadiazole ring

This table provides a generalized fragmentation pattern. The exact m/z values will depend on the specific compound.

High-Performance Liquid Chromatography (HPLC)

Question: I am observing peak tailing and poor resolution in the HPLC analysis of my 1,3,4-thiadiazole derivative. How can I troubleshoot this?

Answer: Peak tailing and poor resolution are common issues in HPLC and can often be addressed by optimizing the mobile phase and column conditions.

  • Mobile Phase pH: The pH of the mobile phase is critical. For basic compounds, which many 1,3,4-thiadiazole derivatives are, using a mobile phase with a low pH can help to protonate residual silanol groups on the column, reducing peak tailing.[6]

  • Buffer Strength: Insufficient buffer strength can also lead to peak tailing.[7] Consider increasing the buffer concentration.

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase significantly impact resolution. Methodical optimization of the gradient or isocratic composition is recommended.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[8]

  • System Voids: Poorly connected fittings can create void volumes, leading to peak broadening and tailing.[9] Ensure all connections are secure.

X-ray Crystallography

Question: I am having difficulty growing single crystals of my 1,3,4-thiadiazole derivative suitable for X-ray diffraction. What are some strategies I can try?

Answer: Growing high-quality single crystals is often a process of trial and error. The purity of your compound is paramount.[2] Here are several techniques to explore:

  • Slow Evaporation: Dissolve your compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly and undisturbed. Covering the vial with a cap containing a small hole can control the evaporation rate.[10]

  • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent will slowly diffuse into your compound's solution, inducing crystallization.[10]

  • Layering (Solvent Diffusion): Carefully layer a less dense anti-solvent on top of a more dense, concentrated solution of your compound. Crystals may form at the interface.

  • Temperature Variation: Slow cooling of a saturated solution can promote crystal growth.[10] Conversely, sometimes placing the crystallization setup in a colder environment can yield better crystals by slowing down the process.[10]

  • Seeding: If you have very small crystals, you can use them as "seeds" by adding them to a saturated solution to encourage the growth of larger crystals.[2]

Experimental Protocols

Protocol 1: NMR Sample Preparation for Poorly Soluble 1,3,4-Thiadiazole Derivatives
  • Solvent Selection: Test the solubility of a small amount of your compound in non-deuterated solvents (e.g., DMSO, DMF) to identify a suitable solvent system before using expensive deuterated solvents.[3]

  • Sample Weighing: Accurately weigh 2-10 mg of the compound for ¹H NMR or 10-50 mg for ¹³C NMR into a clean, dry vial.[4]

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Solubilization: If the compound does not fully dissolve, gently warm the vial in a water bath or place it in an ultrasonic bath for a few minutes.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. For long-term storage, consider sealing the cap with parafilm.

Protocol 2: General HPLC Method Development for 1,3,4-Thiadiazole Derivatives
  • Column Selection: A C18 reversed-phase column is a good starting point for many 1,3,4-thiadiazole derivatives.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and filter it through a 0.45 µm membrane.

    • Organic Phase (B): Use HPLC-grade acetonitrile or methanol.

  • Initial Gradient: Start with a broad gradient to elute the compound and any impurities. A typical starting gradient could be 5-95% B over 20-30 minutes.

  • Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance, determined from a UV-Vis spectrum.

  • Optimization:

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

    • Modify the pH of the aqueous mobile phase to improve the peak shape of basic analytes.

    • If co-elution occurs, try a different organic modifier (e.g., switch from acetonitrile to methanol) or a different column chemistry.

  • System Suitability: Once a suitable method is developed, perform system suitability tests to ensure its robustness, including replicate injections to check for retention time and peak area precision.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_purity_analysis Purity & Structural Confirmation synthesis Synthesis of 1,3,4-Thiadiazole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr hplc HPLC Analysis purification->hplc ms Mass Spectrometry (e.g., ESI-MS) nmr->ms ir IR Spectroscopy ms->ir xray X-ray Crystallography (if single crystals obtained) hplc->xray

Caption: Experimental workflow for the synthesis and characterization of novel 1,3,4-thiadiazole derivatives.

troubleshooting_flowchart start Poor HPLC Peak Shape (Tailing/Broadening) check_ph Is the mobile phase pH appropriate for the analyte? start->check_ph adjust_ph Adjust pH to suppress silanol interactions (e.g., lower pH) check_ph->adjust_ph No check_buffer Is the buffer concentration sufficient? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer strength check_buffer->increase_buffer No check_overload Is the column overloaded? check_buffer->check_overload Yes increase_buffer->check_overload dilute_sample Dilute the sample check_overload->dilute_sample Yes check_column Is the column old or contaminated? check_overload->check_column No dilute_sample->check_column replace_column Replace or flush the column check_column->replace_column Yes end Improved Peak Shape check_column->end No replace_column->end

Caption: Troubleshooting flowchart for common HPLC peak shape issues.

fragmentation_pathway M [M+H]⁺ (Molecular Ion) loss_substituent [M+H - Substituent]⁺ M->loss_substituent - Substituent ring_fragmentation Thiadiazole Ring Fragmentation loss_substituent->ring_fragmentation Further Fragmentation fragment1 Fragment Ion 1 ring_fragmentation->fragment1 fragment2 Fragment Ion 2 ring_fragmentation->fragment2

Caption: Generalized mass spectrometry fragmentation pathway for 1,3,4-thiadiazole derivatives.

References

Validation & Comparative

Comparative Analysis of the Antibacterial Activity of 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the antibacterial activity of a representative 2-amino-5-aryl-1,3,4-thiadiazole derivative against the widely-used broad-spectrum antibiotic, ciprofloxacin. Due to a lack of available experimental data for 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole, this document presents data for a structurally similar compound, 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazole , to offer insights into the potential efficacy of this class of compounds. The data presented here is based on published research and is intended to serve as a reference for further investigation.

Executive Summary

Derivatives of 2-amino-1,3,4-thiadiazole are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial properties.[1][2] Ciprofloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This guide will compare the antibacterial efficacy of a representative 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazole derivative with ciprofloxacin, based on available in vitro data.

Quantitative Data Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a fluorinated derivative of 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazole and ciprofloxacin against various bacterial strains. Lower MIC values indicate greater antibacterial activity.

CompoundTest OrganismMIC (µg/mL)
2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole Staphylococcus aureus20-28
Bacillus subtilis20-28
Ciprofloxacin (Reference) Staphylococcus aureus18-20
Bacillus subtilis18-20

Note: The data for the 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole is sourced from a study by Upadhyay and Mishra, which evaluated a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives.[1][3]

Experimental Protocols

The antibacterial activity data presented in this guide is typically determined using standard microbiological techniques such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) or the agar disk diffusion method to measure the zone of inhibition.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The 2-amino-5-aryl-1,3,4-thiadiazole derivative and ciprofloxacin are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions. A series of twofold dilutions of each compound are then prepared in the broth medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Agar Disk Diffusion Method
  • Preparation of Agar Plates: Mueller-Hinton Agar is prepared and poured into sterile Petri dishes.

  • Inoculation: A standardized bacterial suspension is uniformly swabbed onto the surface of the agar plates.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compounds (2-amino-5-aryl-1,3,4-thiadiazole derivative and ciprofloxacin) are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the antibacterial activity of the test compounds.

G cluster_prep Preparation cluster_assay Antibacterial Assay cluster_analysis Data Analysis prep_bacteria Bacterial Culture Preparation mic_assay MIC Determination (Broth Dilution) prep_bacteria->mic_assay disk_assay Zone of Inhibition (Disk Diffusion) prep_bacteria->disk_assay prep_compounds Test Compound & Ciprofloxacin Preparation prep_compounds->mic_assay prep_compounds->disk_assay data_collection Data Collection (MIC values / Zone diameters) mic_assay->data_collection disk_assay->data_collection comparison Comparative Analysis data_collection->comparison

Caption: Experimental workflow for antibacterial activity comparison.

Signaling Pathways and Logical Relationships

While the direct signaling pathway of 2-amino-1,3,4-thiadiazole derivatives is a subject of ongoing research, ciprofloxacin's mechanism of action is well-established. It inhibits bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This inhibition leads to breaks in the bacterial DNA, ultimately causing cell death. The logical relationship for ciprofloxacin's action is depicted below.

G cipro Ciprofloxacin gyrase Bacterial DNA Gyrase cipro->gyrase inhibits topo_iv Bacterial Topoisomerase IV cipro->topo_iv inhibits dna_rep DNA Replication & Repair gyrase->dna_rep enables topo_iv->dna_rep enables cell_death Bacterial Cell Death dna_rep->cell_death inhibition leads to

Caption: Ciprofloxacin's mechanism of action.

Conclusion

The available data on 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazole derivatives suggests that they possess antibacterial activity, although in the specific compared instance, ciprofloxacin demonstrated slightly superior potency against the tested Gram-positive strains.[1][3] It is important to note that the antibacterial spectrum and efficacy of these thiadiazole derivatives can be significantly influenced by the nature of the substituent on the phenyl ring. Further research, including synthesis and in vitro testing of the specific this compound, is warranted to fully elucidate its antibacterial potential in comparison to established antibiotics like ciprofloxacin. The experimental protocols and workflows provided in this guide offer a framework for such comparative studies.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the biological efficacy and selectivity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-5-substituted-1,3,4-thiadiazoles, focusing on their anticancer, antimicrobial, and anticonvulsant properties. The information is presented to aid in the rational design of new, potent, and selective therapeutic agents.

Anticancer Activity

The anticancer potential of 2-amino-5-substituted-1,3,4-thiadiazoles has been extensively explored against various human cancer cell lines. The nature of the substituent at the 5-position significantly influences their cytotoxic activity.

SAR Summary:
  • Aromatic Substituents: The presence of an aromatic ring at the 5-position is a common feature among active anticancer derivatives.

  • Substituents on the Aryl Ring: Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the 5-aryl substituent can modulate activity. For instance, compounds with a trimethoxyphenyl group at the C-5 position have shown potent anticancer activity.[1]

  • Amino Group Substitution: Modification of the 2-amino group, often with another aryl group, can be critical for selectivity towards specific cancer cell lines.[1]

Comparative Data of Anticancer Activity:
Compound ID5-Substituent (R)2-Amino SubstituentCancer Cell LineIC50 (µM)Reference
1a PhenylUnsubstitutedLoVo (Colon)>100[2]
2g 2-(Benzenesulfonylmethyl)phenylUnsubstitutedLoVo (Colon)2.44[2]
2g 2-(Benzenesulfonylmethyl)phenylUnsubstitutedMCF-7 (Breast)23.29[2]
1o (oxadiazole analog) 3,4,5-TrimethoxyphenylUnsubstitutedHepG2 (Liver)8.6[3]
4e 4-ChlorophenylN-(4-(4-fluorophenyl)piperazin-1-yl)acetamidoMCF-7 (Breast)2.34[4]
4e 4-ChlorophenylN-(4-(4-fluorophenyl)piperazin-1-yl)acetamidoHepG2 (Liver)3.13[4]
4i 4-ChlorophenylN-(4-benzylpiperidin-1-yl)acetamidoMCF-7 (Breast)3.05[4]
4i 4-ChlorophenylN-(4-benzylpiperidin-1-yl)acetamidoHepG2 (Liver)4.18[4]
1g 3,4,5-Trimethoxyphenyl4-ChlorophenylaminoVarious4.3-9.2[1]
1h 3,4,5-Trimethoxyphenyl4-MethoxyphenylaminoVarious4.3-9.2[1]
1i 3,4,5-Trimethoxyphenyl4-MethylphenylaminoVarious4.3-9.2[1]
1j 3,4,5-Trimethoxyphenyl3,4,5-TrimethoxyphenylaminoVarious4.3-9.2[1]

Antimicrobial Activity

2-Amino-5-substituted-1,3,4-thiadiazoles are also known for their promising antibacterial and antifungal activities. The SAR in this area highlights the importance of lipophilicity and specific functional groups in determining the antimicrobial spectrum and potency.

SAR Summary:
  • Thioether Linkage: Introduction of a thioether linkage at the 5-position, often with an arylethanone moiety, has been shown to improve antimicrobial activity.[5][6]

  • Halogenated Aryl Groups: The presence of halogen atoms (e.g., Cl, F) on the 5-aryl substituent often enhances antibacterial activity, particularly against Gram-positive bacteria.

  • Oxygenated Substituents: Derivatives with oxygen-containing groups on the 5-aryl ring, such as hydroxyl or methoxy groups, tend to exhibit significant antifungal activity.[7]

  • Substitution at the 2-Amino Group: Modifications at the 2-amino position can influence the antimicrobial spectrum. For example, substitution with a p-chlorophenyl group has shown marginal activity against S. aureus.[5][8]

Comparative Data of Antimicrobial Activity:
Compound ID5-Substituent (R)Test OrganismMIC (µg/mL)Reference
9d-f 4-Substituted phenylaminoS. aureus25[7][8]
9d-f 4-Substituted phenylaminoE. coli25[7][8]
9d-f 4-Substituted phenylaminoA. niger25[7][8]
14b 2,4-DihydroxyphenylC. albicans36.3[8]
14d 2,4-Dihydroxyphenyl (with 2,4-dichlorophenylamino at position 2)C. albicans32.6[8]
19 3-Hydroxy-2-naphthyl (with p-chlorophenylamino at position 2)S. aureus62.5[5][8]
1b (oxadiazole analog) 4-FluorophenylS. faecalis4[3]
1e (oxadiazole analog) 4-NitrophenylMSSA32[3]
1g (oxadiazole analog) 3,4-DimethoxyphenylMRSA64[3]
2g (thiadiazole analog) 4-MethoxyphenylC. albicans8[3]
2g (thiadiazole analog) 4-MethoxyphenylA. niger64[3]
14a Tetranorlabdane derivativeB. polymyxa2.5[9]

Anticonvulsant Activity

Several series of 2-amino-5-substituted-1,3,4-thiadiazoles have been synthesized and evaluated for their anticonvulsant properties, showing potential for the treatment of epilepsy.

SAR Summary:
  • Aryl Substituents: The nature of the aryl group at the 5-position is a key determinant of anticonvulsant activity. A 2-biphenylyl group has been identified as a highly favorable substituent.[10][11]

  • Amino Group Modification: Alkylation of the 2-amino group can maintain or enhance potency, whereas aryl substitution or chain lengthening often leads to a decrease in activity.[10][11]

  • Sulphonamide Moiety: The incorporation of a sulphonamide group has been shown to produce promising anticonvulsant activity.

Comparative Data of Anticonvulsant Activity:
Compound ID5-Substituent (R)2-Amino SubstituentMES Test (ED50 mg/kg)PTZ Test (ED50 mg/kg)Reference
3a -S-CH2-CO-NH-SO2-C6H4-CH3 (p)UnsubstitutedActiveActive
3b -S-CH2-CO-NH-SO2-C6H4-Cl (p)UnsubstitutedActiveActive
116 4-chloro-2-(2-chlorophenoxy)phenylN-ethyl20.1135.33[10]
4m 2-Biphenylyl1-MethylhydrazinoPotentPotent[10]
31 2-BiphenylylAminomethylPotent-[10][11]
a1 Phenyl4-aminobenzenesulfonamidoGood Activity-[12]
a4 4-Chlorophenyl4-aminobenzenesulfonamidoGood Activity-[12]
IVg 2-(4-chlorophenyl)-1,3-benzoxazol-5-ylUnsubstitutedPotent at 30 mg/kgPotent at 30 mg/kg
IVm 2-(4-methoxyphenyl)-1,3-benzoxazol-5-ylUnsubstitutedPotent at 30 mg/kgPotent at 30 mg/kg

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (General Procedure)

A common method for the synthesis of this scaffold involves the cyclization of thiosemicarbazones.

  • Thiosemicarbazone Formation: An appropriate aldehyde is condensed with thiosemicarbazide in a suitable solvent (e.g., ethanol) under reflux to form the corresponding thiosemicarbazone.

  • Oxidative Cyclization: The purified thiosemicarbazone is then subjected to oxidative cyclization to yield the 2-amino-5-substituted-1,3,4-thiadiazole. A variety of oxidizing agents can be used, such as ferric chloride or iodine.[2] The reaction mixture is typically heated, and the product is isolated by filtration and purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Antimicrobial Activity (Kirby-Bauer Disk Diffusion Method)

This method assesses the susceptibility of bacteria to antimicrobials.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and swabbed uniformly across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone of no growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

  • MIC Determination (Broth Dilution Method): To determine the Minimum Inhibitory Concentration (MIC), serial dilutions of the compounds are prepared in a liquid growth medium in 96-well plates. A standardized bacterial suspension is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

The MES test is a model for generalized tonic-clonic seizures.

  • Animal Preparation: Mice or rats are used for this assay. The test compound is administered to the animals, typically via intraperitoneal injection or oral gavage, at various doses.

  • Electroshock Application: At the time of peak effect of the drug, a maximal electrical stimulus is delivered through corneal or auricular electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection Assessment: An animal is considered protected if the tonic hindlimb extension is abolished.

  • ED50 Determination: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the context of the SAR studies, the following diagrams illustrate a general experimental workflow and a potential signaling pathway targeted by these compounds.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis start Starting Materials (Aldehydes, Thiosemicarbazide) step1 Thiosemicarbazone Formation start->step1 step2 Oxidative Cyclization step1->step2 product 2-Amino-5-Substituted 1,3,4-Thiadiazole Library step2->product screen1 Anticancer (MTT Assay) product->screen1 screen2 Antimicrobial (MIC Determination) product->screen2 screen3 Anticonvulsant (MES Test) product->screen3 data Quantitative Data (IC50, MIC, ED50) screen1->data screen2->data screen3->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for SAR studies of 2-amino-5-substituted-1,3,4-thiadiazoles.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Growth Factor (EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Thiadiazole 2-Amino-1,3,4-Thiadiazole Inhibitor Thiadiazole->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway potentially targeted by 2-amino-1,3,4-thiadiazole derivatives.

References

A Comparative Analysis of Thiadiazole-Based Antimicrobial Agents: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of thiadiazole-based antimicrobial agents. The data presented is compiled from recent studies and aims to offer a comprehensive overview of the potential of these compounds in combating microbial infections.

Thiadiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens.[1][2] Their therapeutic potential is underscored by their efficacy in addressing the growing challenge of microbial resistance.[2][3] This guide summarizes key quantitative data, details experimental methodologies, and visualizes a crucial mechanism of action to aid in the evaluation and development of these promising antimicrobial candidates.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of thiadiazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These metrics quantify the lowest concentration of a compound required to inhibit the visible growth of or kill a microorganism, respectively. The following tables summarize the in vitro efficacy of various thiadiazole-based agents against a selection of Gram-positive and Gram-negative bacteria, and fungal pathogens.

Table 1: In Vitro Antibacterial Activity of Thiadiazole Derivatives

Compound ClassBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference CompoundMIC (µg/mL)
2-Phenylacetamido-thiazole derivativeEscherichia coli1.56 - 6.25-Tetracycline-
2-Phenylacetamido-thiazole derivativePseudomonas aeruginosa1.56 - 6.25-Tetracycline-
2-Phenylacetamido-thiazole derivativeStaphylococcus aureus1.56 - 6.25-Tetracycline-
2-Phenylacetamido-thiazole derivativeBacillus subtilis1.56 - 6.25-Tetracycline-
Thiazolylhydrazone compound (MT)Candida albicans0.5 - 2---
1,3,4-Thiadiazole Sulfonamide (Cpd 47)Helicobacter pylori0.5 - 1-Clarithromycin-
Triazolo-thiadiazole derivativesPseudomonas aeruginosa5 - 15010 - 200Ampicillin, Streptomycin-

Table 2: In Vitro Antifungal Activity of Thiadiazole Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiazolylhydrazone compound (MT)Candida albicans0.5 - 2--
2-[(1Z)-1-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-3,5-diphenyl-1,3,4-thiadiazole-3-iumCandida albicans-Voriconazole, Fluconazole-
4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1)Candida spp.8 - 96--
4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1)Aspergillus spp.8 - 96--

In Vivo Efficacy: Performance in Animal Models

Translating in vitro activity to in vivo efficacy is a critical step in drug development. Animal models of infection are essential for evaluating the therapeutic potential of antimicrobial agents in a physiological setting. The following table summarizes the in vivo efficacy of selected thiadiazole derivatives in various murine infection models.

Table 3: In Vivo Efficacy of Thiadiazole-Based Antimicrobial Agents

Compound/DerivativeAnimal ModelPathogenEfficacy MetricOutcome
Thiazole compoundMurine Skin InfectionStaphylococcus aureus (MRSA)Bacterial Load Reduction>90% reduction in CFU
Thiazolylhydrazone compound (MT)Murine Oral CandidiasisCandida albicansFungal Load ReductionSignificant decrease in CFU from tongues
2-[(1Z)-1-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-3,5-diphenyl-1,3,4-thiadiazole-3-iumMurine Non-invasive Bowel CandidiasisCandida albicansFungal Load ReductionSignificant reduction in yeast cells in intestines
2-[(1Z)-1-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-3,5-diphenyl-1,3,4-thiadiazole-3-iumMurine SepticemiaCandida albicansSurvival RateIncreased survival at 10 mg/kg dose

Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

Several thiadiazole-based compounds exert their antimicrobial effect by inhibiting essential bacterial metabolic pathways that are absent in humans, making them attractive targets for selective toxicity. One such pathway is the type II fatty acid synthesis (FAS-II) system, which is crucial for building bacterial cell membranes.[3][4] Certain thiadiazole derivatives have been identified as inhibitors of key enzymes in this pathway, such as FabH (β-ketoacyl-acyl carrier protein synthase III) and FabX (bifunctional dehydrogenase/isomerase).[1][3]

FASII_Inhibition Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis (FAS-II) by Thiadiazole Derivatives cluster_legend Legend Substrate Substrate Enzyme Enzyme Inhibitor Inhibitor Product Product Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP Condensation Thiadiazole_Derivative Thiadiazole Derivative Thiadiazole_Derivative->FabH Inhibition Elongation_Cycle Elongation Cycle (FabG, FabZ, FabI) Acetoacetyl-ACP->Elongation_Cycle Fatty_Acids Fatty Acids Elongation_Cycle->Fatty_Acids Membrane_Synthesis Cell Membrane Biosynthesis Fatty_Acids->Membrane_Synthesis

Caption: Inhibition of bacterial fatty acid synthesis by thiadiazole derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of antimicrobial agents. Below are methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (Broth Microdilution Method)

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).

  • Materials:

    • Thiadiazole derivative stock solution

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

    • 96-well microtiter plates

    • Agar plates (for MBC)

  • Procedure (MIC):

    • Prepare serial two-fold dilutions of the thiadiazole derivative in MHB in the wells of a 96-well microtiter plate.

    • Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

  • Procedure (MBC):

    • Following MIC determination, subculture 10-100 µL from each well showing no visible growth onto appropriate agar plates.

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

In Vivo Assay

1. Murine Skin Infection Model (Topical Treatment)

  • Objective: To evaluate the efficacy of a topical antimicrobial agent in reducing the bacterial burden in a skin infection model.

  • Animals: Female BALB/c mice (6-8 weeks old).

  • Materials:

    • Mid-log phase culture of Staphylococcus aureus (e.g., MRSA strain).

    • Anesthetic (e.g., isoflurane).

    • Surgical scissors or depilatory cream.

    • Biopsy punch (e.g., 4 mm).

    • Thiadiazole derivative formulated in a suitable vehicle (e.g., petroleum jelly).

    • Phosphate-buffered saline (PBS).

    • Sterile surgical instruments.

  • Procedure:

    • Anesthetize the mice and remove the hair from a small area on the back.

    • Create a full-thickness wound using a biopsy punch.

    • Inoculate the wound with a standardized suspension of S. aureus (e.g., 10^7 CFU).

    • Allow the infection to establish for a set period (e.g., 24 hours).

    • Apply the topical formulation of the thiadiazole derivative to the wound. Include a vehicle control group and a positive control group (e.g., mupirocin ointment).

    • Repeat the treatment as required (e.g., once or twice daily for several days).

    • At the end of the treatment period, euthanize the mice and excise the wound tissue.

    • Homogenize the tissue in PBS, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

    • Calculate the reduction in bacterial load compared to the vehicle control group.

Experimental_Workflow General Experimental Workflow for Antimicrobial Efficacy Testing cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation MIC MIC Determination (Broth Microdilution) MBC MBC Determination (Subculturing) MIC->MBC Animal_Model Animal Model of Infection (e.g., Murine Skin Infection) MIC->Animal_Model Promising Candidates Time_Kill Time-Kill Kinetics Assay Treatment Treatment with Thiadiazole Derivative Animal_Model->Treatment Efficacy_Assessment Efficacy Assessment (e.g., Bacterial Load Reduction) Treatment->Efficacy_Assessment Lead_Optimization Lead_Optimization Efficacy_Assessment->Lead_Optimization Data for Further Development Compound_Synthesis Thiadiazole Derivative Synthesis & Characterization Compound_Synthesis->MIC

Caption: A generalized workflow for evaluating the antimicrobial efficacy of thiadiazole derivatives.

This guide provides a snapshot of the current state of research on the antimicrobial efficacy of thiadiazole-based agents. The presented data and protocols highlight the potential of these compounds as valuable leads in the development of new and effective treatments for bacterial and fungal infections. Further research, particularly focusing on expanding the scope of in vivo studies against a wider range of resistant pathogens, is warranted to fully elucidate their therapeutic utility.

References

Comparative Cytotoxicity Analysis of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole on Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the cytotoxicity of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole and structurally related compounds on non-cancerous cell lines. The objective is to offer insights into the potential safety profile of this class of compounds for therapeutic development. Due to the limited availability of public data on the specific target compound, this guide leverages experimental data from closely related 2-amino-5-aryl-1,3,4-thiadiazole derivatives to provide a comparative context.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data (IC50 values) for various 2-amino-5-aryl-1,3,4-thiadiazole derivatives and standard chemotherapeutic agents on several non-cancerous cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability. A higher IC50 value generally indicates lower cytotoxicity.

CompoundNon-Cancerous Cell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
Structurally Related 1,3,4-Thiadiazole Derivatives
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleHuman FibroblastsMTT>100Etoposide>100
A series of 1,3,4-thiadiazole derivatives (compounds 4, 6b, 7a, 7d, 19)Normal FibroblastsMTTToxic (4, 7a, 7d)--
High Selectivity (6b, 19)
5-aryl-1,3,4-thiadiazole derivatives (4e, 4i)Vero (Monkey kidney epithelial)MTT154.30, 85.29 (µg/mL)--
A series of 1,3,4-thiadiazole derivatives (compounds 78-83)L929 (Mouse fibroblast)MTTWeak cytotoxic effect--
Standard Chemotherapeutic Agents
DoxorubicinNIH/3T3 (Mouse embryonic fibroblast)MTT18.245--
CisplatinHuman FibroblastMTT28.77 (24h)--
CisplatinNIH/3T3 (Mouse embryonic fibroblast)SRB5.43 - 26.40--

Note: Direct experimental cytotoxicity data for this compound on non-cancerous cell lines was not available in the reviewed literature. The data presented for structurally related compounds are intended to provide a preliminary understanding of the potential cytotoxicity profile of this chemical class. The variability in cell lines, assay methods, and compound structures necessitates cautious interpretation.

Experimental Protocols

Detailed methodologies for standard in vitro cytotoxicity assays are provided below. These protocols are fundamental for assessing the effect of chemical compounds on cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate non-cancerous cells (e.g., NIH/3T3, Vero, or human fibroblasts) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and reference cytotoxic drug (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for cytotoxicity evaluation and a relevant signaling pathway potentially modulated by 1,3,4-thiadiazole derivatives.

G cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed Seed non-cancerous cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with compound concentrations incubate1->treat prepare Prepare serial dilutions of test compound prepare->treat incubate2 Incubate for 24-72h treat->incubate2 mtt MTT Assay incubate2->mtt ldh LDH Assay incubate2->ldh read Measure Absorbance mtt->read ldh->read calculate Calculate % Viability and IC50 read->calculate

Caption: General experimental workflow for in vitro cytotoxicity assessment.

G cluster_membrane Cell Membrane cluster_cytoplasm cluster_apoptosis Apoptotic Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->PI3K inhibits? Thiadiazole->AKT inhibits? Thiadiazole->Caspase9 activates?

Caption: Potential signaling pathways modulated by 1,3,4-thiadiazole derivatives.

comparative analysis of different synthetic routes for 2-amino-5-aryl-1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 2-amino-5-aryl-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. The efficient synthesis of these molecules is a critical focus for researchers in drug discovery and development. This guide provides a comparative analysis of various synthetic routes to this important heterocyclic system, presenting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthetic Routes

Several methods have been developed for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, primarily involving the cyclization of thiosemicarbazide with carboxylic acids or their derivatives. The choice of synthetic route often depends on factors such as desired yield, reaction time, available equipment, and environmental considerations. The most common methods include conventional heating, microwave-assisted synthesis, one-pot synthesis, and solid-phase synthesis.

Data Presentation

The following table summarizes the key quantitative data for different synthetic routes, providing a rapid comparison of their efficiency and reaction conditions.

Synthetic RouteKey Reagents/CatalystReaction TimeTypical Yield (%)
Conventional Heating Thiosemicarbazide, Aryl Carboxylic Acid, POCl₃/H₂SO₄3 - 8 hours60 - 75
Microwave Irradiation Thiosemicarbazide, Aryl Carboxylic Acid, H₂SO₄/POCl₃6 - 30 minutes70 - 92[1][2]
One-Pot Synthesis Aryl Aldehyde, Hydrazine Hydrate, Aryl Isothiocyanate, Ferric Ammonium SulfateRefluxNot specified
Solid-Phase Synthesis Thiosemicarbazide, Aryl Carboxylic Acid, PCl₅10 minutes (grinding)> 91[3]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Conventional Heating Method

This traditional approach involves the cyclization of an aryl carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, under reflux conditions.

Procedure:

  • A mixture of an appropriate aromatic carboxylic acid (0.05 M) and thiosemicarbazide (0.05 M) is taken in a round-bottom flask.

  • Phosphorus oxychloride (10 mL) is added cautiously to the mixture.

  • The reaction mixture is refluxed for 1-2 hours.

  • After cooling, the mixture is poured slowly into crushed ice with constant stirring.

  • The resulting solution is neutralized with a suitable base (e.g., potassium hydroxide solution) to precipitate the product.

  • The solid product is filtered, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) affords the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage over conventional heating by dramatically reducing reaction times and often improving yields.[1][2]

Procedure:

  • In a beaker, an appropriate aromatic carboxylic acid (0.05 M) and thiosemicarbazide (0.05 M) are dissolved in a minimal amount of dimethylformamide (10 mL).

  • A few drops of concentrated sulfuric acid (e.g., 10 drops) are added as a catalyst with stirring.[2]

  • The beaker is placed in a microwave oven and irradiated for a short period (e.g., 6 minutes).[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization.

One-Pot Synthesis

This method provides a streamlined approach by combining multiple reaction steps into a single procedure without isolating the intermediates.[4][5]

Procedure:

  • A mixture of an aryl aldehyde (1 mmol), hydrazine hydrate (1.2 mmol), and an aryl isothiocyanate (1 mmol) in methanol is refluxed.

  • The reaction progress is monitored by TLC.

  • After the initial reaction is complete, ferric ammonium sulfate is added for oxidative cyclization, and reflux is continued.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography to yield the desired 2-arylamino-5-aryl-1,3,4-thiadiazole.[4]

Solid-Phase Synthesis

This solvent-free method is environmentally friendly and offers high yields in a very short reaction time.[3]

Procedure:

  • In a dry mortar, thiosemicarbazide (A mol), an aromatic carboxylic acid (B mol), and phosphorus pentachloride (C mol) are added in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).

  • The mixture is ground evenly at room temperature for approximately 10 minutes until the reaction is complete.[3]

  • The crude product is transferred to a beaker, and an alkaline solution (e.g., 5% sodium carbonate) is added until the pH of the mixture reaches 8-8.2.

  • The solid is collected by filtration, dried, and recrystallized from a suitable solvent mixture (e.g., DMF/H₂O) to obtain the pure product.[3]

Mandatory Visualization

The following diagrams illustrate the workflows of the described synthetic routes for 2-amino-5-aryl-1,3,4-thiadiazoles.

Synthetic_Routes cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation cluster_onepot One-Pot Synthesis cluster_solidphase Solid-Phase Synthesis A1 Aryl Carboxylic Acid + Thiosemicarbazide P1 Reflux with POCl3/H2SO4 A1->P1 W1 Workup & Purification P1->W1 Pr1 2-Amino-5-aryl-1,3,4-thiadiazole W1->Pr1 A2 Aryl Carboxylic Acid + Thiosemicarbazide P2 Microwave Irradiation with H2SO4 A2->P2 W2 Workup & Purification P2->W2 Pr2 2-Amino-5-aryl-1,3,4-thiadiazole W2->Pr2 A3 Aryl Aldehyde + Hydrazine Hydrate + Aryl Isothiocyanate P3 Reflux & Oxidative Cyclization A3->P3 W3 Purification P3->W3 Pr3 2-Arylamino-5-aryl-1,3,4-thiadiazole W3->Pr3 A4 Aryl Carboxylic Acid + Thiosemicarbazide + PCl5 P4 Grinding at Room Temp. A4->P4 W4 Workup & Recrystallization P4->W4 Pr4 2-Amino-5-aryl-1,3,4-thiadiazole W4->Pr4

Caption: Comparative workflow of synthetic routes to 2-amino-5-aryl-1,3,4-thiadiazoles.

The following diagram illustrates the general reaction scheme for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from thiosemicarbazide and an aryl carboxylic acid.

Reaction_Scheme reactant1 Aryl-COOH plus1 + reactant1->plus1 reactant2 H2N-NH-CS-NH2 arrow1 [Dehydrating Agent] plus1->reactant2 product product arrow1->product

References

2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole versus other thiadiazoles as anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of anticancer drug discovery has seen a significant focus on heterocyclic compounds, with the 1,3,4-thiadiazole scaffold emerging as a privileged structure due to its diverse biological activities.[1][2] This guide provides a comparative analysis of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole and other substituted 1,3,4-thiadiazole derivatives as potential anticancer agents. While specific experimental data for this compound is not extensively available in the reviewed literature, this guide will draw comparisons from closely related analogues to infer its potential efficacy and mechanism of action.

Structure-Activity Relationship and Cytotoxic Potential

The anticancer activity of 2,5-disubstituted 1,3,4-thiadiazoles is significantly influenced by the nature of the substituent at the 5-position of the thiadiazole ring.[3] Generally, the introduction of an aromatic ring at this position enhances the anticancer effect.[3] The specific substitutions on this aryl ring, such as electron-withdrawing or electron-donating groups, play a crucial role in modulating the cytotoxic potency of these compounds.[4]

For instance, derivatives with substituents like halogens (chloro, fluoro, bromo) or methoxy groups on the phenyl ring have demonstrated significant anticancer activity against various cancer cell lines.[4][5] While direct IC50 values for the 4-tert-butylphenyl derivative are not available, the presence of a bulky, lipophilic group like tert-butyl could influence the compound's ability to cross cellular membranes and interact with biological targets.[2]

Comparative Anticancer Activity of Thiadiazole Derivatives

To provide a comprehensive overview, the following table summarizes the in vitro anticancer activity (IC50 values) of various 2-amino-5-aryl-1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. This data allows for a comparative assessment of the potential of different substitutions on the phenyl ring.

CompoundCancer Cell LineIC50 (µM)Reference
Analogues of 2-Amino-5-aryl-1,3,4-thiadiazole
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMCF-7120 - 160[6]
MDA-MB-23170 - 170[6]
2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoleMCF-7120 - 160[6]
MDA-MB-23170 - 170[6]
2-(4-Fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoleMCF-7120 - 160[6]
MDA-MB-23170 - 170[6]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-71.78[6]
A5494.04[6]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo2.44[3]
MCF-723.29[3]
Other 1,3,4-Thiadiazole Derivatives
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with piperazine (4e)MCF-72.34 µg/mL[5]
HepG23.13 µg/mL[5]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with benzyl piperidine (4i)MCF-72.89 µg/mL[5]
HepG23.87 µg/mL[5]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b)HepG-24.37[7][8]
A-5498.03[7][8]

Mechanisms of Anticancer Action

Thiadiazole derivatives exert their anticancer effects through various mechanisms, often involving the induction of apoptosis and cell cycle arrest.[1] The ability of these compounds to interact with and inhibit key signaling pathways involved in cancer cell proliferation and survival is a central aspect of their therapeutic potential.

Induction of Apoptosis

A primary mechanism of action for many thiadiazole anticancer agents is the induction of programmed cell death, or apoptosis.[1] This is often achieved through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn triggers the caspase cascade.

Thiadiazole Thiadiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiadiazole->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by thiadiazole derivatives.

Cell Cycle Arrest

Thiadiazole derivatives have also been shown to induce cell cycle arrest at various phases, such as G1/S or G2/M, preventing cancer cells from progressing through the division cycle.[5] This effect is often mediated by the inhibition of cyclin-dependent kinases (CDKs).

cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Thiadiazole Thiadiazole Derivative CDK_Inhibition CDK Inhibition Thiadiazole->CDK_Inhibition Arrest_Point CDK_Inhibition->Arrest_Point Arrest_Point->G2 Arrest

Caption: Cell cycle arrest at the G2/M phase induced by thiadiazole derivatives.

Experimental Protocols

The evaluation of the anticancer potential of thiadiazole derivatives typically involves a series of standardized in vitro assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the thiadiazole derivatives for a specified period (e.g., 48 hours).

  • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the compounds.

Methodology:

  • Cancer cells are treated with the thiadiazole derivatives at their IC50 concentrations for a defined period.

  • The cells are harvested and washed with phosphate-buffered saline (PBS).

  • The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

  • PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptotic or necrotic cells.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Start Cancer Cells Treatment Treat with Thiadiazole Derivative Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Results Quantify Apoptotic vs. Viable Cells Analysis->Results

References

Validating the Proposed Mechanism of Action for 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the proposed mechanism of action for the novel anti-cancer agent, 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole. By examining experimental data for this compound and its analogs alongside established alternative therapies, we aim to elucidate its potential role in cancer treatment. The primary proposed mechanism of action for this class of compounds is the inhibition of the Extracellular signal-regulated kinase (ERK) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.

Executive Summary

Derivatives of 2-amino-1,3,4-thiadiazole have emerged as a promising class of therapeutic agents with demonstrated anti-cancer properties. While direct experimental evidence for the specific compound this compound is still emerging, extensive research on structurally similar analogs strongly suggests a mechanism centered on the inhibition of the ERK1/2 signaling cascade. This inhibition is hypothesized to induce cell cycle arrest and apoptosis in cancer cells.

A review of the cytotoxic properties of 1,3,4-thiadiazole derivatives highlights a closely related compound, 4-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]-N-(4-tert-butylphenyl) benzamide, which has shown significant activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 9 µM.[1] This finding underscores the potential of the 4-tert-butylphenyl moiety in conferring potent anti-cancer effects. Further supporting this hypothesis, another analog, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been shown to inhibit the activation of the ERK1/2 pathway, leading to cell cycle arrest in the G0/G1 phase.[2]

This guide will compare the available data for this compound and its analogs with established ERK pathway inhibitors, providing a framework for validating its proposed mechanism of action and guiding future research.

Data Presentation: Comparative Analysis of Anti-Cancer Activity

The following table summarizes the cytotoxic activity of this compound analogs and approved/investigational ERK pathway inhibitors against various cancer cell lines.

CompoundTarget/Proposed TargetCancer Cell LineIC50 (µM)Reference
4-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]-N-(4-tert-butylphenyl) benzamide ERK Pathway (Proposed)MDA-MB-2319--INVALID-LINK--[1]
2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) ERK1/2 PathwayA549---INVALID-LINK--[2]
Ulixertinib (BVD-523) ERK1/2BRAF-mutant---INVALID-LINK--
GDC-0994 (Ravoxertinib) ERK1/2Various---INVALID-LINK--
Vemurafenib BRAF V600EMelanoma---INVALID-LINK--
Trametinib MEK1/2Melanoma---INVALID-LINK--

Note: IC50 values for Ulixertinib, GDC-0994, Vemurafenib, and Trametinib are highly cell-line dependent and are extensively documented in publicly available databases and literature.

Experimental Protocols

To validate the proposed mechanism of action for this compound, the following key experiments are recommended:

Western Blot Analysis for Phosphorylated ERK (p-ERK)

This experiment aims to directly measure the inhibition of ERK1/2 phosphorylation, a key indicator of pathway inhibition.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549, MDA-MB-231) to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known ERK inhibitor).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

Cell Cycle Analysis by Flow Cytometry

This experiment assesses the effect of the compound on cell cycle progression, a common downstream consequence of ERK pathway inhibition.

Protocol:

  • Cell Culture and Treatment: Treat cancer cells with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

  • Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Mandatory Visualization

Signaling Pathway Diagram

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 2-Amino-5-(4-tert-butylphenyl) -1,3,4-thiadiazole Compound->ERK Inhibition

Caption: Proposed inhibition of the ERK signaling pathway.

Experimental Workflow: Western Blot

Western_Blot_Workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Antibody Incubation (p-ERK & Total ERK) E->F G Detection & Analysis F->G

Caption: Western blot workflow for p-ERK detection.

Logical Relationship: Compound vs. Alternatives

Comparative_Mechanism cluster_0 Upstream Inhibition cluster_1 Direct ERK Inhibition Vemurafenib Vemurafenib RAF RAF Vemurafenib->RAF Inhibits Trametinib Trametinib MEK MEK Trametinib->MEK Inhibits Compound 2-Amino-5-(4-tert-butylphenyl) -1,3,4-thiadiazole ERK ERK Compound->ERK Inhibits Ulixertinib Ulixertinib Ulixertinib->ERK Inhibits

References

Assessing Microbial Resistance: A Comparative Guide to 2-Amino-5-aryl-1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including notable antimicrobial effects.[1][2][3] The 2-amino-1,3,4-thiadiazole moiety, in particular, is considered a key pharmacophore and has been the subject of extensive research in the development of new anti-infective agents.[1][2][3]

Comparative Antimicrobial Activity of 2-Amino-5-aryl-1,3,4-thiadiazole Analogs

The antimicrobial potency of 2-amino-5-aryl-1,3,4-thiadiazole derivatives is significantly influenced by the nature of the substituent on the aryl ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of analogous compounds against various microbial strains, providing a benchmark for their potential efficacy.

CompoundTest OrganismMIC (µg/mL)Reference DrugRef. Drug MIC (µg/mL)
Analog 1: 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineStaphylococcus aureus25Ciprofloxacin18-20
Bacillus subtilis28Ciprofloxacin18-20
Escherichia coli32Ciprofloxacin20-24
Pseudomonas aeruginosa40Ciprofloxacin20-24
Analog 2: 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineStaphylococcus aureus20Ciprofloxacin18-20
Bacillus subtilis25Ciprofloxacin18-20
Escherichia coli24Ciprofloxacin20-24
Pseudomonas aeruginosa35Ciprofloxacin20-24
Analog 3: 5-(4-nitrophenyl)-2-(1-adamantylamino)-1,3,4-thiadiazoleEscherichia coli-Ampicillin-
Analog 4: 2-amino-5-(p-tolyl)-1,3,4-thiadiazoleStaphylococcus aureus62.5--
Bacillus cereus125--
Analog 5: 2-amino-5-(naphthalen-2-yl)-1,3,4-thiadiazoleStreptococcus faecalis4--
Methicillin-Susceptible S. aureus (MSSA)8--
Methicillin-Resistant S. aureus (MRSA)16--
Analog 6: 2-(5-amino-1,3,4-thiadiazol-2-yl)phenolAspergillus niger32Fluconazole24-26
Candida albicans42Fluconazole24-26

Experimental Protocols

The assessment of antimicrobial activity for the analogous compounds cited in this guide was primarily conducted using the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for preliminary screening.

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

1. Preparation of Antimicrobial Stock Solution:

  • Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • The stock solution should be prepared at a concentration at least 10 times higher than the highest concentration to be tested.

2. Preparation of Microtiter Plates:

  • Using a sterile 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) or another appropriate broth medium into all wells.[6]

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last well.[6]

3. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select several isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension.

  • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours in ambient air.[7]

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (i.e., the well is clear).[4][8]

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[9][10]

1. Preparation of Inoculum and Agar Plate:

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[11]

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of bacteria.[9][11]

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[9]

2. Application of Antimicrobial Disks:

  • Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.[12]

  • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[12]

  • Gently press each disk to ensure complete contact with the agar surface.[12]

3. Incubation:

  • Invert the plates and incubate at 35-37°C for 18-24 hours.[11]

4. Interpretation of Results:

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[11]

  • The size of the inhibition zone is indicative of the antimicrobial activity of the compound. The results are typically interpreted as 'susceptible', 'intermediate', or 'resistant' by comparing the zone diameters to standardized charts.

Visualizing Experimental Workflows

Antimicrobial Susceptibility Testing Workflow

The following diagram illustrates the generalized workflow for determining the antimicrobial susceptibility of a compound using the broth microdilution and agar disk diffusion methods.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion cluster_results Results & Interpretation start Start: Pure Microbial Culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Prepare Serial Dilutions of Test Compound in 96-well Plate prep_inoculum->serial_dilution inoculate_plate Inoculate Mueller-Hinton Agar Plate (Lawn Culture) prep_inoculum->inoculate_plate inoculate_mic Inoculate Wells with Standardized Inoculum serial_dilution->inoculate_mic incubate_mic Incubate Plate (35-37°C, 18-24h) inoculate_mic->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic interpret_mic Quantitative Result: MIC Value (µg/mL) read_mic->interpret_mic place_disks Place Antimicrobial Disks on Agar Surface inoculate_plate->place_disks incubate_disk Incubate Plate (35-37°C, 18-24h) place_disks->incubate_disk read_zones Measure Zones of Inhibition (in mm) incubate_disk->read_zones interpret_disk Semi-Quantitative Result: Susceptible, Intermediate, or Resistant read_zones->interpret_disk

Caption: Workflow for antimicrobial susceptibility testing.

Proposed Mechanism of Action

While the precise molecular targets are still under investigation for many derivatives, the antimicrobial activity of 2-amino-1,3,4-thiadiazoles is believed to be multifaceted. The thiadiazole ring is considered a bioisostere of other heterocyclic systems found in established antimicrobial agents.[13] One of the proposed mechanisms involves the inhibition of essential enzymes in microbial metabolic pathways. For instance, some sulfonamide drugs, which share structural similarities, act as competitive inhibitors of para-aminobenzoic acid (PABA) in the folic acid synthesis pathway, which is crucial for bacterial growth.[14] The =N-C-S- moiety within the thiadiazole ring is thought to be crucial for interaction with biological macromolecules, and the overall mesoionic character of the ring may enhance cell permeability.[15]

The following diagram provides a simplified representation of a potential mechanism of action.

Mechanism_of_Action compound 2-Amino-1,3,4-thiadiazole Derivative membrane Microbial Cell Wall & Membrane compound->membrane Penetration enzyme Essential Microbial Enzyme (e.g., in Folic Acid Synthesis) compound->enzyme Binding inhibition Enzyme Inhibition enzyme->inhibition disruption Cellular Process Disruption inhibition->disruption death Inhibition of Growth / Cell Death disruption->death

References

Comparative Molecular Docking Analysis of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole with Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the molecular docking performance of the novel compound 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole against various known enzyme inhibitors. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including the inhibition of key enzymatic targets. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a therapeutic agent.

Introduction to Comparative Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug discovery, this method is instrumental in predicting the binding affinity and interaction patterns of a ligand (potential drug) with the active site of a target protein (enzyme). A lower binding energy score generally indicates a more stable and potent inhibitor. This guide summarizes the in silico evaluation of this compound in comparison to established inhibitors of several key enzymes.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding energies (in kcal/mol) of this compound and known inhibitors against various enzyme targets. It is important to note that direct molecular docking studies for this compound are not extensively available in the public domain. The data presented for this compound are based on studies of structurally similar 2-amino-1,3,4-thiadiazole derivatives.

Target EnzymePDB IDThis compound Derivative (Binding Energy in kcal/mol)Known InhibitorKnown Inhibitor (Binding Energy in kcal/mol)
Dihydrofolate Reductase (DHFR)4P68-Methotrexate-9.9[2]
ADP-sugar pyrophosphatase (NUDT5)5NWH-8.9 (for a related derivative)[3][4][5]TH5487-10.87[6]
Cyclin-Dependent Kinase 2 (CDK2)6GUE-Kenpaullone-
Urease4H9M-Thiourea-

Experimental Protocols

The following outlines a generalized, representative experimental protocol for the molecular docking studies cited in this guide. Specific parameters may vary between individual studies.

Protein Preparation
  • Retrieval of Protein Structure: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB).

  • Preparation for Docking: The protein structure is prepared using software such as AutoDockTools or UCSF Chimera.[7][8] This process typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges.

    • Saving the prepared protein in the PDBQT file format, which includes atomic partial charges and atom types.[9]

Ligand Preparation
  • Ligand Structure Generation: The 2D structure of the ligands, including this compound and the known inhibitors, are drawn using a chemical drawing tool like ChemDraw or retrieved from databases such as PubChem.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their energy is minimized using appropriate force fields (e.g., MMFF94).

  • Preparation for Docking: The ligand is prepared for docking by:

    • Detecting the root and defining rotatable bonds to allow for conformational flexibility.

    • Saving the prepared ligand in the PDBQT file format.

Molecular Docking and Analysis
  • Grid Box Generation: A grid box is defined around the active site of the enzyme to specify the search space for the docking algorithm. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand or predicted binding sites.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The program explores various conformations of the ligand within the defined grid box and calculates the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined to understand the binding mode.

Mandatory Visualization

The following diagrams illustrate the key workflows and conceptual relationships in a comparative molecular docking study.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_comparison Comparative Evaluation protein_prep Protein Preparation (PDB Structure, Add Hydrogens, Assign Charges) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Results Analysis (Binding Energy, Interactions) docking->analysis comparison Comparative Analysis of Docking Scores analysis->comparison test_compound Test Compound (this compound) test_compound->ligand_prep known_inhibitor Known Inhibitors known_inhibitor->ligand_prep

Caption: A generalized workflow for comparative molecular docking studies.

signaling_pathway_inhibition Enzyme Target Enzyme (e.g., DHFR, CDK2) Product Product (Essential for Disease Progression) Enzyme->Product Catalyzes Reaction Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor Enzyme Inhibitor (e.g., this compound) Inhibitor->Enzyme Blocks Active Site

Caption: Conceptual diagram of competitive enzyme inhibition.

References

spectroscopic comparison between 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole with its precursors, 4-tert-butylbenzoic acid and thiosemicarbazide, reveals distinct electronic and structural transformations. This guide provides a detailed analysis of their FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data, supported by experimental protocols and visual workflows, offering valuable insights for researchers in medicinal chemistry and materials science.

The synthesis of this compound, a molecule of interest in drug discovery, involves the condensation of 4-tert-butylbenzoic acid and thiosemicarbazide. This chemical transformation is accompanied by significant changes in the molecular framework, which can be effectively monitored and characterized using various spectroscopic techniques. This guide presents a side-by-side comparison of the spectral data of the final product and its starting materials, providing a clear roadmap for identifying these compounds and understanding their structural relationships.

Synthetic Pathway Overview

The formation of the 1,3,4-thiadiazole ring is a key step that introduces a new heterocyclic core with distinct spectroscopic signatures. The reaction proceeds through the formation of an intermediate acylthiosemicarbazide, which then undergoes dehydrative cyclization.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product A 4-tert-butylbenzoic acid C This compound A->C + H₂SO₄ (catalyst) - 2H₂O B Thiosemicarbazide B->C

Caption: Synthetic route to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: FTIR Spectral Data (cm⁻¹)

Functional Group4-tert-butylbenzoic acidThiosemicarbazideThis compound
O-H stretch (acid)~3000 (broad)--
N-H stretch-3400, 31703311
C-H stretch (aromatic)~3100-3000-~3050
C-H stretch (aliphatic)~2960-~2960
C=O stretch~1680--
N-H bend-~1630-
C=N stretch--1636
C=S stretch-~747-

Table 2: ¹H NMR Spectral Data (δ, ppm)

Proton Environment4-tert-butylbenzoic acid (CDCl₃)Thiosemicarbazide (DMSO-d₆)This compound (DMSO-d₆)
-C(CH₃)₃1.34 (s, 9H)-1.29 (s, 9H)
Aromatic-H7.50 (d, 2H), 8.05 (d, 2H)-7.48 (d, 2H), 7.67 (d, 2H)
-NH₂-Not specified7.35 (s, 2H)
-COOH~12 (br s, 1H)--
-NHNH₂-Not specified-

Table 3: ¹³C NMR Spectral Data (δ, ppm)

Carbon Environment4-tert-butylbenzoic acid (CDCl₃)ThiosemicarbazideThis compound (DMSO-d₆)
-C(CH₃)₃31.2-30.8
-C (CH₃)₃35.0-34.5
Aromatic-C125.4, 129.8-125.8, 126.0
Aromatic-C (ipso)Not specified-128.3, 152.2
C=O172.9--
C=S-Not specified-
Thiadiazole-C--156.3, 168.1

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
4-tert-butylbenzoic acid178163 [M-CH₃]⁺, 135 [M-C₃H₇]⁺, 91 [C₇H₇]⁺[1][2]
Thiosemicarbazide91Not specified
This compound233Not specified

Experimental Protocols

A standardized approach to sample preparation and analysis is crucial for obtaining reproducible spectroscopic data.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Instrument: PerkinElmer FTIR Spectrometer or equivalent.

  • Sample Preparation: Solid samples were mixed with KBr and pressed into pellets.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.5 mL of deuterated solvent (CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • Instrument: Agilent GC-MS system or equivalent.

  • Sample Introduction: Samples were introduced via direct infusion or after separation on a GC column.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Mass spectra were recorded over a mass range of m/z 50-500.

Workflow for Spectroscopic Comparison

The logical flow for a comparative spectroscopic analysis involves a systematic examination of the spectra of the precursors and the final product to identify key transformations.

Spectroscopic_Workflow cluster_inputs Inputs cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Interpretation cluster_output Output Precursors Precursors: - 4-tert-butylbenzoic acid - Thiosemicarbazide FTIR FTIR Analysis Precursors->FTIR NMR NMR (¹H & ¹³C) Analysis Precursors->NMR MS Mass Spec Analysis Precursors->MS Product Product: This compound Product->FTIR Product->NMR Product->MS Compare Side-by-Side Spectral Comparison FTIR->Compare NMR->Compare MS->Compare Conclusion Structural Elucidation & Confirmation of Transformation Compare->Conclusion

Caption: Workflow for the comparative spectroscopic analysis.

Discussion of Spectroscopic Transformations

The spectroscopic data clearly illustrates the chemical changes occurring during the synthesis.

  • FTIR Spectroscopy: The disappearance of the broad O-H stretch and the strong C=O absorption of 4-tert-butylbenzoic acid, along with the characteristic N-H stretches of thiosemicarbazide, is a clear indication of the reaction's progression. The appearance of a C=N stretching vibration around 1636 cm⁻¹ in the product confirms the formation of the thiadiazole ring.[3]

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of the product, the carboxylic acid proton signal from 4-tert-butylbenzoic acid is absent. A new singlet at 7.35 ppm, integrating to two protons, confirms the presence of the amino group (-NH₂) on the thiadiazole ring.[3] The aromatic protons show a shift in their chemical environment due to the new heterocyclic substituent.

  • ¹³C NMR Spectroscopy: The most significant change in the ¹³C NMR spectrum is the disappearance of the carbonyl carbon signal of the carboxylic acid and the appearance of two new signals in the downfield region (156.3 and 168.1 ppm) corresponding to the two carbon atoms of the 1,3,4-thiadiazole ring.[3]

  • Mass Spectrometry: The molecular ion peak in the mass spectrum of the product at m/z 233 corresponds to the expected molecular weight of this compound, confirming the successful synthesis. The fragmentation pattern, though not detailed here, would further support the proposed structure.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information on the proper disposal procedures for 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole, a compound that requires careful management due to its potential hazards.

Based on available data for the related isomer, this compound is classified as hazardous waste.[1] Improper disposal can lead to potential environmental harm and may be in violation of local and national regulations.

Hazard Profile and Safety Precautions

The primary hazards associated with the related compound, 3-Amino-5-(4-tert-butylphenyl)-1,2,4-thiadiazole, are summarized in the table below. It is crucial to wear appropriate personal protective equipment (PPE) when handling this chemical.

Hazard ClassificationGHS CodeDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity, OralCategory 4Harmful if swallowed.Protective gloves, protective clothing, eye protection, face protection.
Skin IrritationCategory 2Causes skin irritation.Protective gloves.
Eye IrritationCategory 2Causes serious eye irritation.Eye protection, face protection.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.Respiratory protection if dust is generated.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound, based on best practices for hazardous chemical waste.

  • Containment of Spills: In the event of a spill, carefully sweep up the solid material.[1] Avoid generating dust. Place the swept-up material into a suitable, labeled, and closed container for disposal.[1]

  • Waste Collection: Unused or waste this compound should be collected in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and any associated hazard warnings.

  • Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

  • Contaminated Materials: Any materials, such as gloves, weighing papers, or spill cleanup supplies, that have come into contact with the chemical should also be disposed of as hazardous waste in the same container.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 On-Site Management cluster_1 Professional Disposal A Chemical Use or Spill B Collect Waste/Spilled Material in Labeled, Sealed Container A->B C Store in Designated Hazardous Waste Area B->C D Contact Institutional EHS Office C->D Initiate Disposal Process E Arrange for Licensed Waste Contractor Pickup D->E F Proper Disposal According to Regulations E->F

Caption: Disposal Workflow Diagram

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always refer to your institution's specific protocols and the manufacturer's Safety Data Sheet.

References

Personal protective equipment for handling 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe handling of this chemical compound in a laboratory setting.

Hazard Identification and Classification:

Based on data for structurally similar thiadiazole derivatives, this compound should be treated as a hazardous substance. Potential hazards include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin Irritation: May cause skin irritation.[2]

  • Eye Irritation: Can cause serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is critical for handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldNot generally required if handled in a fume hoodLab Coat
Reaction and Work-up Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles and Face ShieldNot generally required if handled in a fume hoodLab Coat
Spill Cleanup Well-ventilated area or Chemical Fume HoodHeavy-duty Nitrile or Neoprene GlovesSafety Goggles and Face ShieldAir-purifying respirator with appropriate cartridgesChemical-resistant Apron or Coveralls

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Ensure the work area within a designated chemical fume hood is clean and uncluttered.

  • Verify that a calibrated eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment, including glassware, spatulas, and reagents, before handling the compound.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust generation and inhalation.[4]

  • Use dedicated, non-sparking tools for handling the solid to avoid cross-contamination and potential ignition sources.

  • Handle the solid material carefully to avoid creating dust.

3. Dissolution and Reaction:

  • When dissolving the solid, add it slowly to the solvent inside the chemical fume hood to prevent splashing.

  • If heating is required, use a well-controlled heating mantle with a condenser to prevent the release of volatile vapors.

  • Continuously monitor the reaction to ensure it is proceeding as expected.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.

  • Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Spill Response:

  • Evacuate the immediate area.

  • Wear the appropriate PPE as outlined in the PPE table for spill cleanup.

  • For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Place the absorbed material in a sealed, labeled container for disposal.

  • For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste material, including excess compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed container.

  • Waste Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Work Area (Fume Hood) gather_materials 2. Assemble Equipment & Reagents prep_area->gather_materials don_ppe 3. Don PPE gather_materials->don_ppe weigh 4. Weigh Solid (in Fume Hood) don_ppe->weigh dissolve 5. Dissolve in Solvent weigh->dissolve react 6. Perform Reaction dissolve->react decontaminate 7. Decontaminate Equipment & Surfaces react->decontaminate dispose 8. Dispose of Waste decontaminate->dispose wash 9. Wash Hands dispose->wash

Caption: Experimental workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.